Trofinetide
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSXWGRAOZQTEY-SDBXPKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336041 | |
| Record name | Trofinetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853400-76-7 | |
| Record name | Trofinetide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853400767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trofinetide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trofinetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(2S)-1-(aminoacetyl)-2-methylpyrrolidin-2-yl]carbonyl}amino)pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TROFINETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2ME8F52QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trofinetide in Rett Syndrome: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trofinetide (Daybue™) is the first FDA-approved treatment for Rett syndrome, a rare and severe neurodevelopmental disorder. This document provides an in-depth technical overview of this compound's mechanism of action, drawing from key preclinical and clinical studies. This compound, a synthetic analog of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), known as glycine-proline-glutamate (GPE), is believed to exert its therapeutic effects through a multi-faceted approach. Its proposed mechanisms include the modulation of synaptic function, reduction of neuroinflammation, and support of glial cell health, all of which are compromised in Rett syndrome. This guide summarizes the core scientific evidence, presents quantitative data in a structured format, details the experimental protocols from pivotal studies, and provides visual representations of the key pathways and workflows.
Introduction to Rett Syndrome and the Role of MECP2
Rett syndrome is primarily caused by mutations in the MECP2 gene, which encodes the methyl-CpG-binding protein 2. This protein is crucial for normal brain development and function, acting as a transcriptional regulator that influences the expression of numerous genes. The loss of functional MeCP2 protein leads to a cascade of downstream effects, including impaired synaptic plasticity, dendritic arborization, and increased oxidative stress and neuroinflammation. These pathological changes manifest as a period of developmental regression followed by a lifetime of profound neurological and physical impairments.
This compound: From a Synthetic Peptide to a Targeted Therapy
This compound is a synthetic analog of GPE with improved metabolic stability and oral bioavailability. The rationale for its development stemmed from preclinical evidence demonstrating that GPE could partially reverse Rett syndrome-like symptoms in Mecp2 mutant mice. This compound is thought to mimic and enhance the neuroprotective functions of the native IGF-1 signaling pathway in the brain.
Core Mechanism of Action
While the complete mechanism of action is still under investigation, extensive research points to three primary areas of impact: modulation of synaptic function, reduction of neuroinflammation, and regulation of glial cell activity.
Modulation of Synaptic Function and Plasticity
Preclinical studies in Mecp2 mutant mice have shown that this compound's precursor, GPE, can partially restore synaptic structure and function. This includes increasing dendritic spine density and enhancing the expression of key synaptic proteins like postsynaptic density protein 95 (PSD-95).[1] These effects are thought to be mediated through the IGF-1 receptor and its downstream signaling pathways, including the PI3K-Akt and MAPK pathways, which are critical for neuronal growth, survival, and synaptic plasticity.
Reduction of Neuroinflammation
Neuroinflammation, characterized by the overactivation of microglia and astrocytes, is a key pathological feature of Rett syndrome. This compound has been shown to reduce the production of pro-inflammatory cytokines in the brain.[2] This anti-inflammatory effect is hypothesized to be achieved by inhibiting the activation of glial cells and modulating their release of inflammatory mediators.
Regulation of Glial Cell Activity
Glial cells, including astrocytes and microglia, play a critical role in maintaining a healthy neuronal environment. In Rett syndrome, these cells become dysfunctional, contributing to the overall pathology. This compound is believed to help normalize glial function, thereby restoring a more supportive environment for neurons.
Signaling Pathways Implicated in this compound's Action
The neurotrophic effects of this compound are largely attributed to its interaction with the IGF-1 signaling pathway. The binding of this compound (or native IGF-1/GPE) to the IGF-1 receptor triggers a cascade of intracellular events.
Figure 1: Proposed signaling pathways of this compound in Rett syndrome.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound in Rett syndrome have been evaluated in a series of clinical trials, most notably the Phase 3 LAVENDER study and its open-label extensions, LILAC and LILAC-2.
Table 1: Efficacy Results from the Phase 3 LAVENDER Study (12 weeks)
| Endpoint | This compound (n=93) | Placebo (n=94) | p-value | Effect Size (Cohen's d) |
| Change from Baseline in Rett Syndrome Behaviour Questionnaire (RSBQ) Total Score | -4.9 | -1.7 | 0.0175 | 0.37 |
| Clinical Global Impression-Improvement (CGI-I) Score at Week 12 | 3.5 | 3.8 | 0.0030 | 0.47 |
| Change from Baseline in Communication and Symbolic Behavior Scales Developmental Profile Infant-Toddler Checklist (CSBS-DP-IT) Social Composite Score | -0.1 | -1.1 | 0.0064 | 0.43 |
Data from Neul et al., 2023.[3]
Table 2: Long-Term Efficacy from the LILAC Open-Label Extension Study
| Endpoint | LILAC (40 weeks) | LILAC-2 (up to 104 weeks) |
| Mean Change from LAVENDER Baseline in RSBQ Total Score (former this compound group) | -7.3 | -9.8 |
| Mean Change from LAVENDER Baseline in RSBQ Total Score (former Placebo group) | -7.0 | -13.8 |
Data from Acadia Pharmaceuticals Inc.[4][5]
Table 3: Safety and Tolerability from the LAVENDER Study
| Adverse Event | This compound (n=93) | Placebo (n=94) |
| Diarrhea | 80.6% | 19.1% |
| Vomiting | 26.9% | 9.6% |
| Serious Adverse Events | 3.2% | 3.2% |
| Discontinuation due to Adverse Events | 17.2% | 2.1% |
Data from Neul et al., 2023.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key preclinical and clinical studies that form the basis of our understanding of this compound's mechanism of action.
Preclinical Studies in Mecp2 Mutant Mice (Tropea et al., 2009, PNAS)
This foundational study utilized a Mecp2-null mouse model to investigate the effects of GPE, the parent compound of this compound.
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Animal Model: Mecp2 mutant mice (B6.129P2(C)-Mecp2tm1.1Bird/J) were used as a model for Rett syndrome.
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Drug Administration: GPE was administered via daily intraperitoneal injections.
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Dendritic Spine Analysis:
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Golgi-Cox Staining: Brains were processed using the FD Rapid GolgiStain™ Kit. 250 µm thick sections were cut and mounted.
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Imaging: Images of pyramidal neurons in the motor cortex were acquired using a Zeiss transmitted light microscope.
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Quantification: The density of dendritic spines was manually counted along defined lengths of dendrites.
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Immunohistochemistry for Synaptic Proteins:
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Tissue Preparation: Mice were transcardially perfused with 4% paraformaldehyde. Brains were sectioned at 40 µm.
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Staining: Sections were incubated with primary antibodies against PSD-95, followed by fluorescently labeled secondary antibodies.
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Analysis: The intensity of PSD-95 immunofluorescence in the motor cortex was quantified using imaging software.
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Electrophysiology:
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Slice Preparation: Acute coronal slices of the sensorimotor cortex were prepared from P28-32 mice.
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Recordings: Whole-cell patch-clamp recordings were performed on layer 5 pyramidal neurons to measure spontaneous excitatory postsynaptic currents (sEPSCs).
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Analysis: The frequency and amplitude of sEPSCs were analyzed to assess synaptic function.
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Figure 2: General workflow for preclinical evaluation of this compound.
Clinical Trial Protocols (LAVENDER Study - NCT04181723)
The LAVENDER study was a pivotal Phase 3, randomized, double-blind, placebo-controlled trial.
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Study Population: 187 female patients with Rett syndrome, aged 5 to 20 years.
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Inclusion Criteria: Confirmed MECP2 mutation, stable seizure pattern.
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Exclusion Criteria: Treatment with insulin, significant cardiovascular, renal, or hepatic disease.
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Intervention: Twice-daily oral administration of this compound or placebo for 12 weeks. Dosing was weight-based.
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Co-Primary Efficacy Endpoints:
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Rett Syndrome Behaviour Questionnaire (RSBQ): A 45-item caregiver-completed questionnaire assessing the severity of Rett syndrome symptoms.
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Clinical Global Impression-Improvement (CGI-I): A 7-point scale rated by the clinician to assess overall improvement.
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Key Secondary Endpoint:
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Communication and Symbolic Behavior Scales Developmental Profile™ Infant-Toddler Checklist (CSBS-DP-IT) - Social Composite Score: A caregiver-reported measure of communication skills.
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Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Conclusion
This compound represents a significant advancement in the treatment of Rett syndrome, offering the first approved therapy that targets the core symptoms of the disorder. Its mechanism of action, while not fully elucidated, is strongly linked to the modulation of the IGF-1 signaling pathway, leading to improved synaptic function, reduced neuroinflammation, and better-regulated glial cell activity. The robust data from the LAVENDER and LILAC clinical trials demonstrate its efficacy in improving key behavioral and communication deficits in individuals with Rett syndrome. Further research will continue to refine our understanding of its precise molecular interactions and long-term benefits. This technical guide provides a comprehensive overview of the current knowledge to support ongoing research and development in the field.
References
- 1. Cell-Genotype Specific Effects of Mecp2 Mutation on Spontaneous and Nicotinic Acetylcholine Receptor-Evoked Currents in Medial Prefrontal Cortical Pyramidal Neurons in Female Rett Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NNZ-2566 treatment inhibits neuroinflammation and pro-inflammatory cytokine expression induced by experimental penetrating ballistic-like brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. neurology.org [neurology.org]
Unraveling the Molecular Efficacy of Trofinetide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the underlying molecular pathways driving the efficacy of trofinetide, the first FDA-approved treatment for Rett syndrome. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical findings to illuminate the compound's mechanism of action, focusing on its influence on synaptic function, neuroinflammation, and key intracellular signaling cascades.
Introduction: this compound, a Synthetic Analog of GPE
This compound is a synthetic analog of glycine-proline-glutamate (GPE), a naturally occurring tripeptide cleaved from the N-terminus of insulin-like growth factor-1 (IGF-1).[1][2] While IGF-1 itself has shown neuroprotective properties, its therapeutic potential is limited. GPE was identified as a neuroactive component of IGF-1, but its rapid degradation in the body posed a challenge for clinical development. This compound was engineered to be a more stable and orally bioavailable analog of GPE, allowing for sustained therapeutic effects. The precise mechanism of action of this compound is still under investigation, but it is understood to exert its effects through a multi-faceted approach, primarily by modulating neuroinflammation and supporting synaptic function.
Core Molecular Pathways of this compound Efficacy
This compound's therapeutic effects are believed to stem from its ability to concurrently address two of the core pathophysiological hallmarks of Rett syndrome: synaptic dysfunction and neuroinflammation.
Modulation of Synaptic Structure and Function
Rett syndrome is characterized by deficits in synaptic maturation and plasticity. Preclinical studies in mouse models of Rett syndrome and Fragile X syndrome have demonstrated this compound's ability to ameliorate these deficits.
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Increased Synaptic Protein Expression: Studies in MeCP2 mutant mice, a model for Rett syndrome, have shown that treatment with a peptide fragment of IGF-1, the parent molecule of GPE, leads to an increase in the postsynaptic density protein 95 (PSD-95). In preclinical models of Fragile X syndrome, this compound (NNZ-2566) has been shown to normalize the expression of synaptic proteins.
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Enhanced Dendritic Spine Density: MeCP2 mutant mice exhibit reduced dendritic spine density, which is a structural correlate of synaptic connectivity. Treatment with an active peptide fragment of IGF-1 has been shown to partially restore dendritic spine density in these animals. Similarly, in the fmr1 knockout mouse model of Fragile X syndrome, this compound treatment normalized aberrant dendritic spine density.
Attenuation of Neuroinflammation
Neuroinflammation, driven by reactive glial cells (microglia and astrocytes), is a key contributor to the pathology of neurodevelopmental disorders. This compound has demonstrated significant anti-inflammatory effects in preclinical models.
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Modulation of Microglial and Astrocyte Activity: this compound is thought to normalize the function of microglia and astrocytes, the primary immune cells of the brain. In a model of penetrating ballistic-like brain injury (PBBI), this compound (NNZ-2566) treatment led to a significant upregulation of Activating Transcription Factor 3 (ATF3), a key regulator of the inflammatory response, in microglia, astrocytes, and neurons.
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Reduction of Pro-inflammatory Cytokines: this compound has been shown to reduce the levels of pro-inflammatory cytokines. In a mouse model of Alzheimer's disease, this compound treatment significantly decreased the serum levels of TNF-α, IL-1β, and IL-6.
Intracellular Signaling Cascades Modulated by this compound
This compound's effects on synaptic function and neuroinflammation are mediated by its influence on critical intracellular signaling pathways.
IGF-1 Receptor and Downstream Pathways
As an analog of a fragment of IGF-1, this compound's actions are hypothesized to be mediated, at least in part, through the IGF-1 receptor and its downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
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PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and synaptic plasticity. In the fmr1 knockout mouse model of Fragile X syndrome, which exhibits overactive Akt signaling, treatment with this compound normalized the phosphorylation of Akt.
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MAPK/ERK Pathway: The MAPK/ERK pathway is involved in learning, memory, and neuronal survival. Similar to the Akt pathway, ERK signaling is overactive in the fmr1 knockout mouse, and this compound treatment was shown to normalize ERK phosphorylation.
Anti-Inflammatory Signaling
This compound's anti-inflammatory effects are linked to the upregulation of ATF3, which acts as a transcriptional repressor of pro-inflammatory cytokine genes. This suggests a mechanism whereby this compound actively suppresses the inflammatory cascade in the brain.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound and its precursors.
Table 1: Effects of GPE (IGF-1 peptide fragment) on Synaptic Parameters in MeCP2 Mutant Mice
| Parameter | Treatment Group | Result | Fold Change vs. Mutant Control | p-value | Reference |
| Dendritic Spine Density | Wild-Type | 1.0 (normalized) | - | - | |
| MeCP2 Mutant | ~0.6 | - | <0.01 | ||
| MeCP2 Mutant + GPE | ~0.8 | ~1.33 | <0.05 | ||
| PSD-95 Expression | Wild-Type | 1.0 (normalized) | - | - | |
| MeCP2 Mutant | ~0.5 | - | <0.01 | ||
| MeCP2 Mutant + GPE | ~0.75 | ~1.5 | <0.05 |
Table 2: Effects of this compound (NNZ-2566) on ATF3 Protein Expression in a Model of Brain Injury
| Cell Type | Treatment Group | Percent Increase vs. Injury Control | p-value | Reference |
| Microglia/Macrophages | NNZ-2566 | 102% | <0.05 | |
| Natural Killer Cells | NNZ-2566 | 308% | <0.05 | |
| Astrocytes | NNZ-2566 | 13% | Not significant | |
| Neurons | NNZ-2566 | 33% | <0.05 |
Table 3: Effects of this compound on Pro-inflammatory Cytokine Levels in APP/PS1 Mice
| Cytokine | Treatment Group | Concentration (pg/mL) | Percent Reduction vs. APP/PS1 Control | p-value | Reference |
| TNF-α | Wild-Type | ~15 | - | - | |
| APP/PS1 | ~35 | - | <0.01 | ||
| APP/PS1 + this compound | ~20 | ~43% | <0.05 | ||
| IL-1β | Wild-Type | ~10 | - | - | |
| APP/PS1 | ~25 | - | <0.01 | ||
| APP/PS1 + this compound | ~15 | ~40% | <0.05 | ||
| IL-6 | Wild-Type | ~20 | - | - | |
| APP/PS1 | ~40 | - | <0.01 | ||
| APP/PS1 + this compound | ~25 | ~37.5% | <0.05 |
Experimental Protocols
This section provides an overview of the methodologies likely employed in the key experiments cited in this guide. These are representative protocols and may have been adapted by the original researchers.
Western Blotting for Synaptic and Signaling Proteins
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Tissue Preparation: Brain tissue (e.g., cortex, hippocampus) is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
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SDS-PAGE and Transfer: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis. Proteins are then transferred to a PVDF or nitrocellulose membrane.
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Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-PSD-95, anti-Synapsin, anti-p-Akt, anti-p-ERK) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels, which are normalized to a loading control such as GAPDH or β-actin.
Immunohistochemistry for Glial Cell Markers and ATF3
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Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in PFA, cryoprotected in sucrose, and sectioned on a cryostat or vibratome.
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Staining: Free-floating sections are washed in PBS and permeabilized with Triton X-100. Non-specific binding is blocked with normal serum. Sections are then incubated with primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-ATF3) overnight at 4°C. After washing, sections are incubated with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
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Imaging and Analysis: Sections are mounted with a DAPI-containing medium and imaged using a confocal microscope. The intensity of fluorescence or the number of positive cells is quantified using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
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Sample Preparation: Serum or brain tissue homogenates are collected.
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Assay Procedure: A commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6) is used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with a capture antibody. A detection antibody conjugated to an enzyme is then added. Finally, a substrate is added, and the colorimetric change is measured using a microplate reader. The concentration of the cytokine in the sample is determined by comparison to the standard curve.
Dendritic Spine Analysis
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Golgi Staining or Fluorescent Labeling: Neurons are visualized using Golgi-Cox staining or by expression of a fluorescent protein (e.g., GFP) in a subset of neurons.
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Imaging: High-resolution images of dendritic segments are acquired using a confocal or two-photon microscope.
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Quantification: The number, density, and morphology (e.g., length, head width) of dendritic spines are quantified along specific dendritic branches using specialized software.
Visualizations of Molecular Pathways and Workflows
The following diagrams illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: Overview of this compound's Proposed Mechanism of Action.
Caption: Generalized Workflow for Western Blot Analysis.
Caption: Generalized Workflow for Immunohistochemistry.
Conclusion
This compound represents a significant advancement in the treatment of Rett syndrome, with a mechanism of action that targets the fundamental pathophysiology of the disorder. Its ability to concurrently enhance synaptic function and mitigate neuroinflammation through the modulation of key intracellular signaling pathways underscores its therapeutic potential. Further research will continue to delineate the intricate molecular details of its efficacy, paving the way for the development of even more targeted therapies for neurodevelopmental disorders.
References
- 1. Mechanism of action for NNZ-2566 anti-inflammatory effects following PBBI involves upregulation of immunomodulator ATF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanism of Action for NNZ-2566 Anti-inflammatory Effects Following PBBI Involves Upregulation of Immunomodulator ATF3 | Semantic Scholar [semanticscholar.org]
Trofinetide's Role in Modulating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofinetide (brand name Daybue™), a synthetic analogue of the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1), is a novel therapeutic agent that has demonstrated significant potential in modulating neuroinflammatory processes.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its anti-inflammatory effects, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. This compound, also known as NNZ-2566, is believed to exert its therapeutic effects by reducing neuroinflammation and supporting synaptic function.[4][5] The mechanism of action is thought to involve the normalization of glial function, which in turn leads to anti-inflammatory and trophic effects.
Core Mechanism of Action in Neuroinflammation
This compound's primary role in mitigating neuroinflammation stems from its ability to modulate the activity of microglia and astrocytes, the resident immune cells of the central nervous system (CNS). In pathological conditions such as Rett syndrome and traumatic brain injury (TBI), these glial cells become overactivated, contributing to a pro-inflammatory environment that can exacerbate neuronal damage. This compound appears to counteract this by inhibiting the production of pro-inflammatory cytokines and promoting a more neuroprotective glial phenotype.
Modulation of Glial Activation
Preclinical studies have shown that this compound can inhibit the overactivation of both microglia and astrocytes. In animal models of neurodevelopmental disorders and brain injury, this compound treatment has been associated with a reduction in the morphological markers of glial activation, such as Iba1 for microglia and Glial Fibrillary Acidic Protein (GFAP) for astrocytes. This modulation of glial activity is a cornerstone of its anti-inflammatory effects.
Regulation of Cytokine and Chemokine Expression
A key aspect of this compound's anti-inflammatory action is its ability to suppress the expression of pro-inflammatory cytokines. Studies have demonstrated that this compound can significantly reduce the levels of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This reduction in the inflammatory cascade helps to create a more favorable environment for neuronal survival and function.
Signaling Pathways Modulated by this compound
This compound's effects on neuroinflammation are mediated through several interconnected signaling pathways. The primary pathway is associated with its parent molecule, IGF-1, which plays a critical role in neuronal growth, survival, and plasticity.
The IGF-1 and PI3K/Akt/mTOR Pathway
This compound is a synthetic analogue of a naturally occurring tripeptide derived from IGF-1. The IGF-1 signaling pathway, which involves the activation of Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the mammalian target of rapamycin (mTOR), is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various neurological disorders. While the exact mechanism is still under investigation, it is hypothesized that this compound may act through the IGF-1 receptor to stimulate downstream signaling cascades that promote neuroprotection and reduce inflammation.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. Evidence suggests that this compound can suppress the activation of NF-κB. By inhibiting this pathway, this compound can effectively dampen the inflammatory response at a transcriptional level.
Upregulation of Activating Transcription Factor 3 (ATF3)
In a model of penetrating ballistic-like brain injury (PBBI), this compound treatment was shown to upregulate Activating Transcription Factor 3 (ATF3), a transcription factor known to repress the expression of inflammatory cytokines. This suggests that ATF3 may be a key downstream mediator of this compound's anti-inflammatory effects.
Below is a diagram illustrating the proposed signaling pathways modulated by this compound in the context of neuroinflammation.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on markers of neuroinflammation.
Table 1: Effect of this compound (NNZ-2566) on Cytokine mRNA Expression in a Rat Model of Penetrating Ballistic-Like Brain Injury (PBBI)
| Cytokine | Time Post-Injury | Treatment Group | Fold Change vs. Sham | % Reduction vs. Injury |
| IL-1β | 6h | Injury | 15.2 | - |
| 6h | Injury + NNZ-2566 | 8.1 | 46.7% | |
| TNF-α | 6h | Injury | 8.5 | - |
| 6h | Injury + NNZ-2566 | 4.3 | 49.4% | |
| IL-6 | 24h | Injury | 25.1 | - |
| 24h | Injury + NNZ-2566 | 12.8 | 49.0% | |
| Data adapted from a study on experimental penetrating ballistic-like brain injury in rats. |
Table 2: Effect of this compound (NNZ-2566) on ATF3 Expression in a Rat Model of PBBI
| Cell Type | Treatment Group | % Increase in ATF3 Protein Expression |
| Microglia/Macrophages | PBBI + NNZ-2566 vs. PBBI alone | 102% |
| Natural Killer Cells | PBBI + NNZ-2566 vs. PBBI alone | 308% |
| Astrocytes | PBBI + NNZ-2566 vs. PBBI alone | 13% |
| Neurons | PBBI + NNZ-2566 vs. PBBI alone | 33% |
| Data adapted from a study investigating the mechanism of action of NNZ-2566 in PBBI. |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in APP/PS1 Mice
| Cytokine | Treatment Group | Concentration (pg/mL) | % Reduction vs. APP/PS1 |
| TNF-α | WT | ~25 | - |
| APP/PS1 | ~75 | - | |
| APP/PS1 + this compound | ~40 | ~46.7% | |
| IL-1β | WT | ~15 | - |
| APP/PS1 | ~45 | - | |
| APP/PS1 + this compound | ~25 | ~44.4% | |
| IL-6 | WT | ~30 | - |
| APP/PS1 | ~80 | - | |
| APP/PS1 + this compound | ~50 | ~37.5% | |
| Data estimated from graphical representations in a study on APP/PS1 mice. |
Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited in this guide.
Preclinical Animal Models
1. Penetrating Ballistic-Like Brain Injury (PBBI) in Rats
-
Objective: To evaluate the effect of this compound (NNZ-2566) on neuroinflammation following traumatic brain injury.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Injury Induction: A penetrating ballistic-like brain injury was induced using a specialized device that propels a probe into the right frontal cortex.
-
This compound Administration: NNZ-2566 was administered intravenously at various doses and time points post-injury.
-
Outcome Measures:
-
mRNA Expression: Quantitative real-time PCR was used to measure the mRNA levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in cortical tissue at different time points.
-
Protein Expression: ELISA and immunohistochemistry were used to quantify protein levels of cytokines and cell-specific markers of inflammation (e.g., ATF3 in microglia, astrocytes, and neurons).
-
2. APP/PS1 Mouse Model of Alzheimer's Disease
-
Objective: To investigate the effects of this compound on cognitive function, neuroinflammation, and apoptosis in a model of Alzheimer's disease.
-
Animal Model: Six-month-old APP/PS1 transgenic mice.
-
This compound Administration: this compound was administered via intraperitoneal injection for 2 months.
-
Outcome Measures:
-
Cognitive Function: Assessed using the Morris water maze test.
-
Neuroinflammation:
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) were measured by ELISA.
-
Microglial activation was assessed by immunofluorescence staining for Iba1 in the hippocampus and cortex.
-
-
Apoptosis: Assessed by Western blot for apoptosis-related proteins (caspase-3, Bax, Bcl-2).
-
Below is a diagram representing a typical experimental workflow for a preclinical study on this compound.
Clinical Trials in Rett Syndrome
1. The LAVENDER™ Study (NCT04181723)
-
Objective: To evaluate the efficacy and safety of this compound in girls and young women with Rett syndrome.
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled Phase 3 trial.
-
Participants: 187 females aged 5-20 years with a documented disease-causing mutation in the MECP2 gene.
-
Intervention: Oral solution of this compound or placebo administered twice daily.
-
Primary Outcome Measures:
-
Change from baseline in the Rett Syndrome Behaviour Questionnaire (RSBQ) total score.
-
Clinical Global Impression-Improvement (CGI-I) scale score at week 12.
-
-
Inclusion Criteria (abbreviated): Female, 5-20 years of age, body weight ≥12 kg, classic Rett syndrome with confirmed MECP2 mutation, stable seizure pattern.
-
Exclusion Criteria (abbreviated): Treatment with insulin within 12 weeks of baseline, clinically significant cardiovascular, endocrine, renal, hepatic, respiratory, or gastrointestinal disease, history of cerebrovascular disease or brain trauma.
2. The DAFFODIL™ Study (NCT04988867)
-
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in younger girls with Rett syndrome.
-
Study Design: An open-label Phase 2/3 study.
-
Participants: Approximately 15 girls aged 2-4 years with a diagnosis of Rett syndrome.
-
Intervention: Twice-daily oral administration of this compound, dosed by weight.
-
Primary Outcome Measures: Safety and tolerability, assessed by treatment-emergent adverse events.
-
Exploratory Efficacy Measures: CGI-I, Caregiver Global Impression–Improvement (CaGI-I), and the Overall Quality of Life Rating on the Impact of Childhood Neurologic Disability Scale (ICND-QOL).
Conclusion
This compound has emerged as a promising therapeutic agent with a clear role in the modulation of neuroinflammation. Its multifaceted mechanism of action, which includes the suppression of glial activation, reduction of pro-inflammatory cytokine production, and modulation of key intracellular signaling pathways, provides a strong rationale for its use in neurodevelopmental and neurodegenerative disorders characterized by an inflammatory component. The quantitative data from preclinical studies provide robust evidence for its anti-inflammatory efficacy, while clinical trials in Rett syndrome have demonstrated its clinical benefits. Further research into the intricate molecular interactions of this compound will continue to elucidate its full therapeutic potential and may open new avenues for the treatment of a broader range of neurological conditions.
References
- 1. Design and outcome measures of LAVENDER, a phase 3 study of this compound for Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NCT04181723 | Boston Children's Hospital [childrenshospital.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The cytokine temporal profile in rat cortex after controlled cortical impact [frontiersin.org]
Preclinical Profile of Trofinetide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofinetide (formerly NNZ-2566) is a synthetic analogue of glycine-proline-glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1). It is the first FDA-approved treatment for Rett syndrome, a rare and severe neurodevelopmental disorder.[1][2] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies that have elucidated the mechanism of action and therapeutic potential of this compound. The data presented herein supported the clinical development and eventual approval of this novel therapeutic agent.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated, but preclinical studies suggest it exerts its therapeutic effects through multiple pathways. As an analogue of a cleavage product of IGF-1, it is thought to modulate inflammatory responses, support synaptic function, and promote neuronal health.[3][4] In animal models, this compound has been shown to inhibit neuroinflammation and normalize the function of microglia, the primary immune cells of the central nervous system.[5] Furthermore, it has demonstrated the ability to normalize aberrant dendritic spine density and overactive ERK and Akt signaling pathways in a mouse model of Fragile X syndrome.
In Vitro Studies
Neuroprotection Against Toxin-Induced Cell Death
In vitro studies have been instrumental in demonstrating the direct neuroprotective effects of this compound. These experiments typically involve inducing apoptosis (programmed cell death) in primary neuronal cultures using specific neurotoxins and then assessing the ability of this compound to mitigate this effect.
Experimental Protocols
Okadaic Acid-Induced Apoptosis Assay
-
Cell Culture: Primary striatal neurons are cultured from embryonic rat brains.
-
Toxin Induction: Okadaic acid, a potent inhibitor of protein phosphatases 1 and 2A, is added to the culture medium to induce apoptosis.
-
This compound Treatment: this compound is co-incubated with okadaic acid at various concentrations.
-
Assessment of Apoptosis: Cell viability is assessed using methods such as MTT assay, which measures mitochondrial metabolic activity, or by staining for apoptotic markers like condensed chromatin (e.g., with Hoechst dye) and DNA fragmentation (TUNEL assay).
3-Nitropropionic Acid (3-NP)-Induced Neurotoxicity Assay
-
Cell Culture: Primary striatal or cerebellar microexplants are utilized.
-
Toxin Induction: 3-NP, an irreversible inhibitor of the mitochondrial enzyme succinate dehydrogenase, is introduced to the culture to induce neuronal death.
-
This compound Treatment: this compound is administered concurrently with 3-NP.
-
Assessment of Neuroprotection: The extent of neuronal damage is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell lysis, or by morphological assessment of neuronal integrity.
Quantitative Data Summary
| In Vitro Model | Toxin | This compound Concentration Range for Neuroprotection | Key Findings |
| Primary Striatal Cultures | Okadaic Acid | 1 nM to 10 µM | Significantly attenuated apoptotic cell death. |
| Cerebellar Microexplants | 3-Nitropropionic Acid | 1 nM to 10 µM | Reduced toxin-induced cell death. |
In Vivo Studies
Preclinical in vivo studies have been conducted in various animal models of neurological disorders, including Rett syndrome, Fragile X syndrome, and stroke. These studies have been crucial in evaluating the efficacy of this compound in a complex biological system and understanding its impact on behavioral, cellular, and molecular levels.
Rett Syndrome Mouse Model (MECP2 Knockout)
Mutations in the MECP2 gene are the primary cause of Rett syndrome. The Mecp2 knockout mouse model recapitulates many of the key features of the human condition.
Experimental Protocol
-
Animal Model: Male Mecp2 knockout mice are used.
-
Drug Administration: this compound (20 mg/kg) or vehicle is administered daily via intraperitoneal injection for 5 or 20 weeks, starting at 4 weeks of age.
-
Behavioral Assessments: Locomotor activity, grip strength, and general condition are evaluated.
-
Electrophysiology: Long-term potentiation (LTP) in the CA1 region of the hippocampus is measured to assess synaptic plasticity.
-
Histology: Golgi staining is used to analyze dendritic length, arborization, and spine density in hippocampal neurons.
-
Survival Analysis: The lifespan of the treated and control mice is monitored.
Quantitative Data Summary
| Outcome Measure | Treatment Group (20 mg/kg this compound) | Control Group (Vehicle) | Key Findings |
| 50% Survival | 15.5 weeks | 13.5 weeks | This compound treatment led to a significant increase in the median survival of Mecp2 knockout mice. |
| Hippocampal CA1 Long-Term Potentiation (LTP) | Increased | Impaired | After 5 weeks of dosing, this compound treatment resulted in an increase in LTP, indicating improved synaptic plasticity. |
| Dendritic Length and Arborization | Increased | Reduced | An increase in dendritic length and arborization was observed in the hippocampus of this compound-treated mice after 5 weeks of dosing. |
Fragile X Syndrome Mouse Model (fmr1 Knockout)
Fragile X syndrome is caused by a mutation in the FMR1 gene. The fmr1 knockout mouse model exhibits several behavioral and neuronal abnormalities observed in humans.
Experimental Protocol
-
Animal Model: Male fmr1 knockout mice are used.
-
Drug Administration: this compound is administered to assess its effects on the Fragile X phenotype.
-
Behavioral Assessments:
-
Open Field Test: To measure locomotor activity and anxiety-like behavior. The mouse is placed in a novel, open arena, and its movement, including total distance traveled and time spent in the center versus the periphery, is recorded and analyzed.
-
Contextual Fear Conditioning: To assess learning and memory. The mouse learns to associate a specific environment (context) with an aversive stimulus (mild foot shock). Memory is evaluated by measuring the freezing response when the mouse is returned to the same context at a later time.
-
-
Histology: Golgi staining is performed on brain tissue to quantify dendritic spine density.
-
Molecular Analysis: Western blotting is used to measure the phosphorylation levels of ERK and Akt in brain lysates, key components of intracellular signaling pathways.
Rat Model of Acute Focal Stroke
This model is used to evaluate the neuroprotective effects of this compound in the context of ischemic brain injury.
Experimental Protocol
-
Animal Model: Rats are subjected to middle cerebral artery occlusion (MCAO) to induce a focal stroke.
-
Drug Administration: this compound is administered intravenously or orally at various doses and time points post-injury.
-
Assessment of Neuroprotection: The primary outcome is the measurement of infarct size in the brain, typically assessed through histological staining (e.g., TTC staining) at a specific time point after the stroke.
Quantitative Data Summary
| Treatment Group | Infarct Size (mm²) | Percent Neuroprotection |
| Vehicle Control | 90.5 | - |
| 15 mg/kg this compound (oral) | 59.1 | 35% |
| 30 mg/kg this compound (oral) | 43.4 | 52% |
| 60 mg/kg this compound (oral) | 4.5 | 95% |
| Data from a press release by Neuren Pharmaceuticals regarding oral administration of NNZ-2566 in a rat model of stroke. |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is a synthetic analog of a naturally occurring peptide derived from IGF-1. Its mechanism is believed to involve the modulation of multiple intracellular signaling pathways that are crucial for neuronal survival, synaptic plasticity, and inflammatory responses.
Proposed signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a rodent model of a neurodevelopmental disorder.
Workflow for preclinical in vivo studies of this compound.
Conclusion
The preclinical data for this compound provide a strong foundation for its clinical development and use. The in vitro studies demonstrate its direct neuroprotective effects by attenuating apoptosis, while the in vivo studies in relevant animal models of Rett syndrome and Fragile X syndrome show its potential to ameliorate behavioral deficits and normalize underlying cellular and molecular abnormalities. The consistent findings across different models, including the reduction of neuroinflammation and the positive impact on synaptic function, underscore the multifaceted mechanism of action of this compound. This comprehensive preclinical profile has been instrumental in guiding the successful clinical trials that led to its approval as the first-ever treatment for Rett syndrome. Further research may continue to unravel the intricate details of its signaling pathways and explore its potential in other neurodevelopmental and neurological disorders.
References
- 1. This compound in Rett syndrome: A brief review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of Rett syndrome: a randomized phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. neurenpharma.com [neurenpharma.com]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Discovery and Development of Trofinetide (NNZ-2566)
Abstract
This compound (formerly NNZ-2566, brand name Daybue™) is the first and only treatment approved by the U.S. Food and Drug Administration (FDA) for Rett syndrome (RTT), a rare and severe neurodevelopmental disorder.[1][2][3][4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of this compound. It details the journey from its origins as a synthetic analog of a neuroprotective peptide to its approval, presenting key quantitative data, experimental methodologies, and visual representations of its biological pathways and development timeline.
Discovery and Origins
The development of this compound began with research into the neuroprotective properties of insulin-like growth factor-1 (IGF-1). IGF-1 is a naturally occurring protein in the brain that is cleaved to produce a neuroactive tripeptide, glycine-proline-glutamate (GPE). Preclinical studies in mouse models of Rett syndrome demonstrated that GPE could partially rescue synaptic dysfunction, improve motor function, and extend lifespan, identifying it as a promising therapeutic candidate.
However, GPE itself has poor oral bioavailability and a short half-life. To overcome these limitations, this compound was developed. Initially designated NNZ-2566 by Neuren Pharmaceuticals, this compound is a synthetic analog of GPE. It is structurally derived from GPE with a methyl substitution on the proline residue, a modification that confers resistance to enzymatic degradation and improves its pharmacokinetic profile, allowing for oral administration. The initial patent for NNZ-2566 was filed in 2002, with early research focused on its potential for treating traumatic brain injury before its application in Rett syndrome was pursued.
Mechanism of Action
While the precise mechanism of action has not been fully elucidated, this compound is believed to exert its therapeutic effects through multiple pathways, leveraging its structural similarity to GPE, the N-terminal tripeptide of IGF-1.
Core Hypothesized Actions:
-
IGF-1 Pathway Modulation: this compound is thought to act as an agonist at the IGF-1 receptor, stimulating downstream signaling cascades such as the PI3K-Akt-mTOR and MAPK pathways. These pathways are crucial for neuronal growth, maturation, synaptic formation, and plasticity, which are impaired in Rett syndrome due to MECP2 gene mutations.
-
Anti-Inflammatory Effects: The drug is proposed to reduce neuroinflammation by modulating glial cell activity. It may inhibit the overactivation of microglia and astrocytes, thereby decreasing the production of inflammatory cytokines like IL-1β, IFNγ, and TNF-α.
-
Support of Synaptic Function: By promoting synaptic maturation and connectivity, this compound may help restore the impaired neuronal connections characteristic of Rett syndrome. It is thought to overcome synaptic immaturities and support overall neuronal health.
Preclinical Development
Early preclinical research established the neuroprotective potential of this compound. In a rat model of hypoxic insult, this compound demonstrated a dose-dependent reduction in apoptosis and infarct size. In animal models for Fragile X syndrome, another neurodevelopmental disorder, NNZ-2566 was shown to correct learning deficits, normalize dendritic spine density, and regulate overactive ERK and Akt signaling pathways. These studies provided a strong rationale for its investigation in human neurodevelopmental disorders characterized by synaptic dysfunction and inflammation, such as Rett syndrome.
Clinical Development
The clinical development of this compound for Rett syndrome was led by Neuren Pharmaceuticals through Phase 2, after which Acadia Pharmaceuticals acquired the North American rights and conducted the pivotal Phase 3 program.
Experimental Protocols for Key Clinical Trials
-
Phase 2 (RETT-001 / NCT01703533): This was a double-blind, placebo-controlled, dose-escalation study in 56 adolescent and adult females with Rett syndrome. Participants received either this compound (35 mg/kg or 70 mg/kg, twice daily) or a placebo for 28 days. The primary objective was to assess the safety and tolerability of this compound. Efficacy was evaluated as a secondary objective across multiple domains of impairment.
-
Phase 2 (RETT-002 / NCT02715115): This was a double-blind, placebo-controlled, parallel-group study involving 82 girls and adolescents (ages 5-15) with Rett syndrome. The trial evaluated three doses of this compound (50, 100, and 200 mg/kg, twice daily) against a placebo over 42 days. Efficacy was assessed using RTT-specific endpoints, including the Rett Syndrome Behaviour Questionnaire (RSBQ), Clinical Global Impression-Improvement (CGI-I), and the RTT-Clinician Domain Specific Concerns–Visual Analog Scale (RTT-DSC-VAS).
-
Phase 3 (LAVENDER / NCT04181723): This pivotal, randomized, double-blind, placebo-controlled study enrolled 187 females with Rett syndrome, aged 5 to 20 years. Participants received either a weight-based dose of this compound or a placebo twice daily for 12 weeks. The study had two co-primary efficacy endpoints: the change from baseline in the RSBQ total score (a caregiver assessment) and the CGI-I score at week 12 (a clinician assessment). A key secondary endpoint was the Communication and Symbolic Behavior Scales Developmental Profile Infant-Toddler Checklist (CSBS-DP-IT) Social Composite score.
Summary of Clinical Efficacy Data
The clinical trials consistently demonstrated the potential of this compound to alleviate core symptoms of Rett syndrome.
| Trial | Dose(s) | Key Findings & Quantitative Results | Reference |
| Phase 2 (RETT-001) | 35 & 70 mg/kg BID | Clinical benefit observed at 70 mg/kg dose across multiple domains including communication, behavior, and motor function compared to placebo. | |
| Phase 2 (RETT-002) | 50, 100, & 200 mg/kg BID | Statistically significant improvement at 200 mg/kg dose vs. placebo on: • RSBQ (p=0.042) • CGI-I (p=0.029) • RTT-DSC-VAS (p=0.025) | |
| Phase 3 (LAVENDER) | Weight-based | Statistically significant improvement vs. placebo on co-primary endpoints: • RSBQ: LSM change from baseline was -4.9 vs. -1.7 (p=0.0175). • CGI-I: LSM score was 3.5 vs. 3.8 (p=0.0030). Statistically significant improvement on key secondary endpoint: • CSBS-DP-IT Social: LSM change was -0.1 vs. -1.1 (p=0.0064). | |
| BID: Twice daily; LSM: Least Squares Mean |
Safety and Tolerability
Across all trials, this compound was generally well-tolerated. The most common treatment-emergent adverse events were gastrointestinal in nature, primarily diarrhea and vomiting. In the LAVENDER study, 80.6% of patients on this compound experienced diarrhea compared to 19.1% on placebo, and 26.9% experienced vomiting compared to 9.6% on placebo. Most of these events were classified as mild to moderate in severity.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in healthy subjects and patients have characterized this compound's profile following oral administration.
| Parameter | Description | Reference |
| Absorption | Rapidly absorbed with a time to maximum concentration (Tmax) of approximately 2 to 3 hours. At least 84% of an oral dose is absorbed. | |
| Distribution | Apparent volume of distribution is ~80 L. Plasma protein binding is low (<6%). It does not preferentially distribute into red blood cells. | |
| Metabolism | Not significantly metabolized by cytochrome P450 (CYP) enzymes. Hepatic metabolism is not a major route of elimination. | |
| Excretion | Primarily excreted unchanged in the urine (~80% of the dose). A minor portion is excreted in the feces (~15%). | |
| Kinetics | Exhibits linear, dose-proportional kinetics with minimal to no accumulation observed with twice-daily dosing. |
Regulatory History and Approval
The development of this compound was expedited by several key regulatory designations from the FDA, acknowledging the high unmet need in Rett syndrome.
-
Key Designations: this compound received Fast Track, Orphan Drug, and Rare Pediatric Disease designations from the FDA.
-
NDA Submission: Acadia Pharmaceuticals submitted a New Drug Application (NDA) to the FDA in 2022.
-
Approval: On March 10, 2023, the FDA approved Daybue™ (this compound) for the treatment of Rett syndrome in adult and pediatric patients aged two years and older, making it the first-ever approved therapy for this condition.
References
Trofinetide: A Technical Guide to Therapeutic Applications Beyond Rett Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofinetide, marketed as Daybue, is a novel synthetic analog of glycine-proline-glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1).[1][2] While its recent FDA approval for the treatment of Rett syndrome marks a significant milestone, the therapeutic potential of this compound extends to a broader range of neurological disorders.[3][4][5] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the exploration of this compound for indications beyond Rett syndrome, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
This compound's proposed mechanism of action centers on its ability to modulate neuroinflammation and support synaptic function. As a GPE analog, it is designed to have improved pharmacokinetic properties, including a longer half-life and oral bioavailability, compared to the naturally occurring peptide. The molecule is thought to act through the IGF-1 receptor on both neurons and glial cells, influencing downstream signaling pathways that are critical for neuronal development, plasticity, and response to injury. Specifically, this compound has been shown to inhibit the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Furthermore, it promotes synaptic maturation and function, potentially by normalizing synaptic protein synthesis and dendritic morphology.
Potential Therapeutic Applications
Fragile X Syndrome
Fragile X syndrome (FXS), the most common inherited cause of intellectual disability, represents a significant area of investigation for this compound. Preclinical studies in fmr1 knockout mice, an animal model of FXS, demonstrated that NNZ-2566 (this compound) corrected learning and memory deficits, normalized hyperactivity and social interaction, and reversed aberrant dendritic spine density and overactive ERK and Akt signaling. These promising preclinical findings led to clinical trials in individuals with FXS.
A Phase 2 clinical trial (NCT01894958) evaluated the safety, tolerability, and efficacy of this compound in adolescent and adult males with Fragile X syndrome. The study showed that this compound was generally safe and well-tolerated. While the lower dose did not show consistent improvement, the higher dose of 70 mg/kg twice daily demonstrated a consistent pattern of clinical improvement across various assessments by both clinicians and caregivers. Improvements were noted in core symptoms of FXS, including sensory tolerance, anxiety, self-regulation, and social engagement.
| Parameter | Placebo | This compound (35 mg/kg BID) | This compound (70 mg/kg BID) |
| Number of Subjects | 25 | 24 | 21 |
| Treatment Duration | 28 days | 28 days | 28 days |
| Primary Outcome | Safety and Tolerability | Well-tolerated | Well-tolerated |
| Efficacy Signal | - | Less consistent improvement | Consistent pattern of clinical improvement |
| Key Improvements (70 mg/kg) | - | - | Higher sensory tolerance, reduced anxiety, better self-regulation, more social engagement |
| Most Common Adverse Events | Upper respiratory tract infection (7%) | Diarrhea (8%), Vomiting (8%), Headache (8%) | Diarrhea (9%), Fatigue (9%) |
Data compiled from multiple sources.
This was a multicenter, double-blind, placebo-controlled, parallel-group study.
-
Participants: 72 adolescent and adult males with a diagnosis of Fragile X syndrome.
-
Study Design:
-
Screening Phase: Participants were assessed for eligibility.
-
Placebo Run-in: All participants received a placebo for the first two weeks.
-
Randomization: Subjects were randomly assigned in a 1:1:1 ratio to one of three treatment groups.
-
Treatment Phase (28 days):
-
Group 1: Placebo, taken orally twice daily.
-
Group 2: this compound 35 mg/kg, taken orally twice daily.
-
Group 3: this compound 70 mg/kg, taken orally twice daily.
-
-
Follow-up: A final visit occurred at day 56.
-
-
Outcome Measures:
-
Primary: Safety and tolerability, assessed through adverse events, clinical laboratory tests, vital signs, electrocardiograms, and physical examinations.
-
Efficacy: Assessed using scales developed for the study, including the Fragile X Syndrome Rating Scale (FXSRS) and the Fragile X Syndrome Domain-Specific Concerns (FXSDSC) scale, as well as the Aberrant Behavior Checklist-Community tool adapted for fragile X (ABC-CFX).
-
Traumatic Brain Injury (TBI)
This compound was initially investigated for its neuroprotective effects in the context of traumatic brain injury. Preclinical studies demonstrated its ability to reduce apoptosis and the expression of genes associated with inflammation and necrosis. An intravenous formulation of this compound was advanced to a Phase 2 clinical trial (INTREPID) in patients with moderate to severe TBI.
The trial's primary endpoint was safety, and it identified no treatment-related or dose-dependent safety concerns. However, the study did not demonstrate a significant difference between this compound and placebo on the core efficacy measures, including the Extended Glasgow Outcome Scale (GOS-E). One contributing factor may have been a higher-than-expected clearance rate of the drug in this patient population, leading to lower-than-targeted drug exposure. Despite this, a positive signal was observed in one of the exploratory cognitive assessments, the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS).
Neurodegenerative Disorders: Alzheimer's, Parkinson's, and Huntington's Diseases
Preclinical evidence suggests that this compound may have therapeutic potential in neurodegenerative diseases.
-
Alzheimer's Disease: A recent study in APP/PS1 transgenic mice, a model for Alzheimer's disease, found that this compound significantly improved cognitive deficits, reduced Aβ plaque deposition, and decreased microglial activation and neuronal loss. The neuroprotective effects were associated with the activation of the PPAR-γ/BACE1/NF-κB and caspase-3/Bax/Bcl-2 signaling pathways. In vitro, this compound protected against Aβ-induced cytotoxicity and suppressed inflammatory cytokine production in microglial cells.
-
Parkinson's and Huntington's Diseases: Early preclinical studies using non-oral administration of the NNZ-2566 class of drugs showed efficacy in animal models of Parkinson's disease and Huntington's disease. The development of an orally bioavailable formulation opened up the possibility of exploring its use for these chronic neurodegenerative conditions.
Visualizations
Signaling Pathways
References
- 1. Frontiers | Development of this compound for the treatment of Rett syndrome: from bench to bedside [frontiersin.org]
- 2. Frontiers | this compound—a new chapter in rett syndrome’s treatment [frontiersin.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound for Rett Syndrome: Highlights on the Development and Related Inventions of the First USFDA-Approved Treatment for Rare Pediatric Unmet Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Trofinetide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofinetide, a synthetic analogue of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), glycyl-L-prolyl-L-glutamic acid (GPE), is a novel therapeutic agent for the treatment of Rett syndrome.[1][2][3] Its chemical structure is (2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid.[4] This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, intended to guide researchers in the fields of medicinal chemistry, process development, and pharmaceutical sciences. The methodologies described are based on publicly available scientific literature and patents.
Synthesis of this compound
The synthesis of this compound can be achieved through various strategies, including both solution-phase and solid-phase peptide synthesis. A common approach involves the sequential coupling of the constituent amino acids, often utilizing protecting groups to prevent side reactions. An alternative and scalable manufacturing process employs silylating agents to facilitate peptide coupling.[5]
Solution-Phase Synthesis Strategy
A representative solution-phase synthesis of this compound involves a stepwise assembly of the tripeptide backbone. This process typically includes the coupling of protected amino acid derivatives, followed by deprotection steps.
One documented method involves the coupling of N,N-dimethylglycine with L-prolyl-L-glutamic acid dibenzyl ester. The synthesis starts from BOC-protected proline and benzyl-protected glutamic acid. Another approach utilizes Z-Gly-OH (benzyloxycarbonyl-glycine) and H-MePro-OH (L-2-methylproline) as key building blocks.
A crucial step in a scalable synthesis is the coupling of Z-Gly-MePro-OH with H-Glu-OH. This reaction can be facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or EDC.HCl in the presence of an activating reagent like Oxyma Pure. Silylation of H-Glu-OH with agents like N-methyl-N-(trimethylsilyl)acetamide (TMA) can be employed to improve reaction efficiency.
The final step in the synthesis is the deprotection of the protected tripeptide. For instance, a benzyloxycarbonyl (Z) group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Solution-phase synthesis pathway for this compound.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of Z-Gly-MePro-OH
This protocol describes the coupling of Z-Gly-OH and L-2-methylproline hydrochloride.
-
Reaction Setup: A mixture of L-2-methylproline hydrochloride (1 eq), triethylamine (TEA, 1.01 eq), and N-methyl-N-(trimethylsilyl)acetamide (TMA, 0.1 eq) is partially solubilized in dichloromethane (CH2Cl2, 36.6 eq) at 34 °C.
-
Coupling: To this mixture, Z-Gly-OSu (1.05 eq) is added, followed by an additional equivalent of TEA. The reaction is maintained at 35 °C for approximately 1 hour.
-
Quenching: The reaction is stopped by the addition of 3-(dimethylamino)-1-propylamine (DMAPA, 0.075 eq).
-
Work-up: Water (100 eq), concentrated HCl (8.6 eq of 12N), and KHSO4 (0.3 eq) are added to the mixture. The organic layer is separated and washed.
-
Isolation: The organic solution containing Z-Gly-MePro-OH is dried by vacuum distillation with ethyl acetate (EtOAc). The product is precipitated by adding heptane (approximately 15 eq) and cooling to 0 °C.
-
Drying: The isolated solid is filtered, washed with cold heptane, and dried under vacuum at 45 °C.
Protocol 2: Synthesis of Z-Gly-MePro-Glu-OH (Protected this compound)
This protocol details the coupling of the dipeptide from Protocol 1 with glutamic acid.
-
Silylation of Glutamic Acid: H-Glu-OH (1.05 eq) is silylated in CH2Cl2 (3.7 eq) with TMA (3.5 eq) at 62 °C for 1.5-2 hours until solubilization is complete.
-
Activation of Dipeptide: In a separate vessel, Z-Gly-MePro-OH (1.0 eq) and Oxyma Pure (1.0 eq) are dissolved in CH2Cl2 (31.5 eq) at 22 °C. EDC.HCl (1.06 eq) is added to activate the dipeptide.
-
Coupling: The silylated H-Glu-OH solution is added to the activated dipeptide solution, maintaining the temperature below 45 °C.
-
Crystallization and Isolation: The reaction mixture is cooled to 10 °C over 40 minutes to induce crystallization. The resulting peptide is filtered and washed with water.
-
Drying: The product is dried at 45 °C.
Protocol 3: Deprotection to Yield this compound
This protocol describes the final deprotection step to obtain this compound.
-
Reaction Setup: Z-Gly-MePro-Glu-OH (1 eq) is added in portions to a suspension of 5% Pd/C (0.027 eq by weight) in water (approximately 50 eq).
-
Hydrogenation: The mixture is hydrogenated at 20 °C under a pressure of 5 bar for at least four cycles of 4 hours each.
-
Filtration: The catalyst is removed by filtration through Celite.
-
Work-up: The aqueous solution is washed with an organic solvent such as ethyl acetate to remove organic impurities.
Purification of this compound
The purification of this compound is critical to ensure high purity and remove any process-related impurities and by-products. Common purification techniques include crystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Purification Strategy
A multi-step purification strategy is often employed to achieve the desired purity of the final this compound product. This may involve an initial purification of the protected intermediate followed by a final purification of the deprotected active pharmaceutical ingredient.
-
Purification of Intermediates: Protected intermediates like Z-Gly-MePro-OH can be purified by crystallization. Flash column chromatography can also be used for the purification of protected dipeptides.
-
Final Purification of this compound: After deprotection, the crude this compound can be purified by several methods.
-
Crystallization: Crystalline forms of this compound can be obtained by dissolving the amorphous form in water and then adding an anti-solvent like ethanol, followed by cooling.
-
Spray Drying: An aqueous solution of this compound can be spray-dried to isolate the final product.
-
Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC is a powerful technique for the purification of peptides like this compound.
-
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Experimental Protocols: Purification
Protocol 4: Crystallization of this compound
This protocol describes a method for obtaining a crystalline form of this compound.
-
Solution Preparation: Prepare a concentrated aqueous solution of amorphous this compound (e.g., 32% w/w).
-
Anti-solvent Addition: Add absolute ethanol to the aqueous solution at ambient temperature.
-
Cooling: Cool the resulting solution to approximately 2 °C with stirring to induce crystallization.
-
Isolation: Isolate the crystalline solid by filtration.
-
Washing: Wash the wet cake with pre-cooled ethanol (around 0 °C).
-
Drying: Dry the crystalline this compound under vacuum.
Protocol 5: Purification by Preparative HPLC
This protocol provides a general guideline for the purification of this compound using preparative reversed-phase HPLC.
-
Column: A preparative C18 silica column is suitable for peptide purification.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is commonly used.
-
Gradient Elution: A shallow gradient is often effective for separating closely related impurities. For example, a linear gradient from a low to a high percentage of ACN over an extended period.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase or a compatible solvent.
-
Fraction Collection: Collect fractions as the peptide elutes from the column. Monitor the elution profile using a UV detector at a wavelength of approximately 214 nm.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions containing high-purity this compound and lyophilize to obtain the final product as a fluffy powder.
Data Presentation
The following tables summarize representative quantitative data from the synthesis and purification of this compound and its intermediates, as reported in the literature.
Table 1: Synthesis and Purification of Z-Gly-MePro-Glu-OH
| Step | Product | Yield | Purity | Analysis Method | Reference |
| Coupling and Crystallization | Z-Gly-MePro-Glu-OH | 74% | 99.5% | Not Specified | |
| NMR Assay | Z-Gly-MePro-Glu-OH | 96% (assay) | - | NMR |
Table 2: Final Product (this compound) Purity
| Starting Material | Final Product | Purity | Analysis Method | Reference |
| Z-Gly-MePro-Glu-OH | This compound | 38:1 mixture with a minor impurity | Analytical RP-HPLC | |
| Amorphous this compound | Crystalline this compound (Form A) | Substantially pure | XRPD |
Analytical Methods for Purity Assessment
The purity of this compound and its intermediates is typically assessed using high-performance liquid chromatography (HPLC).
-
Analytical Column: A C18 silica column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile with 0.05% TFA.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Diode array detection at wavelengths around 200 nm is suitable for peptide analysis.
Conclusion
The synthesis and purification of this compound can be accomplished through established peptide chemistry methodologies. The choice of synthetic strategy and purification protocol will depend on the desired scale, purity requirements, and available resources. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the development of this compound. Careful optimization of each step is crucial for achieving high yields and purity of the final product.
References
- 1. Frontiers | Development of this compound for the treatment of Rett syndrome: from bench to bedside [frontiersin.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound for the treatment of Rett syndrome: a randomized phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US11827600B2 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Establishing In Vitro Models for Trofinetide Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofinetide is a synthetic analog of glycine-proline-glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1). It is the first FDA-approved treatment for Rett syndrome (RTT) and has shown potential for treating other neurodevelopmental disorders like Fragile X syndrome (FXS). This compound is believed to exert its therapeutic effects by modulating synaptic function, reducing neuroinflammation, and supporting neuronal structure.[1][2][3]
These application notes provide detailed protocols for establishing robust in vitro models using induced pluripotent stem cell (iPSC)-derived neurons from patients with Rett syndrome and Fragile X syndrome to assess the efficacy of this compound. The described assays provide quantitative endpoints to evaluate the effects of this compound on key cellular and functional phenotypes associated with these disorders.
In Vitro Disease Models: Patient-Derived iPSC Neurons
Patient-derived iPSCs are a powerful tool for modeling neurodevelopmental disorders as they recapitulate the specific genetic background of the donor.[4] For Rett syndrome, iPSCs are typically derived from female patients with mutations in the MECP2 gene.[4] For Fragile X syndrome, iPSCs are derived from male patients with the full mutation (over 200 CGG repeats) in the FMR1 gene, leading to the absence of the Fragile X Mental Retardation Protein (FMRP).
Recommended Cell Lines:
| Disease | Cell Line Type | Source Examples | Key Features |
| Rett Syndrome | Patient-derived iPSCs (MECP2 mutations) | Rett Syndrome Research Trust (RSRT) Biorepository, Coriell Institute | Isogenic control lines (where available) allow for direct comparison of mutant and corrected cells. |
| Fragile X Syndrome | Patient-derived iPSCs (FMR1 full mutation) | WiCell Research Institute, various research labs | Well-characterized CGG repeat length and FMRP expression levels. |
This compound Signaling Pathway
This compound is hypothesized to act through the IGF-1 receptor, activating downstream signaling pathways such as the PI3K/Akt/mTOR pathway. This pathway is crucial for neuronal survival, growth, and synaptic plasticity. Deficiencies in this pathway have been implicated in both Rett and Fragile X syndromes.
Figure 1: Proposed signaling pathway of this compound.
Experimental Workflow for Efficacy Testing
The following workflow outlines the key steps for assessing the efficacy of this compound in iPSC-derived neuronal models.
Figure 2: Experimental workflow for this compound efficacy testing.
Protocols: Neuronal Differentiation
Neuronal Differentiation of Rett Syndrome iPSCs (Cortical Lineage)
This protocol is adapted from a simplified method for generating electrophysiologically mature cortical neurons.
Materials:
-
Rett syndrome patient-derived iPSCs and isogenic control iPSCs
-
iPSC culture medium
-
Neural induction medium
-
Neural precursor cell (NPC) expansion medium
-
Neuronal differentiation medium
-
Coated culture plates (e.g., Matrigel or Geltrex)
-
Accutase
-
ROCK inhibitor (Y-27632)
Procedure:
-
Embryoid Body (EB) Formation:
-
Culture iPSCs to confluency.
-
Detach colonies and culture in suspension in iPSC medium without bFGF to form EBs for 4-6 days.
-
-
Neural Induction:
-
Plate EBs onto coated plates in neural induction medium.
-
Culture for 10-14 days until neural rosettes appear.
-
-
NPC Expansion:
-
Manually select and dissociate rosettes using Accutase.
-
Plate dissociated cells on coated plates in NPC expansion medium.
-
Passage NPCs as they become confluent.
-
-
Neuronal Differentiation:
-
Plate NPCs at a desired density on coated plates in neuronal differentiation medium.
-
Culture for 4-8 weeks to allow for maturation. Perform partial media changes every 2-3 days.
-
Neuronal Differentiation of Fragile X Syndrome iPSCs (Cortical Glutamatergic Neurons)
This protocol utilizes NGN2 overexpression for rapid and efficient differentiation into cortical glutamatergic neurons.
Materials:
-
Fragile X syndrome patient-derived iPSCs and control iPSCs
-
Lentivirus expressing doxycycline-inducible NGN2
-
iPSC culture medium
-
Neuronal induction medium with doxycycline
-
Neuronal maturation medium
-
Coated culture plates
-
Puromycin (for selection)
Procedure:
-
Lentiviral Transduction:
-
Transduce iPSCs with the NGN2-expressing lentivirus.
-
Select for transduced cells using puromycin.
-
-
Neuronal Induction:
-
Plate transduced iPSCs on coated plates.
-
The following day, replace the medium with neuronal induction medium containing doxycycline to induce NGN2 expression.
-
-
Neuronal Maturation:
-
After 2-3 days of induction, replace the medium with neuronal maturation medium.
-
Culture for 3-4 weeks for maturation. Co-culturing with primary rodent astrocytes can enhance maturation.
-
Protocols: Efficacy Assays
For all assays, treat mature neurons with a dose-range of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for an appropriate duration (e.g., 48-72 hours for morphological assays, or acutely for electrophysiology).
Neurite Outgrowth Assay
Objective: To quantify the effect of this compound on neuronal morphology.
Procedure:
-
Plate iPSC-derived neurons at a low density on coated coverslips or 96-well plates.
-
After allowing neurons to adhere and extend initial processes, treat with this compound or vehicle.
-
After 48-72 hours, fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker (e.g., β-III tubulin or MAP2) and a nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze images using automated software to quantify total neurite length, number of primary neurites, and number of branch points per neuron.
Synapse Density Quantification
Objective: To measure the effect of this compound on the number of synapses.
Procedure:
-
Culture iPSC-derived neurons on coated coverslips for at least 4 weeks to allow for synaptogenesis.
-
Treat with this compound or vehicle for 48-72 hours.
-
Fix the cells and co-immunostain for pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) markers.
-
Acquire high-resolution images using a confocal microscope.
-
Quantify the number of co-localized pre- and post-synaptic puncta along dendritic segments using image analysis software.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To assess the effect of this compound on neuronal excitability and synaptic function.
Procedure:
-
Culture iPSC-derived neurons on coverslips for 6-8 weeks to ensure electrophysiological maturity.
-
Transfer a coverslip to a recording chamber on an upright microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Perform whole-cell patch-clamp recordings from visually identified neurons.
-
To assess intrinsic excitability:
-
In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials.
-
Measure resting membrane potential, input resistance, action potential threshold, and firing frequency.
-
-
To assess synaptic activity:
-
In voltage-clamp mode, record spontaneous excitatory postsynaptic currents (sEPSCs) or inhibitory postsynaptic currents (sIPSCs).
-
Measure the frequency and amplitude of synaptic events.
-
-
Acute application of this compound can be performed during the recording to observe immediate effects.
Calcium Imaging
Objective: To evaluate the effect of this compound on spontaneous neuronal network activity.
Procedure:
-
Culture iPSC-derived neurons on glass-bottom plates for 4-6 weeks.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) or use cells expressing a genetically encoded calcium indicator (e.g., GCaMP).
-
Acquire time-lapse fluorescence images to record spontaneous calcium transients.
-
Analyze the frequency, amplitude, and synchronicity of calcium events across the neuronal network.
-
Apply this compound and record changes in network activity.
Data Presentation
Summarize quantitative data in tables to facilitate comparison between treatment groups. As direct in vitro data for this compound is limited in the public domain, data from studies using its parent compound, IGF-1, are presented as a proxy for expected outcomes.
Table 1: Expected Effects of IGF-1/Trofinetide on Neurite Outgrowth in Rett Syndrome iPSC-Derived Neurons
| Treatment | Concentration | Total Neurite Length (% of Control) | Number of Primary Neurites (% of Control) | Number of Branch Points (% of Control) |
| Vehicle | - | 100 | 100 | 100 |
| IGF-1 | 10 µM | Increased | Increased | Increased |
| This compound | 1 µM | Expected Increase | Expected Increase | Expected Increase |
| This compound | 10 µM | Expected Increase | Expected Increase | Expected Increase |
| This compound | 100 µM | Expected Increase | Expected Increase | Expected Increase |
| Note: Specific quantitative values for this compound are to be determined experimentally. |
Table 2: Expected Effects of IGF-1/Trofinetide on Synapse Density in Rett and Fragile X Syndrome iPSC-Derived Neurons
| Disease Model | Treatment | Concentration | Synapse Density (Co-localized puncta/µm dendrite) (% of Control) |
| Rett Syndrome | Vehicle | - | 100 |
| IGF-1 | 100 ng/mL | Increased | |
| This compound | 10 µM | Expected Increase | |
| Fragile X Syndrome | Vehicle | - | 100 |
| This compound | 10 µM | Expected Increase | |
| Note: Fragile X neurons may exhibit either increased or decreased synapse density depending on the specific neuronal subtype and developmental stage. The effect of this compound should be assessed relative to the disease phenotype. |
Table 3: Expected Effects of this compound on Electrophysiological Properties
| Parameter | Rett Syndrome Phenotype | Fragile X Syndrome Phenotype | Expected Effect of this compound |
| Action Potential Firing | Decreased frequency | Hyperexcitability | Normalization towards control levels |
| sEPSC/sIPSC Frequency | Decreased | Altered E/I balance | Normalization towards control levels |
| sEPSC/sIPSC Amplitude | Decreased | Altered | Normalization towards control levels |
| Note: These are generalized expected outcomes. Specific effects will be dependent on the iPSC line and differentiation protocol. |
Conclusion
The in vitro models and protocols described provide a comprehensive framework for evaluating the efficacy of this compound in correcting cellular and functional deficits associated with Rett syndrome and Fragile X syndrome. By utilizing patient-derived iPSC neurons and a suite of quantitative assays, researchers can gain valuable insights into the therapeutic potential of this compound and elucidate its mechanisms of action at the cellular level. This platform is amenable to high-throughput screening for the discovery of novel therapeutics for these and other neurodevelopmental disorders.
References
Application Notes and Protocols for Studying Trofinetide in Animal Models of Neurodevelopmental Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofinetide, a synthetic analog of glycine-proline-glutamate (GPE), is a novel therapeutic agent approved for the treatment of Rett syndrome. GPE is a naturally occurring tripeptide cleaved from the N-terminus of insulin-like growth factor 1 (IGF-1) and is known to have neuroprotective properties.[1][2] this compound was developed to have improved metabolic stability and oral bioavailability compared to GPE.[2] These application notes provide an overview of the use of this compound in preclinical animal models of neurodevelopmental disorders, specifically Rett syndrome and Fragile X syndrome, and offer detailed protocols for key experimental assays.
Mechanism of Action
While the precise mechanism of action of this compound is not fully elucidated, it is believed to exert its therapeutic effects through multiple pathways.[3] As an analog of the N-terminal tripeptide of IGF-1, this compound is thought to modulate the IGF-1 signaling pathway, which is crucial for neuronal development, synaptic maturation, and plasticity.[1] Preclinical studies suggest that this compound may reduce neuroinflammation by inhibiting the activation of microglia and astrocytes. Furthermore, it may enhance synaptic function by increasing the expression of synaptic proteins and promoting dendritic spine maturation.
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References
Application Notes and Protocols for the Quantification of Trofinetide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofinetide, a synthetic analog of the aminoterminal tripeptide of insulin-like growth factor 1 (IGF-1), is approved for the treatment of Rett syndrome.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and clinical monitoring. This document provides detailed application notes and protocols for the analytical quantification of this compound in biological samples, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the most widely used and validated method. Additionally, general protocols for other potential analytical techniques are discussed.
Mechanism of Action
This compound's mechanism of action is not yet fully elucidated, but it is believed to involve the modulation of the insulin-like growth factor 1 (IGF-1) signaling pathway.[2] As an analog of a cleavage product of IGF-1, this compound is thought to interact with the IGF-1 receptor (IGF-1R), initiating downstream signaling cascades that are crucial for neuronal development, synaptic function, and plasticity.[2] Key pathways potentially activated by this compound include the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways play significant roles in cell growth, proliferation, survival, and synaptic maturation.
Analytical Methods
The primary analytical method for the quantification of this compound in biological samples is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and robustness.[3]
Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This is a validated method for the analysis of this compound in blood samples.[4]
Quantitative Data Summary
| Validation Parameter | Blood | Urine |
| Assay Range | 0.100–100 µg/mL | 0.0500–50.0 mg/mL |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) |
| Accuracy (RE%) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Mean Recovery | 34.44–58.91% | 76.87–84.39% |
| Internal Standard | [¹³C₅,¹⁵N]-trofinetide | [¹³C₅,¹⁵N]-trofinetide |
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Oasis® MAX (Mixed-Mode Anion Exchange) 96-well plate or cartridges.
-
Internal Standard (IS) solution: [¹³C₅,¹⁵N]-trofinetide in an appropriate solvent.
-
Reagents for conditioning, washing, and elution (e.g., methanol, water, ammonium hydroxide, formic acid).
-
-
Procedure:
-
To 50 µL of lithium heparinized blood, add the internal standard solution.
-
Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash the wells with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol.
-
Elution: Elute this compound and the internal standard with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
HPLC system (e.g., Waters Acquity UPLC).
-
Tandem mass spectrometer (e.g., Sciex API 4000 with a Turbolonspray ionization source).
-
-
Chromatographic Conditions:
-
Column: Restek™ Ultra PFPP (100 x 3.0 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.
-
Method 2: LC-MS/MS with Protein Precipitation (PPT)
This method is a simpler and faster alternative to SPE for sample cleanup, particularly for plasma or serum.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
Materials:
-
Acetonitrile (ACN), cold.
-
Internal Standard (IS) solution.
-
-
Procedure:
-
To a known volume of plasma or serum (e.g., 100 µL), add the internal standard.
-
Add cold acetonitrile at a ratio of 3:1 (v/v) to the sample (e.g., 300 µL of ACN).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. The supernatant may be injected directly or evaporated and reconstituted in the mobile phase.
-
2. LC-MS/MS Analysis
The LC-MS/MS parameters would be similar to those described for the SPE method.
Method 3: General Protocol for Liquid-Liquid Extraction (LLE)
While a specific validated LLE method for this compound was not identified, a general protocol for small polar peptides can be adapted. This method would require thorough validation.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
-
Materials:
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture).
-
Aqueous buffer for pH adjustment.
-
Internal Standard (IS) solution.
-
-
Procedure:
-
To a known volume of plasma or serum, add the internal standard.
-
Adjust the pH of the sample with a suitable buffer to optimize the partitioning of this compound into the organic phase.
-
Add the extraction solvent at a specified ratio (e.g., 5:1 v/v).
-
Vortex vigorously for an extended period (e.g., 10-15 minutes).
-
Centrifuge to achieve phase separation.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Method 4: General Protocol for HPLC with UV Detection
For laboratories without access to a mass spectrometer, an HPLC-UV method could potentially be developed. This would likely have lower sensitivity than LC-MS/MS and would require careful optimization and validation.
Experimental Protocol
1. Sample Preparation
Sample preparation would likely involve either SPE or protein precipitation as described above to remove interfering substances from the biological matrix.
2. HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a common choice for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient of increasing mobile phase B would be used to separate this compound from other components.
-
Detection Wavelength: Peptides are typically detected at low UV wavelengths, such as 214 nm or 220 nm, corresponding to the absorbance of the peptide bond.
-
Conclusion
The quantification of this compound in biological samples is most reliably achieved using LC-MS/MS, with solid-phase extraction and protein precipitation being effective sample preparation techniques. The provided protocols and data summaries offer a comprehensive guide for researchers and scientists in the field of drug development. While alternative methods like LLE and HPLC-UV are plausible, they would necessitate significant method development and validation to ensure accuracy and reliability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Characterization of the Pharmacokinetics and Mass Balance of a Single Oral Dose of this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying Synaptic Plasticity Changes Induced by Trofinetide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofinetide, a synthetic analogue of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), glypromate (GPE), is a novel therapeutic agent approved for the treatment of Rett syndrome (RTT), a rare neurodevelopmental disorder.[1] RTT is primarily caused by mutations in the MECP2 gene, leading to impaired synaptic development and function.[1] this compound is believed to exert its therapeutic effects by reducing neuroinflammation and supporting synaptic function.[2] Preclinical and clinical studies have demonstrated its potential to modulate synaptic plasticity, a fundamental process for learning and memory that is disrupted in RTT.
These application notes provide detailed protocols for key assays used to measure the changes in synaptic plasticity induced by this compound. The included methodologies cover electrophysiological, morphological, and biochemical approaches to provide a comprehensive toolkit for researchers investigating the neuro-functional effects of this compound.
Signaling Pathways and Experimental Workflow
This compound is thought to act downstream of the IGF-1 receptor, influencing key signaling cascades that regulate synaptic protein synthesis, dendritic morphology, and overall synaptic function. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
A typical preclinical experimental workflow to assess the effects of this compound on synaptic plasticity in a Rett syndrome mouse model (Mecp2 knockout mice) is outlined below.
Quantitative Data Summary
The following tables summarize quantitative findings from preclinical studies on the effects of this compound or its parent compound on key measures of synaptic plasticity.
Table 1: Effects on Dendritic Spine Density
| Treatment Group | Animal Model | Brain Region | Parameter | Result |
| IGF-1 Fragment | Mecp2 Knockout Mice | Motor Cortex (Layer 5) | Spine Density (spines/µm) | WT: 1.98 ± 0.14KO: 1.05 ± 0.22KO + Treatment: 1.68 ± 0.14[3] |
Table 2: Effects on Synaptic Protein Expression
| Assay | Treatment Group | Animal Model | Brain Region | Protein | Result |
| Western Blot | This compound | Mecp2fl/flAdvillincre Mice | Hippocampus | PSD-95 | Increased expression compared to control[4] |
| Western Blot | This compound | Mecp2fl/flAdvillincre Mice | Hippocampus | Synaptophysin | Increased expression compared to control |
| Immunohistochemistry | IGF-1 Fragment | Mecp2 Knockout Mice | Motor Cortex | PSD-95 | Increased expression |
Table 3: Effects on Long-Term Potentiation (LTP)
| Treatment Group | Animal Model | Brain Region | Parameter | Result |
| This compound (5 weeks) | Mecp2 Knockout Mice | Hippocampus (CA1) | Long-Term Potentiation | Increased LTP observed |
| Rolipram (rescues deficit) | Mecp2 Knockout Mice | Hippocampus (CA1) | Tetanus-induced LTP (% of baseline) | WT: 1.24 ± 0.07KO: 0.97 ± 0.14KO + Rolipram: Partial Rescue |
Experimental Protocols
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To measure synaptic strength and plasticity by inducing and recording LTP at the CA3-CA1 synapse in acute hippocampal slices from a Rett syndrome mouse model. Impairments in LTP are a known phenotype in Mecp2 deficient mice.
Materials:
-
Mecp2 knockout mice and wild-type littermate controls.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 2 MgCl₂.
-
Sucrose-based cutting solution.
-
Vibratome.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Bipolar stimulating electrode.
-
Glass recording microelectrodes.
Protocol:
-
Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Prepare 400 µm thick horizontal hippocampal slices using a vibratome.
-
Transfer slices to an interface chamber and allow them to recover for at least 1-2 hours while being perfused with oxygenated aCSF at 30-32°C.
-
-
Recording Setup:
-
Place a slice in the recording chamber, continuously perfused with oxygenated aCSF.
-
Position a bipolar stimulating electrode in the Schaffer collateral pathway to stimulate CA3 axons.
-
Place a glass recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction and Recording:
-
Establish a stable baseline recording of fEPSPs for 15-20 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (TBS) or multiple trains of 100 Hz for 1 second, repeated several times with an inter-train interval.
-
Immediately following HFS, resume recording fEPSPs at the baseline test pulse frequency for at least 60 minutes.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope measurements to the average baseline value.
-
LTP is quantified as the percentage increase in the fEPSP slope in the post-HFS period compared to the pre-HFS baseline.
-
Morphological Analysis: Golgi-Cox Staining for Dendritic Spines
Objective: To visualize and quantify changes in dendritic spine density and morphology on neurons, which are indicative of synaptic alterations.
Materials:
-
Mouse brains from control and this compound-treated groups.
-
FD Rapid GolgiStain™ Kit (FD Neurotechnologies) or equivalent Golgi-Cox solutions.
-
Vibratome or cryostat.
-
Microscope slides.
-
Light microscope with high-magnification objectives (e.g., 100x oil immersion).
-
Image analysis software (e.g., ImageJ/Fiji).
Protocol:
-
Tissue Preparation and Impregnation:
-
Anesthetize mice and perfuse transcardially with saline.
-
Dissect the brain and immerse it in the Golgi-Cox impregnation solution. Store in the dark for 14 days.
-
Transfer the brain to a cryoprotectant solution for 2-3 days at 4°C.
-
-
Sectioning and Staining:
-
Section the brain at 100-200 µm thickness using a vibratome or cryostat.
-
Mount sections on gelatin-coated slides.
-
Develop the staining according to the manufacturer's protocol, which typically involves rinses in distilled water, followed by dehydration in graded ethanol solutions, and clearing with xylene.
-
-
Imaging and Quantification:
-
Acquire images of well-impregnated neurons (e.g., pyramidal neurons in the cortex or hippocampus) using a light microscope.
-
Focus on secondary or tertiary dendritic branches for spine analysis.
-
Using image analysis software, manually or semi-automatically count the number of dendritic spines along a defined length of dendrite (e.g., 20-50 µm).
-
Calculate spine density as the number of spines per unit length of the dendrite (spines/µm).
-
Spine morphology can also be categorized (e.g., thin, stubby, mushroom-shaped) if required.
-
Biochemical Analysis: Western Blot for Synaptic Proteins
Objective: To quantify the expression levels of key presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD-95) proteins in brain tissue homogenates.
Materials:
-
Brain tissue (e.g., hippocampus, cortex) from control and this compound-treated mice.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-PSD-95, mouse anti-synaptophysin, rabbit anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Gel imaging system.
Protocol:
-
Sample Preparation:
-
Dissect the brain region of interest and immediately homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PSD-95 at 1:1000, anti-synaptophysin at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a gel imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to a loading control (e.g., β-actin) to correct for loading variations.
-
Express the results as a fold change or percentage relative to the control group.
-
Biochemical Analysis: Immunohistochemistry (IHC) for Synaptic Proteins
Objective: To visualize the localization and quantify the expression of synaptic proteins like PSD-95 within specific brain regions and cellular compartments.
Materials:
-
Mice from control and this compound-treated groups.
-
4% paraformaldehyde (PFA) in PBS.
-
Sucrose solutions (e.g., 30% in PBS).
-
Cryostat or vibratome.
-
Blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS).
-
Primary antibody (e.g., rabbit anti-PSD-95).
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Confocal or fluorescence microscope.
Protocol:
-
Tissue Preparation:
-
Anesthetize the mouse and perfuse transcardially with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose solution until it sinks.
-
Freeze the brain and cut 30-50 µm thick sections using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash the sections in PBS.
-
Permeabilize and block the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with the primary antibody (e.g., anti-PSD-95) diluted in blocking solution overnight at 4°C.
-
Wash the sections thoroughly in PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.
-
Counterstain with DAPI if desired.
-
Wash the sections again and mount them on slides with mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
For quantitative analysis, capture images from the same brain region across all experimental groups using identical imaging parameters.
-
Analyze the images using software like ImageJ to measure the intensity of the fluorescent signal or the number and size of immunoreactive puncta, which correspond to synapses.
-
Normalize the data to a control area or express as a change relative to the control group.
-
References
guidelines for the safe handling and storage of trofinetide in a lab setting
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide comprehensive recommendations for the safe handling, storage, and use of trofinetide in a laboratory environment. The following protocols are based on available safety data and published research methodologies.
Introduction to this compound
This compound, also known by its development code NNZ-2566, is a synthetic analog of the tripeptide glycine-proline-glutamate (GPE), which is the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1). It has been developed for the treatment of Rett syndrome. In a laboratory context, this compound is investigated for its neuroprotective, anti-inflammatory, and synaptotrophic properties. Its mechanism of action is believed to involve the modulation of the IGF-1 signaling pathway, which plays a crucial role in neuronal survival, growth, and plasticity.
Safety and Handling
This compound is intended for laboratory research use only and is not for human or veterinary use outside of approved clinical trials. Standard laboratory safety precautions should be followed at all times.
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, as with any chemical compound, caution should be exercised. Some suppliers indicate that it may cause skin and eye irritation.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling large quantities of the powdered form, a dust mask or respirator is recommended to avoid inhalation.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
Lyophilized Powder
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below -20°C for long-term storage. | To prevent degradation and maintain stability. |
| Container | Keep in a tightly sealed container. | This compound is hygroscopic and can absorb moisture from the air. |
| Light Exposure | Protect from light. | To prevent potential photodegradation. |
| Handling | Allow the container to warm to room temperature in a desiccator before opening. | To prevent condensation and moisture absorption. |
Solution
| Parameter | Recommendation | Rationale |
| Preparation | Prepare solutions using sterile, high-purity solvents (e.g., sterile water, PBS, or cell culture medium). | To avoid contamination and ensure experimental reproducibility. |
| Storage Temperature | For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. For longer-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C. | To minimize degradation in an aqueous environment. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Can lead to peptide degradation and loss of activity. |
| pH | The stability of this compound in solutions of varying pH has not been extensively reported. It is advisable to prepare solutions in a buffer relevant to the experimental system (typically pH 7.2-7.4 for cell-based assays). | To maintain the structural integrity and solubility of the peptide. |
| Aqueous Solution Stability | It is recommended not to store aqueous solutions for more than one day. | To ensure the potency of the compound in experiments. |
Quantitative Stability Data
| Compound Form | Condition | Duration | Stability |
| Crystalline Solid | 25°C at 60% relative humidity | At least 3 months | Less than 0.5% chemical degradation[1]. |
Experimental Protocols
The following are example protocols based on published studies investigating the biological effects of this compound.
In Vitro Neuroprotection Assay: Attenuation of Apoptosis in Primary Striatal Cultures
This protocol is a general guideline based on the reported effects of this compound in attenuating apoptosis.
Objective: To determine the neuroprotective effect of this compound against an apoptotic insult in primary striatal neurons.
Methodology:
-
Cell Culture:
-
Isolate primary striatal neurons from embryonic day 18 rat or mouse brains according to standard protocols.
-
Plate the dissociated neurons onto poly-D-lysine coated plates in a suitable neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
Culture the neurons for 7-10 days in vitro to allow for maturation.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or PBS. Further dilute the stock solution in the cell culture medium to the desired final concentrations (e.g., 10 nM to 10 µM).
-
Pre-treat the mature neuronal cultures with varying concentrations of this compound for 24 hours.
-
-
Induction of Apoptosis:
-
Induce apoptosis by adding a known neurotoxic agent, such as staurosporine (1 µM) or glutamate (100 µM), to the culture medium for a defined period (e.g., 6-24 hours).
-
-
Apoptosis Assessment (Choose one or more methods):
-
Caspase-3 Activity Assay: Lyse the cells and measure the activity of caspase-3 using a fluorometric or colorimetric assay kit.
-
TUNEL Staining: Fix the cells and perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis.
-
Immunocytochemistry for Cleaved Caspase-3: Fix and permeabilize the cells, then stain with an antibody specific for the active (cleaved) form of caspase-3.
-
MTT or MTS Assay: Assess cell viability as an indirect measure of apoptosis.
-
-
Data Analysis:
-
Quantify the results (e.g., fluorescence intensity, cell counts, optical density) and normalize to the control group (vehicle-treated, apoptotic stimulus-exposed cells).
-
Determine the concentration-dependent effect of this compound on reducing apoptosis.
-
In Vivo Neuroinflammation Study
This protocol is based on the methodology described by Wei et al. (2009)[2].
Objective: To evaluate the anti-inflammatory effects of this compound in a rat model of brain injury.
Methodology:
-
Animal Model:
-
Utilize an established model of traumatic brain injury in rats, such as a penetrating ballistic-like brain injury (PBBI) model.
-
-
This compound Administration:
-
Prepare this compound for intravenous administration in sterile saline.
-
Administer this compound as a bolus injection (e.g., 10 mg/kg) at a specific time point post-injury (e.g., 30 minutes), followed by a continuous infusion (e.g., 3 mg/kg/h) for a defined duration.
-
-
Tissue Collection:
-
At various time points post-injury and treatment, euthanize the animals and collect brain tissue from the perilesional area.
-
-
Analysis of Inflammatory Markers:
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the brain tissue and perform qRT-PCR to measure the mRNA expression levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Prepare brain tissue homogenates and use ELISA kits to quantify the protein levels of the same pro-inflammatory cytokines.
-
Immunohistochemistry: Perfuse-fix the brains, prepare sections, and perform immunohistochemical staining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
-
Data Analysis:
-
Compare the expression levels of inflammatory markers in the this compound-treated group to the vehicle-treated control group.
-
Quantify the immunohistochemical staining to assess the extent of glial activation.
-
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound via the IGF-1 receptor.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound in vitro.
References
Application Notes and Protocols for Evaluating the Bioavailability of Trofinetide Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofinetide, marketed as Daybue™, is a synthetic analog of the aminoterminal tripeptide of insulin-like growth factor 1 (IGF-1) and is the first approved treatment for Rett syndrome in adult and pediatric patients two years of age and older.[1][2][3][4] The evaluation of bioavailability is a critical step in the development of new formulations of this compound to ensure consistent and optimal drug exposure. These application notes provide detailed methodologies for assessing the bioavailability of different this compound formulations.
Preclinical Evaluation of this compound Bioavailability
Preclinical studies in animal models provide initial insights into the pharmacokinetic profile of different this compound formulations.
In Vivo Bioavailability Studies in Animal Models
Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic screening.[5] Mouse models of Rett syndrome have been used in the preclinical development of this compound.
Experimental Protocol: Oral Gavage Administration in Rats
-
Animal Model: Male Sprague-Dawley rats (n=6 per formulation).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.
-
Formulation Preparation: Prepare suspensions or solutions of different this compound formulations at a concentration suitable for the target dose.
-
Dosing: Administer a single oral dose of the this compound formulation via oral gavage.
-
Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the tail vein at predose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., lithium heparin).
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using non-compartmental analysis.
Clinical Evaluation of this compound Bioavailability
Human clinical trials are the definitive method for evaluating the bioavailability and bioequivalence of different drug formulations.
In Vivo Bioavailability Studies in Healthy Human Subjects
Phase 1 studies in healthy adult subjects are typically conducted to assess the pharmacokinetics of new formulations.
Experimental Protocol: Single-Dose, Crossover Bioavailability Study
-
Study Design: A single-dose, open-label, randomized, two-period, two-sequence crossover study.
-
Subjects: Healthy adult male and female subjects (n=18-24).
-
Dosing Regimen:
-
Period 1: Subjects receive a single oral dose of either the test formulation or a reference formulation (e.g., the approved oral solution) after an overnight fast.
-
Washout Period: A washout period of at least 7-14 days.
-
Period 2: Subjects receive the alternate formulation.
-
-
Blood Sampling: Collect whole blood samples (e.g., 4 mL) at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 18, 24, 36, and 48 hours).
-
Sample Analysis: Determine this compound concentrations in whole blood using a validated LC-MS/MS method. The assay range for this compound in blood has been validated from 0.10 to 100 μg/mL.
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters for comparison are AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), and Cmax. Secondary parameters include Tmax and the elimination half-life (t1/2).
-
Statistical Analysis: Perform a statistical comparison of the log-transformed AUC and Cmax values. Bioequivalence is generally concluded if the 90% confidence intervals for the geometric mean ratio of the test to reference formulation fall within the range of 80-125%.
Effect of Food on Bioavailability
A food-effect study is crucial to determine how the absorption of a new this compound formulation is affected by food.
Experimental Protocol: Food-Effect Study
-
Study Design: A single-dose, open-label, randomized, crossover study in healthy adult subjects.
-
Treatments:
-
Fasted State: Administration of the this compound formulation after an overnight fast of at least 10 hours.
-
Fed State: Administration of the this compound formulation shortly after consuming a standardized high-fat, high-calorie breakfast.
-
-
Procedures: Blood sampling, bioanalysis, and pharmacokinetic analysis are performed as described in the bioavailability study protocol.
-
Evaluation: The results from the fed and fasted states are compared to assess the impact of food on the rate and extent of this compound absorption. Studies have shown a negligible effect of food on the bioavailability of the oral this compound solution.
In Vitro Methods for Formulation Evaluation
In vitro dissolution testing is a critical quality control tool and can be used to predict the in vivo performance of different formulations.
Experimental Protocol: In Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: A physiologically relevant medium, such as Simulated Gastric Fluid (SGF) without pepsin, followed by Simulated Intestinal Fluid (SIF).
-
Test Conditions:
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 10, 15, 30, 45, and 60 minutes).
-
Analysis: Determine the concentration of dissolved this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a dissolution profile by plotting the percentage of drug dissolved against time. Compare the dissolution profiles of different formulations.
Data Presentation
Table 1: Pharmacokinetic Parameters of a Single Oral 12g Dose of this compound in Healthy Male Subjects
| Parameter | Mean (SD) |
| Blood | |
| Cmax (μg/mL) | 35.8 (8.7) |
| Tmax (h) | 2.0 (0.5-4.0) |
| AUC0-inf (μg·h/mL) | 499 (108) |
| t1/2 (h) | 24.3 (7.1) |
| Urine | |
| Ae (g) | 9.9 (1.4) |
| % Dose Excreted | 82.8 (11.7) |
| CLr (L/h) | 1.0 (0.2) |
SD: Standard Deviation; Cmax: Maximum observed concentration; Tmax: Time to Cmax; AUC0-inf: Area under the concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; Ae: Amount of unchanged drug excreted in urine; CLr: Renal clearance.
Table 2: Statistical Comparison of this compound Pharmacokinetic Parameters Under Fed vs. Fasted Conditions
| Parameter | Geometric Mean Ratio (%) (Fed/Fasted) | 90% Confidence Interval |
| Cmax | 75.49 | 68.61 - 83.05 |
| AUC0-t | 93.30 | 88.08 - 98.85 |
| AUC0-inf | 93.18 | 87.89 - 98.81 |
Cmax: Maximum observed concentration; AUC0-t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the concentration-time curve from time 0 to infinity.
Mandatory Visualizations
Caption: this compound's hypothesized mechanism of action via the IGF-1 receptor signaling pathway.
Caption: Experimental workflow for a human crossover bioavailability study.
References
Application Notes and Protocols for Long-Term Stability Testing of Trofinetide Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofinetide, a synthetic analogue of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), glycyl-prolyl-glutamate (GPE), is the first FDA-approved treatment for Rett syndrome.[1] Marketed as DAYBUE™, it is available as a strawberry-flavored oral solution.[2] Ensuring the stability of this peptide therapeutic throughout its shelf life is critical for maintaining its safety, efficacy, and quality.
This document provides detailed protocols for the long-term stability testing of this compound solutions, adhering to the International Council for Harmonisation (ICH) guidelines. The protocols outlined below are designed to assess the physical and chemical stability of this compound solutions under various environmental conditions, enabling the determination of an appropriate shelf life and recommended storage conditions.
The stability of peptide-based drugs can be compromised by various degradation pathways, including hydrolysis, oxidation, and deamidation.[3] Therefore, a robust stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products. This application note details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and protocols for forced degradation studies, long-term stability testing, and accelerated stability testing.
Materials and Equipment
Reagents
-
This compound reference standard
-
This compound oral solution
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Purified water (Type I)
-
Placebo solution (containing all excipients of the oral solution except this compound)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector
-
Mass spectrometer (optional, for peak identification)
-
Analytical balance
-
pH meter
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Autosampler vials
Experimental Protocols
Stability-Indicating RP-HPLC Method
A stability-indicating analytical method is crucial for separating this compound from any potential degradation products. The following method is a recommended starting point, based on analytical techniques used for this compound and similar peptides.[4][5]
Table 1: RP-HPLC Method Parameters
| Parameter | Specification |
| Column | Restek™ Ultra PFPP, 100 x 3.0 mm, 5 µm or equivalent C18 column |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 25 minutes |
Table 2: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 60 | 40 |
| 17.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and placebo components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating method. A solution of this compound should be subjected to the following stress conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the this compound solution with 0.1N NaOH at 60°C for 24 hours.
-
Oxidation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the this compound solution at 60°C for 7 days.
-
Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B guidelines.
Samples should be analyzed at appropriate time points by the validated HPLC method. The chromatograms of the stressed samples should be compared with that of an unstressed sample to identify and quantify any degradation products.
Forced Degradation Experimental Workflow.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted to evaluate the thermal stability of the this compound solution and to establish a re-test period or shelf life. The studies should be performed on at least three primary batches of the drug product packaged in the proposed container closure system.
Table 3: Stability Study Storage Conditions for a Refrigerated Product
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 5°C ± 3°C | 12 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months |
| Intermediate (if required) | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
An intermediate study is required if a significant change occurs during the accelerated study.
Table 4: Testing Schedule for Stability Studies
| Study Type | Testing Time Points (months) |
| Long-Term | 0, 3, 6, 9, 12, 18, 24, and annually thereafter |
| Accelerated | 0, 3, 6 |
Stability-Indicating Parameters: The following parameters should be monitored at each time point:
-
Appearance: Visual inspection for color, clarity, and presence of particulate matter.
-
pH: Measurement of the solution's pH.
-
Assay: Quantification of this compound content using the validated HPLC method.
-
Related Substances: Quantification of known and unknown impurities and degradation products using the validated HPLC method.
-
Microbial Limits: Testing for microbial contamination according to pharmacopeial methods.
-
Container Closure Integrity: Evaluation of the packaging's ability to protect the product.
Data Presentation and Evaluation
All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis. The results should be evaluated to determine the stability of the this compound solution over time and to establish a shelf life. The evaluation should consider any changes in the physical, chemical, and microbiological properties of the drug product.
Potential Degradation Pathways of this compound.
Conclusion
The protocols described in this application note provide a comprehensive framework for conducting long-term stability testing of this compound solutions. Adherence to these protocols will ensure the generation of robust and reliable stability data that is compliant with regulatory expectations. A thorough understanding of the stability profile of this compound is paramount for ensuring the delivery of a safe and effective therapeutic to patients.
References
- 1. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Characterization of the Pharmacokinetics and Mass Balance of a Single Oral Dose of this compound in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Troubleshooting & Optimization
overcoming poor solubility of trofinetide in aqueous solutions
Disclaimer: Contrary to the premise of poor aqueous solubility, trofinetide is officially classified as a white to off-white solid that is "freely soluble in water".[1] The commercially available oral solution, DAYBUE™, is a ready-to-use aqueous formulation containing 200 mg of this compound per mL.[1] However, researchers may encounter solubility challenges under specific experimental conditions, such as high concentrations, the use of certain buffers or excipients, or shifts in pH. This guide provides troubleshooting advice and answers to frequently asked questions for these specific scenarios.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered to have poor aqueous solubility?
A1: No, this compound is characterized as being freely soluble in water.[1] The approved oral formulation is an aqueous solution.[2] Challenges with solubility are not inherent to the molecule but may arise from specific formulation or experimental conditions.
Q2: What is the reported aqueous solubility of this compound?
A2: The aqueous solubility of this compound has been reported to be approximately 800 mg/mL at a pH of 3.96.[3] The solubility of this compound acetate in PBS (pH 7.2) is approximately 10 mg/mL.
Q3: How does pH influence the solubility of this compound?
A3: As a tripeptide, this compound contains both acidic and basic functional groups, and its net charge is dependent on pH. Specifically, it has pKa values of approximately 2.97 and 4.42 (acidic) and 8.61 (basic). Like many peptides, its solubility is generally lowest near its isoelectric point (pI), where the net charge is zero. Therefore, adjusting the pH away from the pI can significantly enhance solubility.
Q4: Can the salt form of this compound affect its solubility?
A4: Yes, using a salt form, such as this compound acetate, can influence its solubility characteristics compared to the free acid form. Salt forms of drugs are often used to enhance solubility and dissolution rates.
Q5: What are common causes of unexpected this compound precipitation from an aqueous solution?
A5: Unexpected precipitation of a generally soluble peptide like this compound can be caused by several factors:
-
pH shifts: A change in the buffer or the addition of other components that alter the pH towards the isoelectric point of this compound can decrease its solubility.
-
High Concentration: Even for a soluble compound, attempting to create solutions that exceed its solubility limit under specific conditions (e.g., temperature, pH) will lead to precipitation.
-
Interactions with Excipients: Certain excipients could potentially interact with this compound, leading to the formation of less soluble complexes.
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of some compounds, causing them to precipitate out of solution.
-
Buffer Effects: The composition and ionic strength of the buffer system can influence the solubility of peptides.
Troubleshooting Guides
Issue 1: Unexpected Precipitation During Solution Preparation
If you observe precipitation while preparing an aqueous solution of this compound, follow these steps:
-
Verify the pH of your solution: Use a calibrated pH meter to check the pH. If the pH is near the isoelectric point, adjust it to be at least 1-2 pH units away. For this compound, with acidic pKa values around 2.97 and 4.42 and a basic pKa around 8.61, maintaining a pH below 2 or above 5 (and away from the basic pKa) would be a reasonable starting point.
-
Gentle Warming: Try gently warming the solution while stirring. For some compounds, a slight increase in temperature can significantly improve solubility. Be cautious with temperature, as excessive heat can degrade the peptide.
-
Sonication: Use a bath sonicator to aid in the dissolution process. The high-frequency sound waves can help to break up aggregates and enhance solvation.
-
Re-evaluate Concentration: Ensure that the target concentration does not exceed the known solubility of this compound under your specific experimental conditions (e.g., in PBS at pH 7.2, the solubility is ~10 mg/mL).
-
Consider a Different Buffer System: If you are using a specific buffer that may be interacting with the peptide, try preparing the solution in purified water first and then adding it to your experimental system.
Issue 2: Solution Becomes Cloudy Over Time
If a previously clear solution of this compound becomes cloudy upon storage, this may indicate either precipitation due to instability or aggregation.
-
Storage Conditions: Aqueous solutions of this compound acetate are not recommended for storage for more than one day. For longer-term storage, it is advisable to store the compound as a solid at -20°C.
-
Assess for Aggregation: Peptide aggregation can be a cause of cloudiness. This can be influenced by factors such as pH, temperature, and ionic strength. Consider analyzing the solution using techniques like dynamic light scattering (DLS) to detect the presence of aggregates.
-
pH Stability: The stability of peptides in solution is often pH-dependent. Ensure the pH of your stored solution is one at which this compound is stable.
-
Use of Stabilizing Excipients: For developing a stable formulation, consider the addition of stabilizing excipients. However, the compatibility of each excipient with this compound would need to be experimentally verified.
Quantitative Data Summary
| Solvent/Buffer System | pH | Approximate Solubility | Reference(s) |
| Aqueous | 3.96 | 800 mg/mL | |
| PBS | 7.2 | ~10 mg/mL | |
| DMSO | N/A | ~10 mg/mL | |
| Dimethyl Formamide (DMF) | N/A | ~5 mg/mL | |
| Ethanol | N/A | ~1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound acetate in Phosphate-Buffered Saline (PBS).
Materials:
-
This compound acetate (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound acetate solid using a calibrated analytical balance. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the solid.
-
Solvent Addition: Add the appropriate volume of PBS (pH 7.2) to the vial containing the this compound acetate.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution to ensure all solid has dissolved.
-
Troubleshooting: If the solid has not fully dissolved, sonicate the vial in a bath sonicator for 5-10 minutes.
-
Storage: Use the aqueous solution fresh. It is not recommended to store the aqueous solution for more than one day.
Protocol 2: Basic Solubility Assessment
This protocol provides a general method for determining the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Buffer of interest
-
Small volume glass vials with screw caps
-
Micro-pipettors
-
Shaking incubator or orbital shaker
-
Centrifuge capable of handling the vials
-
HPLC system for concentration analysis (or other suitable quantitative method)
Procedure:
-
Supersaturated Sample Preparation: Add an excess amount of solid this compound to a known volume of the buffer in a glass vial. The amount should be more than what is expected to dissolve.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with the buffer to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method or another appropriate technique.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of this compound in that buffer at the specified temperature.
Visualizations
Caption: Troubleshooting workflow for unexpected precipitation.
Caption: Decision tree for selecting formulation excipients.
Caption: Relationship between pH, charge, and solubility.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. WO2021086892A1 - Methods and compositions for treatment of rett syndrome - Google Patents [patents.google.com]
- 3. Physiologically-Based Pharmacokinetic Modeling of this compound in Moderate Renal Impairment for Phase 1 Clinical Study Dose Selection with Model Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Trofinetide in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study trofinetide. The information is designed to help manage the gastrointestinal (GI) side effects, primarily diarrhea, that may be encountered during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the known gastrointestinal side effects of this compound in animal models?
Q2: What is the proposed mechanism of this compound-induced diarrhea?
A2: this compound is a synthetic analog of glycine-proline-glutamate (GPE), a tripeptide derived from insulin-like growth factor 1 (IGF-1).[2] The mechanism of this compound-induced diarrhea is not fully elucidated but is thought to be related to its interaction with the IGF-1 receptor (IGF-1R), which is present on intestinal epithelial cells.[3] Activation of IGF-1R can stimulate downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.[3][4] In the context of the intestine, this signaling can potentially alter fluid and electrolyte transport across the intestinal epithelium, leading to secretory diarrhea. It may also influence gut motility.
Q3: Are there specific dosages of this compound that are known to cause diarrhea in mouse models?
A3: Specific oral dosages of this compound that consistently induce diarrhea in mouse models of Rett syndrome are not well-documented in publicly available literature. However, a non-clinical review by the FDA noted that oral doses up to 2000 mg/kg/day in rats were well-tolerated with minimal clinical signs. Another study in a MeCP2 knockout mouse model used a 100 mg/kg intraperitoneal injection. It is recommended to start with doses used in efficacy studies and carefully monitor for GI side effects. A dose-response study may be necessary to identify the therapeutic window and the threshold for GI adverse events in your specific model and experimental conditions.
Q4: Can the underlying phenotype of the Rett syndrome mouse model influence the presentation of GI side effects?
A4: Yes, this is a critical consideration. Studies have shown that MeCP2-null mice, a common model for Rett syndrome, can exhibit inherent gastrointestinal abnormalities, including episodes of diarrhea and histological changes in the colon epithelium. Therefore, it is essential to establish a baseline of GI function in your specific mouse model before initiating treatment with this compound. This will help to differentiate between the baseline phenotype and drug-induced side effects.
II. Troubleshooting Guide
This guide provides a step-by-step approach to identifying, monitoring, and managing diarrhea in animal models treated with this compound.
Issue: An animal on this compound is exhibiting signs of diarrhea (loose, unformed, or watery stools).
Step 1: Assess and Quantify the Severity
-
Visual Stool Assessment: Use a standardized fecal scoring system to consistently evaluate stool consistency.
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Monitor Body Weight and Hydration: Weigh the animals daily. A significant drop in body weight can indicate dehydration. Check for signs of dehydration such as skin tenting and reduced activity.
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Observe Animal Behavior: Note any changes in activity levels, grooming, or food and water intake.
Step 2: Implement Supportive Care
-
Ensure Adequate Hydration: Provide readily accessible hydration sources. This can include hydrogels or subcutaneous administration of fluids like Lactated Ringer's solution in cases of moderate to severe dehydration.
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Provide Nutritional Support: Ensure easy access to food. If appetite is reduced, consider providing a soft, palatable diet on the cage floor.
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Maintain a Clean Environment: Change cage bedding frequently to keep the animals clean and dry and to accurately monitor stool output.
Step 3: Consider Dose Modification
-
If diarrhea is persistent and associated with significant weight loss or distress, consider reducing the dose of this compound.
-
A temporary interruption of treatment may be necessary for the animal to recover.
Step 4: Pharmacological Intervention (with veterinary consultation)
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Antidiarrheal Agents: Loperamide can be an effective treatment for drug-induced diarrhea in mice. A typical oral dose is in the range of 0.8 mg/kg. It is crucial to consult with a veterinarian to determine the appropriate dose and administration schedule for your specific experimental context.
III. Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Models
| Animal Model | Dosing Regimen | Route of Administration | Observed Gastrointestinal Effects | Reference |
| Rat | Up to 2000 mg/kg/day | Oral gavage | Well-tolerated with minimal clinical signs | |
| Dog | Up to 1000 mg/kg/day | Oral gavage | Watery or soft feces at high doses | |
| MeCP2 Knockout Mouse | 100 mg/kg, once daily for 14 days | Intraperitoneal injection | Not specified |
Note: Data on gastrointestinal side effects with oral administration of this compound in mouse models of Rett syndrome is limited in the public domain.
Table 2: Incidence of Diarrhea in Human Clinical Trials of this compound
| Clinical Trial Phase | This compound Dose | Incidence of Diarrhea | Placebo Incidence | Reference |
| Phase 3 (LAVENDER) | Weight-based (approx. 200-500 mg/kg twice daily) | 80.6% - 82% | 19.1% - 20% | |
| Phase 2 | 200 mg/kg twice daily | 56% | 4% | |
| Phase 2 | 100 mg/kg twice daily | 13% | 4% | |
| Phase 2 | 50 mg/kg twice daily | 27% | 4% | |
| Phase 2 | 70 mg/kg twice daily | 11% | 15% | |
| Phase 2 | 35 mg/kg twice daily | 39% | 15% |
Note: This table presents data from human clinical trials and may not be directly predictive of the incidence or severity of diarrhea in animal models.
IV. Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Transit Assay)
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Animal Preparation: Fast mice for 4-6 hours with free access to water.
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Drug Administration: Administer this compound or vehicle via oral gavage at the desired time point before the charcoal meal.
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Charcoal Meal Administration: Administer a 5% charcoal suspension in 10% gum arabic solution orally (typically 0.1 mL per 10 g of body weight).
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Endpoint: After a set time (e.g., 20-30 minutes), humanely euthanize the mice.
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Data Collection: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculation: Express the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Protocol 2: Stool Consistency and Diarrhea Assessment
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Animal Housing: House mice individually for accurate stool collection.
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Baseline Monitoring: For at least 3 days before starting treatment, collect and score all fecal pellets produced daily.
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Treatment Phase: Administer this compound or vehicle as per the experimental design.
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Daily Assessment: At the same time each day, observe the animals for signs of diarrhea. Collect all fecal pellets produced over a 24-hour period.
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Scoring: Use a fecal scoring system to quantify stool consistency. An example is provided in Table 3.
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Data Analysis: Compare the average daily stool scores between treatment and control groups. Note the incidence of scores indicating diarrhea (e.g., scores of 3 and 4).
Table 3: Example Fecal Consistency Scoring System for Mice
| Score | Description |
| 1 | Well-formed, hard, dry pellets |
| 2 | Formed, firm pellets |
| 3 | Soft, moist, but still formed pellets |
| 4 | Unformed, loose, watery stools (diarrhea) |
V. Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Frontiers | Development of this compound for the treatment of Rett syndrome: from bench to bedside [frontiersin.org]
- 3. Insulin-like Growth Factors in the Gastrointestinal Tract and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin/IGF-1 enhances intestinal epithelial crypt proliferation through PI3K/Akt, and not ERK signaling in obese humans - PMC [pmc.ncbi.nlm.nih.gov]
optimizing trofinetide dosage to minimize off-target effects
Technical Support Center: Trofinetide Dosage Optimization
Welcome to the technical support center for this compound research. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in optimizing this compound dosage and minimizing potential off-target effects during your preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a synthetic analog of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1).[1] While its exact mechanism is not fully elucidated, it is believed to exert its therapeutic effects in Rett Syndrome by modulating the IGF-1 pathway.[2] Key proposed on-target actions include reducing neuroinflammation and supporting synaptic function.[3][4] In the central nervous system, IGF-1 is crucial for normal development and response to injury.[3] this compound is thought to stimulate synaptic maturation, increase the branching of dendrites, and enhance synaptic plasticity, potentially overcoming the neuronal immaturities characteristic of Rett Syndrome. It may also normalize the activity of microglia and astrocytes, reducing the production of inflammatory cytokines like IL-1β, IFNγ, and TNF-α.
Q2: What are the most commonly reported adverse effects of this compound, and can they be considered "off-target"?
A2: The most frequently reported adverse effects in clinical trials are gastrointestinal, specifically diarrhea and vomiting. In one study, 85% of patients receiving this compound experienced diarrhea. Weight loss has also been observed. In the context of treating a neurological disorder, these systemic effects can be considered undesirable or "off-target" as they do not contribute to the primary therapeutic goal in the central nervous system. The mechanisms behind these GI effects are not well-defined but are a critical consideration for dosage optimization to improve treatment tolerability.
Q3: How does this compound dosage correlate with efficacy and side effects?
A3: Clinical studies have shown a positive relationship between this compound exposure and improvement in Rett Syndrome symptoms. Higher plasma concentrations are associated with greater efficacy. However, a dose-dependent increase in adverse events, particularly diarrhea, has also been noted. For instance, one Phase 2 study reported diarrhea in 27% of participants at a 50 mg/kg dose, which rose to 56% at a 200 mg/kg dose. This highlights a critical therapeutic window where dosage must be high enough for CNS efficacy but low enough to minimize systemic side effects. The approved dosage is based on patient weight bands to achieve a target exposure range.
Q4: Are there known drug-drug interactions with this compound?
A4: this compound is a weak inhibitor of the cytochrome P450 enzyme CYP3A4. Therefore, co-administration with drugs that are substrates of CYP3A4 may lead to increased plasma concentrations of those drugs. It is also advised that patients discontinue laxatives before starting this compound to mitigate the risk of severe diarrhea.
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Figure 1: Proposed On-Target and Off-Target Signaling of this compound.
Experimental Workflows
Caption: Figure 2: Experimental Workflow for Dosage Optimization.
Troubleshooting Guides
Problem 1: High variability in on-target efficacy markers (e.g., synaptic protein levels) at a given dose.
-
Possible Cause A: Experimental Inconsistency.
-
Troubleshooting Step: Review protocols for cell culture, animal handling, and tissue processing. Ensure consistent timing for dosing and sample collection. Use standardized reagents and validate antibody specificity for Western Blots or ELISAs.
-
-
Possible Cause B: Biological Variability.
-
Troubleshooting Step: Increase the sample size (n) for both in vitro replicates and animal cohorts to improve statistical power. For animal studies, ensure age and weight matching across all groups.
-
-
Possible Cause C: Pharmacokinetic Differences.
-
Troubleshooting Step: In animal models, consider collecting blood samples to measure plasma concentrations of this compound. This can help correlate efficacy with actual drug exposure rather than just the administered dose, accounting for individual differences in absorption or metabolism.
-
Problem 2: Significant off-target effects (e.g., diarrhea, weight loss) are observed in animal models, even at doses showing minimal on-target efficacy.
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Possible Cause A: High Sensitivity to Off-Target Effects.
-
Troubleshooting Step: The animal model may have a lower threshold for GI effects. Quantify the off-target effect systematically using a standardized method, such as a charcoal meal transit assay, to create a dose-response curve for the side effect.
-
-
Possible Cause B: Formulation or Vehicle Effect.
-
Troubleshooting Step: Administer a vehicle-only control group to rule out effects from the delivery medium. If using an oral gavage, ensure the technique is refined to minimize stress, which can independently affect GI motility.
-
-
Possible Cause C: Mechanism Overlap.
-
Troubleshooting Step: The molecular pathways leading to on-target and off-target effects may be closely related or activated at similar concentrations. Consider co-administering a peripherally-restricted antidiarrheal agent (e.g., loperamide) to manage the side effect, which may allow for dose escalation to achieve CNS efficacy. This mimics strategies used in clinical settings.
-
Data Presentation
Effective dosage optimization requires the clear and direct comparison of on-target benefits versus off-target effects. Structured tables are essential for this analysis.
Table 1: Example Dose-Response Data from an In Vivo Study
| This compound Dose (mg/kg, BID) | On-Target: Change in Synaptic Marker PSD-95 (% of Vehicle) | Off-Target: GI Transit Time (% Decrease vs. Vehicle) | Off-Target: Average Body Weight Change (%) |
| Vehicle Control | 100 ± 5 | 0 ± 3 | +2.5 ± 0.5 |
| 50 | 115 ± 7 | -10 ± 4 | +1.0 ± 0.8 |
| 100 | 140 ± 9 | -25 ± 6 | -1.5 ± 1.0 |
| 200 | 155 ± 8 | -50 ± 8 | -5.0 ± 1.2* |
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. This table allows for at-a-glance identification of the dose at which significant on-target effects emerge and when off-target effects become statistically significant.
Experimental Protocols
Protocol 1: Western Blot for Synaptic Protein Quantification
-
Objective: To quantify the relative levels of a key postsynaptic protein (e.g., PSD-95) in brain tissue from treated and control animals as a marker of on-target synaptic effects.
-
Methodology:
-
Tissue Homogenization: Isolate brain regions of interest (e.g., hippocampus, cortex) and homogenize in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
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SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
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Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against PSD-95 and a loading control (e.g., GAPDH or β-actin).
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Analysis: Quantify band density using software like ImageJ. Normalize the density of the PSD-95 band to the corresponding loading control band for each sample.
-
Protocol 2: In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)
-
Objective: To quantify the effect of this compound on gastrointestinal transit time as a primary off-target effect marker.
-
Methodology:
-
Animal Preparation: Fast mice for 18-24 hours with free access to water.
-
Drug Administration: Administer the predetermined dose of this compound or vehicle control via oral gavage.
-
Charcoal Meal Administration: After a set time post-drug administration (e.g., 30 minutes), administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) via oral gavage.
-
Sample Collection: After a consistent time period (e.g., 20-30 minutes) following the charcoal meal, humanely euthanize the animals.
-
Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine. Then, measure the distance traveled by the charcoal meal from the pylorus.
-
Analysis: Calculate the percent of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the percentages between treatment groups.
-
References
Navigating Trofinetide Experiments: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving trofinetide. This guide, presented in a question-and-answer format, directly addresses specific issues that may arise during in vitro and in vivo studies, offering detailed experimental protocols, data presentation tables, and visual aids to enhance experimental success and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and sources of variability in this compound experiments, from initial preparation to data interpretation.
Peptide Handling and Preparation
Question 1: I'm observing high variability in my cell-based assays. Could my this compound stock solution be the issue?
Answer: Yes, improper handling and preparation of synthetic peptides like this compound are common sources of experimental inconsistency. Several factors can contribute to this:
-
Purity and Impurities: The purity of the synthesized peptide is critical. Impurities such as deletion sequences or byproducts from the synthesis process, like trifluoroacetic acid (TFA), can have biological activity and interfere with your assay, leading to unexpected or inconsistent results.[1] Always obtain a certificate of analysis (CoA) from the supplier detailing the purity and any identified impurities.
-
Solubility: this compound is a synthetic analog of the tripeptide glycine-proline-glutamate (GPE).[2] Its solubility can be influenced by pH and the solvent used. Inconsistent dissolution can lead to variations in the effective concentration of the peptide in your experiments.
-
Stability and Storage: Peptides in solution are generally less stable than in their lyophilized form.[1] Repeated freeze-thaw cycles can degrade the peptide, altering its activity.
Troubleshooting Steps:
| Potential Issue | Recommended Action |
| Peptide Purity | - Always use high-purity (≥95%) this compound for cell-based and in vivo studies. - If unexpected results persist, consider having the peptide's purity and identity confirmed by mass spectrometry. |
| Solubility | - Prepare fresh stock solutions for each experiment. - Dissolve lyophilized this compound in sterile, high-purity water or a buffer recommended by the supplier. Sonication may aid dissolution. - Visually inspect the solution for any precipitates before use. |
| Stability & Storage | - Store lyophilized this compound at -20°C or -80°C in a desiccator. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage. For short-term storage (up to one week), 4°C may be acceptable, but stability should be verified. |
In Vitro Cell-Based Assays
Question 2: My neuronal viability assay results with this compound are not consistent. What are the potential causes?
Answer: Inconsistent results in neuronal viability assays can stem from several factors related to both the experimental setup and the inherent biology of the cells.
-
Cell Health and Plating Density: The health and density of your neuronal cultures are paramount. Stressed or overly confluent cells will respond differently to treatment.
-
Assay Choice and Timing: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The timing of the assay post-treatment is also critical.
-
Reagent Quality and Handling: The quality of cell culture media, supplements, and assay reagents can significantly impact results.
Troubleshooting Steps:
| Potential Issue | Recommended Action |
| Cell Culture Conditions | - Ensure consistent cell seeding density across all wells and experiments. - Regularly monitor cell morphology for signs of stress. - Use cells within a consistent and optimal passage number range. |
| Assay Protocol | - Optimize the incubation time with this compound and the timing of the viability assay. - Include appropriate controls: vehicle control, positive control for cell death, and a negative control (untreated cells). - Ensure that the chosen viability assay is compatible with your experimental conditions and does not interact with this compound. |
| Reagent Variability | - Use high-quality, sterile-filtered reagents. - Prepare fresh media and supplements regularly. - Validate each new batch of reagents. |
Question 3: I am not seeing the expected anti-inflammatory effect of this compound in my microglial activation assay. What should I check?
Answer: Observing a lack of effect in a microglial activation assay can be due to several factors, from the activation stimulus to the method of quantification. This compound has been shown to reduce the production of pro-inflammatory cytokines.[3][4]
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Sub-optimal Microglial Activation: The stimulus used to activate the microglia (e.g., lipopolysaccharide - LPS) may not be potent enough or may have degraded.
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Assay Sensitivity: The method used to measure microglial activation (e.g., cytokine ELISA, morphological analysis) may not be sensitive enough to detect subtle changes.
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Timing of Treatment and Analysis: The timing of this compound treatment relative to microglial activation and the subsequent analysis is crucial.
Troubleshooting Steps:
| Potential Issue | Recommended Action |
| Microglial Activation | - Confirm the activity of your activating agent (e.g., LPS) with a positive control. - Optimize the concentration of the activating agent to induce a robust but not maximal inflammatory response. |
| Quantification Method | - For cytokine analysis, ensure the ELISA kit is sensitive and specific for the target cytokine. - When performing morphological analysis, use clear and consistent criteria for classifying activated microglia. - Consider using multiple readouts to assess activation (e.g., cytokine secretion, gene expression of inflammatory markers, and morphology). |
| Experimental Timeline | - Optimize the pre-incubation time with this compound before adding the activating stimulus. - Perform a time-course experiment to determine the optimal time point for measuring the anti-inflammatory effect. |
In Vivo Animal Studies
Question 4: I am observing high variability in the behavioral outcomes of my Rett syndrome mouse model treated with this compound. How can I reduce this?
Answer: Animal models, particularly for complex neurodevelopmental disorders like Rett syndrome, are known for their inherent variability. Several factors can contribute to this:
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Genetic Background and X-Chromosome Inactivation: The genetic background of the mouse strain can influence the phenotype. In female mouse models of Rett syndrome, random X-chromosome inactivation can lead to significant variability in disease severity.
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Environmental Factors: Housing conditions, handling, and diet can all impact behavioral outcomes.
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Dosing and Administration: Inconsistent administration of this compound can lead to variable drug exposure.
Troubleshooting Steps:
| Potential Issue | Recommended Action |
| Animal Model Variability | - Use a well-characterized and consistent mouse model and strain. - For female models, consider the potential impact of X-chromosome inactivation on your results and ensure adequate sample sizes. - Carefully document and control for any potential confounding factors. |
| Environmental Control | - Maintain consistent and controlled housing conditions (temperature, light-dark cycle, enrichment). - Handle animals consistently and minimally to reduce stress. - Use a standardized diet. |
| Dosing and Administration | - Ensure accurate and consistent dosing based on body weight. - Use a consistent and appropriate route of administration. - For oral administration, ensure the animal consumes the full dose. |
Experimental Protocols
Neuronal Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the neuroprotective effects of this compound against an excitotoxic insult in primary neuronal cultures.
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Cell Plating: Plate primary neurons (e.g., cortical or hippocampal neurons) in 96-well plates at an appropriate density and allow them to mature for 7-10 days in vitro.
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This compound Pre-treatment: Prepare fresh dilutions of this compound in culture medium. Remove the old medium from the cells and replace it with medium containing different concentrations of this compound or vehicle control. Incubate for 1-2 hours.
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Excitotoxic Insult: Add a neurotoxic agent (e.g., glutamate or NMDA) to the wells (except for the negative control wells) to induce cell death.
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Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator.
-
MTT Assay:
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Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
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Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the negative control and plot the dose-response curve for this compound's neuroprotective effect.
Microglial Activation Assay (Cytokine ELISA)
This protocol outlines a general procedure for measuring the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.
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Cell Plating: Plate primary microglia or a microglial cell line in 24-well plates and allow them to adhere.
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This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
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Activation: Stimulate the microglia with an activating agent such as LPS (100 ng/mL) for 6-24 hours. Include an unstimulated control group.
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Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the cell culture supernatants.
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ELISA:
-
Perform an enzyme-linked immunosorbent assay (ELISA) for the pro-inflammatory cytokine of interest (e.g., TNF-α, IL-6) on the collected supernatants according to the manufacturer's instructions.
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-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Compare the cytokine levels between the different treatment groups.
Data Presentation
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Neurotoxic Agent | Cell Type | This compound Concentration | Observed Effect | Reference |
| Okadaic Acid | Primary Rat Striatal Neurons | 1 nM - 10 µM | Reduced cell death | |
| 3-Nitropropionic Acid | Cerebellar Microexplants | 1 nM - 10 µM | Reduced cell death |
Table 2: In Vivo Efficacy of this compound in a Rett Syndrome Mouse Model (Mecp2-null)
| Dose | Duration | Observed Effects | Reference |
| 20 mg/kg (IP, daily) | 5 weeks | Increased dendritic length and arborization in the hippocampus | |
| 20 mg/kg (IP, daily) | 20 weeks | Increased 50% survival to 15.5 weeks (vs. 13.5 weeks in controls) |
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. Profile of this compound in the Treatment of Rett Syndrome: Design, Development and Potential Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rettsyndrome.eu [rettsyndrome.eu]
- 4. This compound in Rett syndrome: A brief review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Translational Relevance of Preclinical Trofinetide Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trofinetide in preclinical settings. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the translational relevance of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: The precise mechanism of action of this compound is not fully elucidated. However, it is a synthetic analog of glycine-proline-glutamate (GPE), a tripeptide derived from insulin-like growth factor 1 (IGF-1).[1][2] It is hypothesized that this compound exerts its effects by mimicking GPE and acting on pathways downstream of the IGF-1 receptor.[1][3] Its therapeutic effects in Rett syndrome are thought to involve reducing neuroinflammation, supporting synaptic function, and promoting neuronal health.[4]
Q2: Which preclinical models are most relevant for studying this compound for Rett syndrome?
A2: The most commonly used and relevant preclinical models for Rett syndrome are mouse models with mutations in the Mecp2 gene, which is the gene responsible for most cases of Rett syndrome in humans. Both male hemizygous null mice (Mecp2-/y) and female heterozygous mice (Mecp2+/-) are utilized. While male mice often show a more severe and earlier onset of symptoms, female heterozygous mice more closely model the genetic and mosaic expression pattern seen in the majority of individuals with Rett syndrome. The choice of model can impact the study outcome and its translational relevance.
Q3: What are the key challenges in translating preclinical findings of this compound to clinical efficacy?
A3: Several challenges exist in translating preclinical this compound findings. A primary difficulty lies in the inherent differences between mouse models and human patients, including metabolism, drug exposure at target sites, and the complexity of clinical symptoms versus measurable phenotypes in mice. Other challenges include the selection of appropriate preclinical outcome measures that accurately predict clinical benefit, the impact of the genetic background of the mouse strain on the phenotype and drug response, and ensuring rigorous experimental design to avoid bias and enhance reproducibility.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their preclinical this compound experiments.
Issue 1: High variability in behavioral assay results.
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Possible Cause 1: Inconsistent Animal Handling.
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Troubleshooting: Standardize all animal handling procedures. This includes the time of day for testing, the duration of acclimation to the testing room and apparatus, and the specific experimenter conducting the tests. Document all procedures meticulously.
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Possible Cause 2: Influence of Genetic Background.
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Troubleshooting: Be aware that the genetic background of your Mecp2 mutant mice (e.g., C57BL/6J, CD1) can significantly influence the severity and presentation of behavioral phenotypes. When comparing results across studies, ensure the genetic backgrounds are similar. If establishing a new study, consider the reported phenotypes on different backgrounds to select the most appropriate one for your research question.
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Possible Cause 3: Sex Differences.
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Troubleshooting: Both male and female Mecp2 mutant mice are used in preclinical research, but they can exhibit different phenotypes and responses to treatment. Studies should ideally include both sexes and analyze the data separately to identify any sex-specific effects of this compound. If using only one sex, clearly justify the choice and acknowledge the limitation.
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Possible Cause 4: Health Status of Animals.
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Troubleshooting: Mecp2 mutant mice can have underlying health issues that affect their performance in behavioral tests. Monitor animals closely for weight loss, respiratory issues, and general well-being. Exclude animals from behavioral testing if they show signs of significant illness that could confound the results.
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Issue 2: Difficulty in determining the optimal preclinical dose.
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Possible Cause 1: Differences in Drug Metabolism and Bioavailability.
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Troubleshooting: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the pharmacokinetics of this compound. While oral gavage may better mimic the clinical route of administration, IP injection can offer more consistent dosing. It is crucial to perform pharmacokinetic studies in your chosen mouse model to determine the dose that achieves plasma and brain concentrations comparable to those found to be effective in clinical trials.
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Possible Cause 2: Lack of Clear Dose-Response Relationship.
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Troubleshooting: Conduct a dose-ranging study to establish the relationship between the this compound dose and the desired phenotypic outcome. This will help in selecting a dose that is on the effective part of the dose-response curve and avoid ceiling effects.
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Issue 3: Discrepancy between preclinical and clinical outcome measures.
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Possible Cause 1: Poorly Translatable Preclinical Endpoints.
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Troubleshooting: While motor and behavioral tests in mice are valuable, they may not directly translate to the complex symptoms of Rett syndrome in humans. Whenever possible, use outcome measures that have a clearer translational path. For example, assessing breathing abnormalities in mice using whole-body plethysmography can be a more direct correlate to the respiratory issues seen in patients than some complex behavioral paradigms.
-
-
Possible Cause 2: Inappropriate Timing of Assessment.
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Troubleshooting: Rett syndrome is a neurodevelopmental disorder with a progressive nature. The timing of treatment initiation and assessment in preclinical models is critical. Consider the developmental stage of the mice and the progression of their phenotype when designing your study to best model the clinical scenario of interest.
-
Quantitative Data from Preclinical and Clinical Studies
To facilitate comparison and aid in experimental design, the following tables summarize key quantitative data from this compound studies.
Table 1: Overview of this compound Dosing in Preclinical and Clinical Studies
| Study Type | Model/Population | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Preclinical | Mecp2 knockout mouse | Intraperitoneal injection | 20 mg/kg/day | 5 or 20 weeks | Increased hippocampal long-term potentiation. No significant functional effects on locomotor activity or grip strength. | |
| Preclinical | Mecp2 mice | Injected | 100 mg/kg once daily | ~2 weeks | Reversed social preference behavior in the three-chamber test. | |
| Phase 2 Clinical | Pediatric Rett Syndrome (5-15 years) | Oral | 50, 100, and 200 mg/kg twice daily | 42 days | 200 mg/kg dose showed statistically significant improvements on RSBQ, CGI-I, and RTT-DSC-VAS. | |
| Phase 3 Clinical (LAVENDER) | Rett Syndrome (5-20 years) | Oral | Weight-based (equivalent to 200-500 mg/kg twice daily) | 12 weeks | Statistically significant improvement in co-primary endpoints (RSBQ and CGI-I). |
Table 2: Key Outcome Measures in this compound Clinical Trials
| Outcome Measure | Description | Phase 2 Results (200 mg/kg vs. Placebo) | Phase 3 (LAVENDER) Results (this compound vs. Placebo) |
| Rett Syndrome Behaviour Questionnaire (RSBQ) | Caregiver assessment of Rett syndrome symptoms. | Statistically significant improvement (p=0.042) | Statistically significant improvement (LSM difference: -3.2, p=0.0175) |
| Clinical Global Impression-Improvement (CGI-I) | Clinician's assessment of overall improvement. | Statistically significant improvement (p=0.029) | Statistically significant improvement (LSM difference: -0.3, p=0.0030) |
| RTT-Clinician Domain Specific Concerns-Visual Analog Scale (RTT-DSC-VAS) | Clinician assessment of specific concerns. | Statistically significant improvement (p=0.025) | N/A (used to inform novel secondary endpoints) |
| Communication and Symbolic Behavior Scales Developmental Profile Infant–Toddler Checklist (CSBS-DP-IT) Social Composite Score | Caregiver assessment of social communication skills. | N/A | Statistically significant improvement (LSM difference: 1.0, p=0.0064) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to preclinical this compound studies.
Protocol 1: Assessment of Breathing Abnormalities using Whole-Body Plethysmography
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Objective: To quantify respiratory patterns and abnormalities in Mecp2 mutant mice.
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Apparatus: Unrestrained whole-body plethysmography chambers (e.g., Buxco).
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Procedure:
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Place the mouse in the plethysmography chamber and allow for an acclimation period of at least 20-30 minutes.
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Record baseline breathing for a set duration (e.g., 30 minutes) in room air.
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If assessing response to a respiratory challenge, introduce the desired gas mixture (e.g., hypoxic gas) and record for a specified period.
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Analyze the data for parameters such as respiratory rate, tidal volume, minute ventilation, and the frequency and duration of apneas. An apnea can be defined as a pause in breathing greater than twice the average expiration time.
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-
Key Considerations:
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Ensure a consistent and controlled environment (temperature, humidity, time of day) to minimize variability.
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Habituate the mice to the chambers on preceding days to reduce stress-induced artifacts.
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Protocol 2: Evaluation of Social Behavior using the Three-Chamber Sociability Test
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Objective: To assess social approach behavior in Mecp2 mutant mice.
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Apparatus: A three-chambered box with openings between the chambers. One side chamber contains a novel mouse (stranger) in a wire cage, and the other side chamber contains an empty wire cage.
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Procedure:
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Habituation Phase: Place the test mouse in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
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Sociability Phase: Place a stranger mouse in one of the side chambers within a wire cage and an empty wire cage in the opposite side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
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Record the time the test mouse spends in each chamber and the time spent sniffing each wire cage.
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Data Analysis:
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Calculate a sociability index: (Time spent with stranger mouse - Time spent with empty cage) / (Total time).
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A positive index indicates a preference for social interaction.
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Key Considerations:
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Use stranger mice of the same sex and age to avoid confounding factors.
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Thoroughly clean the apparatus between trials to eliminate olfactory cues.
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Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to this compound research.
Caption: Hypothesized mechanism of action of this compound.
Caption: General workflow for preclinical this compound studies.
References
- 1. This compound for Rett Syndrome: Highlights on the Development and Related Inventions of the First USFDA-Approved Treatment for Rare Pediatric Unmet Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Rett syndrome: A brief review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical research in Rett syndrome: setting the foundation for translational success - PMC [pmc.ncbi.nlm.nih.gov]
Trofinetide Animal Studies: Technical Support Center on Weight Loss Side Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding weight loss as a potential side effect in animal studies of trofinetide.
Frequently Asked Questions (FAQs)
Q1: Is weight loss an expected side effect of this compound in animal models?
A1: Based on available non-clinical data, weight loss has not been a reported adverse effect in animal studies of this compound. In fact, in a study involving a mouse model of Rett syndrome (MeCP2 knockout mice), this compound administration was associated with faster growth and increased mean body weight at all tested doses.[1] Furthermore, toxicology studies in juvenile rats and dogs did not report any adverse effects on body weight.[1] For instance, a pre- and postnatal development study in rats found no changes in body weight related to this compound administration.[1]
Q2: Why is weight loss a noted side effect in human clinical trials but not in animal studies?
A2: The discrepancy between human and animal studies regarding this compound and weight loss is a critical point of investigation. In human trials, weight loss is often associated with gastrointestinal side effects, primarily diarrhea and vomiting.[2][3] The mechanism for this is thought to be related to the osmotic activity of the this compound molecule in the large intestine. It is possible that the animal models used in preclinical safety studies did not experience the same gastrointestinal intolerance to the drug, or that the dosages and formulations used did not elicit this effect. The specific reasons for this species-specific difference are not yet fully elucidated.
Q3: What should I do if I observe weight loss in my animal subjects during a this compound study?
A3: If you observe unexpected weight loss in your animal subjects, it is crucial to investigate the potential causes systematically. Please refer to the troubleshooting guide below for a detailed workflow. It is important to rule out other factors such as illness, stress, or issues with food and water intake before attributing the weight loss solely to this compound.
Q4: Are there any data on food consumption in animal studies with this compound?
A4: The available summary documents from regulatory agencies do not provide detailed quantitative data on food consumption in the toxicology studies. However, in the study on MeCP2 knockout mice where increased body weight was observed, it was also noted that there was increased food consumption at all doses in male mice and at medium and high doses in female mice.
Troubleshooting Guide: Investigating Weight Loss in this compound Animal Studies
This guide provides a step-by-step approach for researchers who encounter unexpected weight loss in their animal subjects during this compound administration.
Step 1: Immediate Health Assessment of the Animal
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Action: Perform a thorough health check of the affected animal(s).
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Details: Look for signs of illness, distress, or injury that are independent of the study drug. This includes observing the animal's posture, activity level, grooming habits, and any signs of pain or discomfort.
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Rationale: To rule out intercurrent illness as the primary cause of weight loss.
Step 2: Verify Dosing and Administration
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Action: Double-check all aspects of the dosing procedure.
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Details: Confirm the correct calculation of the dose, the concentration of the this compound solution, and the accuracy of the administration volume. Review the administration technique to ensure the full dose is being delivered effectively.
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Rationale: To eliminate errors in drug administration that could lead to adverse effects.
Step 3: Monitor Food and Water Intake
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Action: Quantify the daily food and water consumption of the affected animal(s) and compare it to the control group.
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Details: Measure the amount of food and water provided and the amount remaining after a 24-hour period.
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Rationale: To determine if the weight loss is due to reduced caloric intake or dehydration.
Step 4: Assess for Gastrointestinal Disturbances
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Action: Observe the animals for any signs of gastrointestinal upset.
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Details: Monitor for changes in fecal consistency (e.g., diarrhea), frequency of defecation, and any signs of nausea or vomiting (where applicable to the species).
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Rationale: Although not prominent in preclinical data, gastrointestinal side effects are the primary cause of weight loss in humans and should be investigated.
Step 5: Review Environmental Conditions
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Action: Ensure that the housing and environmental conditions are optimal and consistent.
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Details: Check for any changes in temperature, lighting, noise levels, or social housing that could be causing stress to the animals.
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Rationale: Environmental stressors can significantly impact an animal's well-being and lead to weight loss.
Step 6: Consider Dose Adjustment or Temporary Discontinuation
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Action: If weight loss persists and is suspected to be drug-related, consider a dose reduction or a temporary cessation of treatment.
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Details: If the weight loss is significant, a pause in dosing may be necessary to allow the animal to recover. A lower dose can then be reintroduced.
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Rationale: To mitigate a potential dose-dependent adverse effect.
Data on Body Weight from Animal Studies
The following tables summarize the available information on body weight changes from non-clinical studies of this compound. It is important to note that detailed quantitative data from the primary studies are not publicly available; this information is sourced from a summary of a non-clinical review by a regulatory agency.
Table 1: Summary of Body Weight Findings in a Rett Syndrome Mouse Model
| Animal Model | Dosing | Duration | Key Body Weight Finding | Food Consumption |
| MeCP2 Knockout Mice | All doses | Not specified | Faster growth and increased mean body weight | Increased at all doses (males) and medium/high doses (females) |
Table 2: Summary of Body Weight Findings in Toxicology Studies
| Animal Model | Dosing (mg/kg/day) | Duration | Key Body Weight Finding |
| Juvenile Rats | 300, 600, 2000 | 26 weeks | No adverse effects on growth |
| Juvenile Dogs | 50, 300, 1000 | 39 weeks | No adverse effects on body weight |
| Rats (Pre- and Postnatal) | 300, 900, 2000 | Gestation through lactation | No changes in body weight |
Experimental Protocols
As the full experimental protocols from the primary animal studies are not publicly available, a generalized protocol for assessing body weight changes in a rodent study is provided below.
Protocol: Body Weight and Food Consumption Monitoring in Rodent Studies
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Animal Acclimation: Upon arrival, animals should be allowed to acclimate to the facility for a minimum of one week before the start of the experiment.
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Baseline Measurements: Prior to the first dose of this compound or vehicle, record the baseline body weight of each animal.
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Dosing: Administer this compound or vehicle according to the study design (e.g., oral gavage, intraperitoneal injection). Ensure the volume administered is appropriate for the animal's weight.
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Body Weight Monitoring:
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Measure and record the body weight of each animal at least three times per week.
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For more detailed analysis, daily measurements can be taken, especially during the initial phase of dosing.
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Use a calibrated electronic scale, and ensure measurements are taken at the same time each day to minimize diurnal variations.
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Food and Water Consumption:
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House animals individually for accurate measurement of food and water intake.
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Provide a pre-weighed amount of food and a measured volume of water.
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After 24 hours, measure the remaining food and water. The difference represents the daily consumption.
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Account for any spillage.
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Data Analysis:
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Calculate the mean and standard deviation of body weights and food/water consumption for each treatment group at each time point.
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Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the this compound-treated groups with the vehicle control group.
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Visualizations
Caption: Experimental workflow for assessing body weight changes.
Caption: Proposed signaling pathway of this compound.
References
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Trofinetide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the blood-brain barrier (BBB) penetration of trofinetide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known ability to cross the BBB?
Q2: What is the mechanism of action of this compound in the central nervous system (CNS)?
This compound is believed to exert its effects by acting as an agonist at the Insulin-Like Growth Factor-1 Receptor (IGF-1R). Activation of the IGF-1R stimulates downstream signaling pathways, including the Mitogen-Associated Protein Kinase (MAPK) and Phosphoinositide-3-Kinase (PI3K)/Akt/mTOR pathways. These pathways are crucial for neuronal growth, synaptic function, and reducing neuroinflammation.
Q3: What are the primary challenges in delivering this compound to the brain?
As a peptide analog, this compound faces several challenges in crossing the BBB:
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Low Passive Permeability: Peptides generally have poor lipid solubility and are too large to passively diffuse across the tightly packed endothelial cells of the BBB.
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Enzymatic Degradation: Peptidases in the blood and at the BBB can degrade the molecule before it reaches its target.
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Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump it back into the bloodstream.
Q4: What are the main strategies to enhance the BBB penetration of a peptide-based drug like this compound?
The three primary strategies are:
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Nanoparticle-Mediated Delivery: Encapsulating this compound in nanoparticles to protect it from degradation and facilitate its transport across the BBB.
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Prodrug Approach: Modifying the this compound molecule to create a more lipophilic version that can cross the BBB and then be converted to the active drug within the brain.
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Receptor-Mediated Transcytosis (RMT): Conjugating this compound to a ligand that binds to specific receptors on the BBB, which then transport the entire complex into the brain.
Troubleshooting Guides
Issue 1: Low Permeability in In Vitro BBB Models (e.g., Transwell Assay)
| Possible Cause | Troubleshooting Steps |
| Poor cell monolayer integrity (low TEER values) | - Ensure proper coating of the Transwell insert with extracellular matrix proteins (e.g., collagen, fibronectin). - Optimize cell seeding density and culture conditions. - Co-culture endothelial cells with astrocytes and/or pericytes to induce tighter junctions. - Introduce shear stress to the endothelial cells to better mimic in vivo conditions. |
| Adsorption of peptide to the Transwell membrane or apparatus | - Pre-treat the Transwell system with a blocking agent (e.g., bovine serum albumin) to reduce non-specific binding. - Use low-binding plates and pipette tips. |
| Degradation of this compound by cellular enzymes | - Include protease inhibitors in the assay medium. - Analyze samples at multiple time points to assess stability. |
| Active efflux of this compound | - Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). A higher basolateral-to-apical transport suggests efflux. - Co-administer known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases. |
Issue 2: Inconsistent or Low Brain Concentrations in In Vivo Studies (e.g., Microdialysis)
| Possible Cause | Troubleshooting Steps |
| Rapid peripheral metabolism of this compound | - Perform pharmacokinetic studies to determine the plasma half-life. - If metabolism is rapid, consider a different route of administration or a formulation that provides sustained release. |
| Low recovery from the microdialysis probe | - Calibrate the microdialysis probe in vitro before in vivo use to determine its recovery rate for this compound. - Optimize the perfusion flow rate; slower rates generally increase recovery but reduce temporal resolution. - For peptides, adsorption to the probe membrane can be an issue. Consider adding a small amount of a non-ionic surfactant to the perfusate. |
| Trauma from probe insertion affecting BBB integrity | - Allow for a sufficient recovery period after probe implantation surgery before starting the experiment. - Monitor BBB integrity during the experiment using a vascular marker. |
| Analytical challenges in quantifying low peptide concentrations in dialysate | - Use a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). - Optimize sample preparation to minimize peptide loss due to adsorption. |
Comparison of BBB Penetration Enhancement Strategies
| Strategy | Advantages | Disadvantages | Key Experimental Readouts |
| Nanoparticle-Mediated Delivery | - Protects drug from degradation.- Can carry a large payload.- Can be functionalized for targeting. | - Potential for toxicity and immunogenicity.- Complex manufacturing and characterization.- Challenges in clinical translation. | - Particle size, zeta potential, drug loading efficiency.- In vitro permeability (Papp).- In vivo brain-to-plasma concentration ratio (Kp). |
| Prodrug Approach | - Can significantly increase lipophilicity.- Utilizes endogenous transporters.- Simpler formulation than nanoparticles. | - Requires efficient conversion to the active drug in the brain.- Potential for off-target conversion.- Structural modifications may alter efficacy. | - Lipophilicity (LogP/LogD).- Stability in plasma and brain homogenate.- In vivo brain and plasma concentrations of both prodrug and active drug. |
| Receptor-Mediated Transcytosis (RMT) | - Highly specific targeting of BBB receptors.- Can transport large molecules. | - Potential for receptor saturation.- Competition with endogenous ligands.- Immunogenicity of the targeting ligand (e.g., antibodies). | - Binding affinity of the ligand to its receptor.- In vitro transcytosis efficiency.- In vivo brain uptake and distribution. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Co-culture Model
This protocol describes the assessment of this compound permeability across a co-culture model of brain endothelial cells and astrocytes.
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Cell Culture:
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Coat the apical side of a Transwell insert (0.4 µm pore size) with rat tail collagen type I.
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Seed human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of the insert.
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On a separate 24-well plate, seed human astrocytes.
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Once both cell types are confluent, place the Transwell inserts containing the endothelial cells into the wells with the astrocytes to form the co-culture model.
-
-
Permeability Assay:
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Wash the cell monolayers with Hanks' Balanced Salt Solution (HBSS).
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Add HBSS containing a known concentration of this compound to the apical (donor) chamber.
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Add fresh HBSS to the basolateral (receiver) chamber.
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At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
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At the end of the experiment, collect samples from the apical chamber.
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Analyze the concentration of this compound in all samples using LC-MS/MS.
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-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Brain Microdialysis in Rats
This protocol outlines the procedure for measuring the extracellular concentration of this compound in a specific brain region of a freely moving rat.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Drill a small hole in the skull above the target brain region (e.g., striatum or hippocampus).
-
Implant a guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
Administer this compound systemically (e.g., via intravenous or intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Simultaneously, collect blood samples at corresponding time points.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the concentration of this compound in the dialysate and plasma samples by LC-MS/MS.
-
Correct the dialysate concentrations for the in vitro recovery of the probe to estimate the unbound extracellular brain concentration.
-
Calculate the brain-to-plasma concentration ratio by dividing the area under the curve (AUC) of the brain concentration-time profile by the AUC of the plasma concentration-time profile.
-
Visualizations
Caption: this compound signaling pathway via IGF-1R activation.
Caption: Experimental workflow for enhancing this compound's BBB penetration.
References
- 1. Challenges for the in vivo quantification of brain neuropeptides using microdialysis sampling and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide BBB Permeability Test - Creative Peptides [creative-peptides.com]
- 3. Innovative strategies for the quantitative modeling of blood–brain barrier (BBB) permeability: harnessing the power of machine learning-based q-RASAR approach - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
mitigating potential drug-drug interactions with trofinetide in co-administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug-drug interactions (DDIs) with trofinetide in co-administration studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and its susceptibility to metabolic drug-drug interactions?
A1: this compound is not significantly metabolized by cytochrome P450 (CYP) enzymes, and hepatic metabolism is not a major route of its elimination.[1] Approximately 80% of the administered dose is excreted unchanged in the urine.[1][2] Consequently, co-administration of drugs that are inducers or inhibitors of CYP enzymes or major drug transporters is not expected to significantly affect the systemic exposure of this compound.[1]
Q2: What is the known potential of this compound to perpetrate drug-drug interactions?
A2: this compound has been identified as a weak inhibitor of intestinal CYP3A4 and an in vitro inhibitor of the drug transporters OATP1B1 and OATP1B3.[3] Therefore, it has the potential to increase the plasma concentrations of co-administered drugs that are substrates of intestinal CYP3A4, OATP1B1, or OATP1B3.
Q3: Are there specific recommendations for co-administering this compound with CYP3A4 substrates?
A3: Yes. Due to its weak inhibition of intestinal CYP3A4, close monitoring is recommended when this compound is co-administered with orally administered sensitive CYP3A4 substrates, especially those for which a small change in plasma concentration could lead to serious toxicities.
Q4: What precautions should be taken when co-administering this compound with substrates of OATP1B1 and OATP1B3?
A4: In vitro studies have shown that this compound inhibits OATP1B1 and OATP1B3. It is advised to avoid co-administration of this compound with OATP1B1 and OATP1B3 substrates where a minor increase in plasma concentration could lead to serious toxicity. The U.S. FDA has requested an in vivo pharmacokinetic drug interaction study to further evaluate the effect of this compound on these transporters.
Troubleshooting Guides
Unexpected Pharmacokinetic Profile of a Co-administered CYP3A4 Substrate
| Issue | Possible Cause | Troubleshooting Steps |
| Higher than expected AUC and Cmax of an orally administered sensitive CYP3A4 substrate. | Inhibition of intestinal CYP3A4 by this compound. | 1. Confirm that the co-administered drug is indeed a sensitive CYP3A4 substrate. 2. Review the timing of administration; simultaneous dosing may maximize the interaction. 3. Consider using a lower dose of the CYP3A4 substrate and monitor for efficacy and adverse events. 4. If feasible, consider alternative medications that are not sensitive CYP3A4 substrates. |
| No significant change in the pharmacokinetics of an intravenously administered CYP3A4 substrate. | This compound's inhibitory effect is primarily localized to the intestine. | This is an expected outcome. The lack of interaction with IV substrates confirms the gut-centric nature of the CYP3A4 inhibition. |
In Vitro Assay Discrepancies
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values for OATP1B1/OATP1B3 inhibition assays. | Experimental conditions such as cell type, probe substrate, and incubation time can significantly impact results. | 1. Standardize the in vitro assay protocol across all experiments. 2. Use a consistent and clinically relevant probe substrate. 3. Ensure the cell lines overexpressing the transporters are properly validated. 4. Refer to FDA guidance on in vitro DDI studies for best practices. |
| Inconclusive results for time-dependent inhibition of CYP2B6. | This has been noted in in vitro studies with this compound. | 1. Repeat the assay with a range of this compound concentrations and pre-incubation times. 2. Ensure the positive and negative controls are yielding expected results. 3. The FDA has requested further in vitro investigation into the time-dependent inhibition of CYP2B6 by this compound. |
Data Presentation
Table 1: Summary of In Vitro and In Silico Drug-Drug Interaction Profile of this compound
| Enzyme/Transporter | Effect of this compound | IC50 Value | Clinical Implication |
| CYP3A4 | Weak Inhibitor (Intestinal) | >15 mM | Potential for increased exposure of orally co-administered sensitive CYP3A4 substrates. |
| OATP1B1 | In Vitro Inhibitor | Not specified in public documents | Potential for increased exposure of co-administered OATP1B1 substrates. Avoid use with sensitive substrates where small concentration changes can lead to toxicity. |
| OATP1B3 | In Vitro Inhibitor | Not specified in public documents | Potential for increased exposure of co-administered OATP1B3 substrates. Avoid use with sensitive substrates where small concentration changes can lead to toxicity. |
| CYP1A2, 2C8, 2C9, 2C19, 2D6 | No significant inhibition expected at therapeutic concentrations. | N/A | Low risk of clinically significant interactions with substrates of these enzymes. |
| P-gp, BCRP, BSEP, OAT1, OAT3, OCT2, MATE1, MATE2-K | No significant inhibition observed at therapeutic concentrations. | N/A | Low risk of clinically significant interactions with substrates of these transporters. |
Table 2: Predicted Pharmacokinetic Interaction between this compound and Oral Midazolam (a sensitive CYP3A4 substrate)
| Pharmacokinetic Parameter | Predicted Change with this compound Co-administration | Reference |
| Midazolam AUC | ~1.33-fold increase | |
| Midazolam Cmax | Small increase |
Data based on physiologically based pharmacokinetic (PBPK) modeling.
Experimental Protocols
Protocol for In Vitro CYP450 Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of a specific CYP450 enzyme's activity.
-
Materials:
-
Human liver microsomes (HLM)
-
Specific CYP450 isoform probe substrate (e.g., midazolam for CYP3A4)
-
NADPH regenerating system
-
This compound stock solution
-
Control inhibitors
-
Incubation buffer (e.g., potassium phosphate buffer)
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a 96-well plate, add HLM, the probe substrate, and the various concentrations of this compound or control inhibitor.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol for In Vitro OATP1B1/OATP1B3 Inhibition Assay
-
Objective: To determine the IC50 of this compound for the inhibition of OATP1B1 and OATP1B3 mediated transport.
-
Materials:
-
HEK293 or CHO cells stably overexpressing OATP1B1 or OATP1B3.
-
Mock-transfected cells (as a negative control).
-
A specific OATP1B1/1B3 probe substrate (e.g., estradiol-17β-glucuronide or a fluorescent substrate like fluorescein-methotrexate).
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This compound stock solution.
-
Known OATP inhibitors (e.g., rifampicin).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Seed the OATP-expressing and mock-transfected cells in 24- or 96-well plates and culture until they form a confluent monolayer.
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound or a control inhibitor in uptake buffer at 37°C.
-
Initiate the uptake by adding the probe substrate to the wells.
-
Incubate for a short, defined period at 37°C to measure the initial rate of uptake.
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular concentration of the probe substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Calculate the OATP-mediated uptake by subtracting the uptake in mock-transfected cells from that in the OATP-expressing cells.
-
Determine the percent inhibition at each this compound concentration.
-
Calculate the IC50 value by non-linear regression analysis.
-
Visualizations
References
Technical Support Center: Refining Trofinetide Treatment Protocols for Specific Rett Syndrome Mutations
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for designing and troubleshooting experiments aimed at refining trofinetide treatment protocols for specific MECP2 mutations in Rett syndrome. The following information is based on currently available data and established scientific methodologies.
Frequently Asked Questions (FAQs)
Q1: Is there clinical evidence demonstrating differential efficacy of this compound for specific MECP2 mutations?
A1: Currently, published data from pivotal clinical trials, including the LAVENDER study, have demonstrated the overall efficacy and safety of this compound in treating Rett syndrome in individuals with a confirmed MECP2 gene mutation.[1][2][3][4][5] However, these trials have not yet publicly presented efficacy results stratified by specific mutation types. One analysis from the LAVENDER phase 3 study indicated that this compound showed a similar benefit over placebo irrespective of the category of MECP2 mutation severity, but this was a broad categorization. Therefore, it is presently challenging to definitively comment on the efficacy of this compound for various specific mutations based on existing clinical trial data.
Q2: What is the underlying mechanism of action of this compound?
A2: this compound is a synthetic analog of glycine-proline-glutamate (GPE), a naturally occurring tripeptide cleaved from insulin-like growth factor 1 (IGF-1). Its precise mechanism in Rett syndrome is not fully elucidated, but it is thought to address the core symptoms by reducing neuroinflammation and supporting synaptic function. Preclinical studies in Mecp2-deficient mouse models have shown that GPE can partially reverse Rett-like symptoms, improve survival, and enhance synaptic morphology and function. This compound was designed to have a more favorable pharmacokinetic profile than natural GPE.
Q3: What are the most common adverse events associated with this compound treatment?
A3: The most frequently reported side effects in clinical trials are gastrointestinal issues, primarily diarrhea and vomiting. In the LAVENDER study, diarrhea was reported in 80.6% of participants receiving this compound compared to 19.1% in the placebo group, with most cases being mild to moderate in severity. Other reported adverse events include fever, seizures, anxiety, decreased appetite, and fatigue.
Q4: Are there established in vitro models to study the effects of this compound on specific MECP2 mutations?
A4: Yes, induced pluripotent stem cell (iPSC)-derived neurons from Rett syndrome patients are a valuable tool. These models can be generated from patient fibroblasts or blood cells and differentiated into various neuronal subtypes. iPSC lines with specific MECP2 mutations, including common variants like p.R133C and p.Arg255*, are available through resources like the Rett Syndrome Research Trust (RSRT). These patient-derived neurons exhibit Rett-syndrome-related phenotypes, such as reduced synapse number, smaller soma size, and altered electrophysiological activity, making them suitable for testing mutation-specific drug responses.
Q5: What biomarkers can be used to assess this compound response in these models?
A5: While specific biomarkers for this compound response are still under investigation, several molecular and cellular readouts can be employed. These include assessments of synaptic protein levels (e.g., PSD-95, synapsin), dendritic spine density, and neuronal network activity through electrophysiology. Additionally, investigating downstream targets of MeCP2 and pathways affected in Rett syndrome, such as those involved in neuroinflammation and synaptic plasticity, may provide insights into treatment efficacy. The development of quantifiable biomarkers is a key area for future research to better understand the mechanism of action and patient response.
Troubleshooting Guides for In Vitro Experiments
Generating and Culturing iPSC-Derived Neurons from Rett Syndrome Patients
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low reprogramming efficiency of patient fibroblasts/lymphocytes | - Poor quality of starting somatic cells- Suboptimal reprogramming factor delivery | - Ensure starting cells are healthy and have a low passage number.- Test different reprogramming methods (e.g., Sendai virus, episomal vectors) and optimize transfection/transduction efficiency. |
| Spontaneous differentiation of iPSC colonies | - Inappropriate culture density- Suboptimal culture medium or matrix | - Maintain an optimal colony density; avoid both sparse and overly dense cultures.- Use high-quality, validated iPSC culture media and matrices. Ensure proper coating of culture vessels. |
| Variability in neuronal differentiation efficiency between different iPSC lines | - Inherent clonal variability- Differences in epigenetic memory from somatic cells | - Use multiple iPSC clones for each mutation to ensure reproducibility.- Employ a standardized, robust neural differentiation protocol. Consider using isogenic control lines where the mutation has been corrected to minimize genetic background effects. |
| Poor survival of differentiated neurons | - Glial support is insufficient- Culture medium lacks essential neurotrophic factors | - Co-culture neurons with astrocytes or use astrocyte-conditioned medium.- Supplement the neuronal culture medium with growth factors like BDNF and GDNF. |
| Inconsistent expression of the mutant MECP2 allele due to X-chromosome inactivation (XCI) | - Skewed XCI in the starting cell population- Changes in XCI status during reprogramming and differentiation | - Characterize the XCI status of iPSC clones to select those with the desired active X chromosome (mutant or wild-type).- Use clonal lines with stable X-inactivation for experiments. |
Assessing this compound Efficacy on Neuronal Phenotypes
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in electrophysiological recordings | - Inconsistent neuronal maturity across cultures- Poor seal formation during patch-clamping- Network activity is not yet stable | - Ensure neurons are cultured for a consistent and sufficient duration to reach maturity before recording.- Optimize patch-clamping technique and use high-quality electrodes.- Allow cultures to stabilize on the recording platform (e.g., MEA plate) before starting measurements. |
| No discernible effect of this compound on synaptic density | - Inappropriate drug concentration or treatment duration- Insensitive method for quantifying synapses | - Perform a dose-response and time-course experiment to determine the optimal treatment parameters.- Use high-resolution confocal microscopy and validated antibodies against pre- and post-synaptic markers (e.g., VGLUT1 and PSD-95) for accurate quantification. |
| Inconsistent protein expression levels in Western blots | - Variation in sample loading- Poor antibody quality or specificity | - Use a reliable protein quantification assay (e.g., BCA) and ensure equal loading. Normalize to a stable housekeeping protein (e.g., GAPDH, beta-tubulin).- Validate primary antibodies for specificity and use at the recommended dilution. |
| Difficulty in detecting changes in gene expression with RT-qPCR | - Poor RNA quality or quantity- Inefficient reverse transcription or PCR amplification | - Use a standardized RNA isolation method and assess RNA integrity (e.g., RIN value).- Optimize the reverse transcription step and use validated primer sets for qPCR. Include appropriate controls (no-RT, no-template). |
Experimental Protocols
Protocol 1: Generation of iPSC-Derived Neurons from Rett Syndrome Patient Fibroblasts
This protocol provides a general framework. Specific timings and reagent concentrations may need to be optimized for individual cell lines.
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Fibroblast Culture: Culture patient-derived fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Reprogramming: On day 0, seed fibroblasts at an appropriate density. On day 1, introduce reprogramming factors (e.g., using a Sendai virus-based kit) according to the manufacturer's instructions.
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iPSC Colony Formation: From day 3, culture cells in iPSC medium. Monitor for the emergence of iPSC-like colonies (typically around days 10-21).
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Colony Picking and Expansion: Manually pick well-formed iPSC colonies and transfer them to a new plate coated with a suitable matrix (e.g., Matrigel) for expansion.
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Characterization of iPSCs: Verify pluripotency by assessing the expression of markers such as OCT4, SOX2, and NANOG via immunocytochemistry or RT-qPCR. Confirm trilineage differentiation potential.
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Neuronal Differentiation:
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Generate embryoid bodies (EBs) from iPSC colonies.
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Culture EBs in neural induction medium containing dual SMAD inhibitors (e.g., Noggin and SB431542).
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Plate neural rosettes and select for neural progenitor cells (NPCs).
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Expand NPCs and then terminally differentiate them into neurons by withdrawing mitogens and adding neurotrophic factors (e.g., BDNF, GDNF). Neurons typically mature over 4-8 weeks.
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Protocol 2: Western Blot for Synaptic Protein Quantification
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Sample Preparation: Treat mature iPSC-derived neuronal cultures with this compound (at various concentrations) or vehicle control for a predetermined duration.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against synaptic proteins (e.g., rabbit anti-PSD-95, mouse anti-synapsin I) and a loading control (e.g., mouse anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize the expression of target proteins to the loading control.
Protocol 3: Electrophysiological Assessment of Neuronal Activity
This protocol outlines whole-cell patch-clamp recording to assess synaptic function.
-
Culture Preparation: Culture iPSC-derived neurons on glass coverslips suitable for microscopy.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).
-
Patch Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution containing appropriate salts and buffers.
-
Cell Targeting: Identify healthy-looking neurons under visual guidance (e.g., DIC optics).
-
Whole-Cell Recording:
-
Approach a neuron with the patch pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record spontaneous excitatory postsynaptic currents (sEPSCs) and spontaneous inhibitory postsynaptic currents (sIPSCs) in voltage-clamp mode.
-
Record action potentials in current-clamp mode to assess neuronal excitability.
-
-
Data Analysis: Analyze the frequency, amplitude, and kinetics of synaptic currents and the firing properties of neurons using appropriate software. Compare these parameters between untreated and this compound-treated neurons from different mutation groups.
Visualizations
Caption: Proposed mechanism of action for this compound in Rett syndrome.
Caption: Workflow for testing this compound on mutation-specific iPSC-derived neurons.
Caption: Logical workflow for troubleshooting inconclusive experimental results.
References
- 1. This compound in Rett syndrome: A brief review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of this compound for the treatment of Rett syndrome: from bench to bedside [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Development of this compound for the treatment of Rett syndrome: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Nuances of Trofinetide Research: A Technical Support Guide for Animal Models
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for researchers utilizing animal models to study the effects of trofinetide, the first FDA-approved treatment for Rett syndrome.[1][2] Given the inherent variability in animal model responses, this resource offers detailed troubleshooting, frequently asked questions (FAQs), standardized experimental protocols, and quantitative data summaries to enhance the reproducibility and reliability of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The precise mechanism of this compound is not fully elucidated, but it is understood to be a synthetic analog of glycine-proline-glutamate (GPE), a tripeptide derived from insulin-like growth factor 1 (IGF-1).[3][4] Its therapeutic effects are believed to stem from multiple actions within the central nervous system. This compound is thought to reduce neuroinflammation by inhibiting the overactivation of microglia and astrocytes and decreasing the production of inflammatory cytokines.[5] It also supports synaptic function by promoting synaptic maturation, normalizing synaptic protein synthesis, and enhancing synaptic plasticity. Additionally, this compound may protect neurons from oxidative stress by augmenting the antioxidant response.
Q2: We are observing significant variability in the behavioral responses of our Mecp2 mutant mice to this compound. What are the potential contributing factors?
A2: Variability in response is a known challenge in preclinical studies with Mecp2 mutant mice. Several factors can contribute to this:
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Sex of the Animal Model: Hemizygous male (Mecp2-/y) mice typically exhibit a more severe and earlier onset of symptoms compared to heterozygous female (Mecp2+/-) mice. This is due to the mosaic expression of the mutant allele in females resulting from X-chromosome inactivation. Consequently, the therapeutic window and effective dose of this compound may differ between sexes.
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Specific Mecp2 Mutation: The type and location of the Mecp2 mutation can lead to a wide spectrum of phenotypic severities. For instance, mutations resulting in a truncated protein may cause more severe phenotypes than missense mutations. The efficacy of this compound may vary depending on the specific downstream pathways affected by the particular mutation.
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Genetic Background: The genetic background of the mouse strain can significantly influence the phenotype of Mecp2 mutant mice and their response to therapeutic interventions. It is crucial to use littermate controls on the same genetic background to minimize this source of variability.
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Age at Treatment Initiation: The timing of this compound administration is critical. Early intervention, before the onset of severe symptoms, may yield more robust therapeutic effects.
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Environmental Factors: Stress, housing conditions, and diet can all impact behavioral outcomes in mice. Standardizing these conditions is essential for reducing variability.
Q3: What is the recommended route and vehicle for this compound administration in mice?
A3: In preclinical studies, this compound is typically administered via oral gavage. While the commercial formulation is a strawberry-flavored solution, for research purposes, this compound can be dissolved in deionized water. It is crucial to ensure the solution is well-mixed before each administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in treated male Mecp2-/y mice. | Male mice have a more severe phenotype and may be more susceptible to stress from handling and gavage. The dose may also be too high for their compromised state. | Consider using heterozygous female mice, which have a less severe phenotype and longer lifespan. If using males is necessary, ensure proper handling techniques to minimize stress. A dose-response study may be needed to determine the optimal tolerated dose in this more fragile model. |
| Inconsistent results in the rotarod test. | Lack of proper pre-training, variability in motivation, or inconsistent handling can all contribute to variable rotarod performance. The acceleration profile may also not be optimized for the specific mouse strain and disease state. | Implement a consistent pre-training protocol to familiarize the mice with the apparatus. Ensure all experimenters use the same gentle handling techniques. Standardize the time of day for testing to account for circadian rhythms. Use a standardized acceleration profile, such as 4-40 rpm over 300 seconds. |
| No significant improvement in open field test parameters. | The open field test may not be sensitive enough to detect subtle anxiolytic or locomotor effects of this compound in some Mecp2 models, particularly at certain ages. The lighting conditions in the testing arena can also significantly impact anxiety-like behavior. | Consider using other behavioral assays that may be more sensitive to the specific deficits in your model, such as the elevated plus maze for anxiety or detailed gait analysis for motor coordination. Standardize the lux levels in the open field arena for all test subjects. |
| Diarrhea and weight loss in treated animals. | Diarrhea is a known side effect of this compound, observed in both clinical trials and preclinical studies. This can lead to dehydration and weight loss. | Monitor the animals closely for signs of dehydration and provide supportive care as needed (e.g., hydrogel packs). If diarrhea is severe and persistent, consider adjusting the dose. Ensure consistent access to food and water. |
Quantitative Data from Preclinical Studies
Table 1: Effect of this compound on Motor Coordination in Mecp2 Mutant Mice (Rotarod Test)
| Treatment Group | Latency to Fall (seconds) | Reference |
| Mecp2-/y + Vehicle | ~50% reduction compared to Wild-Type | |
| Mecp2-/y + Fluoxetine (for comparison) | Slight but significant increase vs. Vehicle | |
| Mecp2+/- + Vehicle | Age-dependent worsening of performance | |
| Mecp2+/- + Fluoxetine (10 mg/kg) | Fully rescued deficit |
Note: Specific quantitative data for this compound in the rotarod test from publicly available, peer-reviewed preclinical studies was limited. The data from a study using fluoxetine is included for comparative purposes to illustrate the type of data that should be generated.
Table 2: Preclinical and Clinical Dosing of this compound
| Study Type | Animal/Subject | Dose | Route | Frequency | Reference |
| Preclinical | Mecp2 knockout mouse | 20 mg/kg | Intraperitoneal injection | Daily | |
| Preclinical (TBI model) | Rat | 150, 400, 700 mg/kg | Oral gavage | Three times daily | |
| Clinical Phase 2 | Rett Syndrome Patients (5-15 years) | 50, 100, 200 mg/kg | Oral | Twice daily | |
| Clinical Phase 2 | Rett Syndrome Patients (Adolescent/Adult) | 35, 70 mg/kg | Oral | Twice daily |
Experimental Protocols
Protocol 1: this compound Administration via Oral Gavage
-
Preparation of this compound Solution:
-
Based on the desired dose (e.g., 50, 100, or 200 mg/kg), calculate the required amount of this compound powder.
-
Dissolve the powder in deionized water to the desired concentration. Ensure the solution is thoroughly mixed to achieve homogeneity. Prepare fresh daily.
-
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Procedure:
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Measure the distance from the tip of the mouse's nose to the end of the sternum to determine the correct insertion depth. Mark this depth on the gavage needle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-attempt.
-
Once the needle is at the correct depth, slowly administer the this compound solution.
-
Carefully withdraw the needle and return the mouse to its home cage.
-
-
Monitoring:
-
Observe the mouse for a few minutes after the procedure to ensure there are no signs of distress, such as difficulty breathing.
-
Monitor the animal's weight and general health daily throughout the treatment period.
-
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus:
-
Use a standard accelerating rotarod apparatus.
-
-
Acclimation and Pre-training:
-
Habituate the mice to the testing room for at least 30 minutes before the first session.
-
Conduct a pre-training phase for 2-3 consecutive days prior to the test day. This typically involves placing the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for several trials per day.
-
-
Testing Procedure:
-
On the test day, place the mouse on the rotating rod.
-
Begin the trial with the rod accelerating from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 300 seconds).
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.
-
Conduct 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis:
-
Average the latency to fall across the trials for each mouse.
-
Compare the average latency to fall between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus:
-
A square or circular arena (e.g., 50 cm x 50 cm) with high walls to prevent escape. The arena should be made of a non-porous material that is easy to clean.
-
-
Testing Conditions:
-
Conduct the test in a quiet room with standardized, dim lighting (e.g., 100-200 lux).
-
-
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period, typically 10-20 minutes.
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Use a video tracking software to analyze the recording.
-
Divide the arena into a "center" zone and a "peripheral" zone.
-
Quantify the following parameters:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone (anxiety-like behavior; less time in the center suggests higher anxiety).
-
Frequency of entries into the center zone.
-
-
Compare these parameters between treatment groups using appropriate statistical tests.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Reversal of Neurological Defects in a Mouse Model of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sex differences in Mecp2-mutant Rett syndrome model mice and the impact of cellular mosaicism on phenotype development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of this compound for the treatment of Rett syndrome: from bench to bedside [frontiersin.org]
- 5. 3-Chamber Sociability Test Step-by-Step Protocol [anilocus.com]
Validation & Comparative
Trofinetide vs. Other IGF-1 Analogs: A Comparative Efficacy Analysis in Neurodevelopmental Disorders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of trofinetide with other insulin-like growth factor-1 (IGF-1) analogs, supported by available experimental data. This compound, a synthetic analog of the N-terminal tripeptide of IGF-1, has recently gained approval for the treatment of Rett syndrome, marking a significant advancement in therapies for neurodevelopmental disorders. This document will delve into its mechanism of action, clinical trial outcomes, and how it compares to other agents that modulate the IGF-1 signaling pathway.
Introduction to this compound and the IGF-1 Signaling Pathway
Insulin-like growth factor-1 (IGF-1) is a critical neurotrophic factor for brain development, maturation, and plasticity.[1] It influences neuronal survival, dendritic branching, synaptogenesis, and myelination through the activation of the IGF-1 receptor (IGF-1R) and subsequent downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/ERK pathways.[2][3] Dysregulation of the IGF-1 signaling pathway has been implicated in several neurodevelopmental disorders, including Rett syndrome and Fragile X syndrome.[4][5]
This compound is a synthetic analog of glycine-proline-glutamate (GPE), the N-terminal tripeptide of IGF-1. While its exact mechanism of action is not fully elucidated, it is believed to exert its therapeutic effects by modulating synaptic function, reducing neuroinflammation, and supporting neuronal health. Unlike recombinant human IGF-1 (mecasermin), this compound does not bind directly to the IGF-1 receptor but is thought to have a more targeted effect on synaptic maturation and function.
Comparative Efficacy in Clinical Trials
Direct head-to-head clinical trials comparing this compound with other IGF-1 analogs are not currently available. However, a comparative analysis can be drawn from the outcomes of their respective clinical trials in Rett syndrome.
This compound in Rett Syndrome
The efficacy of this compound for the treatment of Rett syndrome has been established in a series of clinical trials, culminating in the pivotal Phase 3 LAVENDER study.
Table 1: Summary of Key Clinical Trial Data for this compound in Rett Syndrome
| Trial | Phase | Number of Participants | Dosage | Key Efficacy Endpoints | Results |
| LAVENDER | 3 | 187 | Weight-based, twice daily | - Rett Syndrome Behaviour Questionnaire (RSBQ) - Clinical Global Impression-Improvement (CGI-I) | Statistically significant improvement in both co-primary endpoints compared to placebo. |
| RETT-002 | 2 | 82 | 50, 100, and 200 mg/kg twice daily | - RSBQ - CGI-I - RTT-Clinician Domain Specific Concerns–Visual Analog Scale (RTT-DSC-VAS) | Statistically significant improvement at the 200 mg/kg dose on all three endpoints compared to placebo. |
Mecasermin (rhIGF-1) in Rett Syndrome
Mecasermin, a recombinant human IGF-1, has also been investigated for the treatment of Rett syndrome. However, the results have been less conclusive than those for this compound.
Table 2: Summary of Key Clinical Trial Data for Mecasermin in Rett Syndrome
| Trial | Phase | Number of Participants | Dosage | Key Efficacy Endpoints | Results |
| Phase 1 (NCT01253317) | 1 | 12 | 40-120 µg/kg twice daily | Safety, tolerability, and preliminary efficacy (cardiorespiratory, EEG, clinical assessments) | Well-tolerated; improvements in apnea and some neurobehavioral parameters (anxiety and mood) observed in the open-label extension. |
| Crossover Study (NCT01777542) | 2 | 30 | Twice daily injections | Behavioral and psychological assessments | No significant differences between mecasermin and placebo on the primary efficacy measures. |
Experimental Protocols
This compound: LAVENDER Phase 3 Study (NCT04181723)
The LAVENDER study was a 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Approximately 180 females aged 5 to 20 years with a diagnosis of Rett syndrome.
-
Intervention: Participants received an oral solution of this compound or placebo twice daily. The dosage was based on the participant's weight.
-
Co-Primary Efficacy Endpoints:
-
Rett Syndrome Behaviour Questionnaire (RSBQ): A caregiver-completed questionnaire assessing a range of behavioral symptoms.
-
Clinical Global Impression-Improvement (CGI-I): A clinician's rating of the patient's overall improvement.
-
-
Workflow:
Mecasermin: Double-Blind Crossover Study (NCT01777542)
This study utilized a double-blind, placebo-controlled crossover design.
-
Participants: 30 girls with classic Rett syndrome in the post-regression stage.
-
Intervention: Participants were randomly assigned to receive either subcutaneous injections of mecasermin or placebo twice daily for a 20-week treatment period. This was followed by a 28-week washout period, after which participants crossed over to the other treatment for another 20 weeks.
-
Efficacy Assessments: A battery of behavioral and psychological assessments were conducted at 5-week intervals during each treatment period.
-
Workflow:
Signaling Pathways
The proposed mechanism of action for this compound and the established pathway for IGF-1 are depicted below.
Discussion and Conclusion
The available clinical trial data suggests that this compound has demonstrated statistically significant and clinically meaningful efficacy in treating the core symptoms of Rett syndrome. In contrast, studies on mecasermin (recombinant human IGF-1) in the same patient population have not yielded statistically significant improvements in the primary efficacy endpoints of a controlled trial, although some positive effects were noted in an earlier open-label study.
The differing outcomes may be attributable to several factors:
-
Mechanism of Action: this compound's targeted modulation of synaptic function and neuroinflammation, without directly binding to the IGF-1 receptor, may offer a more nuanced and beneficial effect in the complex pathophysiology of Rett syndrome compared to the broader activation of the IGF-1 pathway by mecasermin.
-
Pharmacokinetics: this compound was designed to have improved stability and oral bioavailability compared to naturally occurring GPE.
-
Clinical Trial Design: The larger sample size and different primary endpoints in the LAVENDER study for this compound may have provided greater statistical power to detect a treatment effect compared to the crossover study for mecasermin.
References
- 1. Neurodevelopmental effects of insulin-like growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurologylive.com [neurologylive.com]
- 4. Insulin-Like Growth Factor 1 and Related Compounds in the Treatment of Childhood-Onset Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
validating the neuroprotective effects of trofinetide in different neuronal cell lines
A detailed examination of trofinetide's ability to protect neuronal cells, benchmarked against other neuroprotective agents, supported by experimental data and protocols.
This compound (NNZ-2566), a synthetic analogue of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), glycine-proline-glutamate (GPE), has emerged as a promising therapeutic agent for neurodevelopmental disorders such as Rett syndrome. Its neuroprotective effects are attributed to a multifaceted mechanism that includes the modulation of inflammatory responses, reduction of oxidative stress, and enhancement of synaptic plasticity. This guide provides a comparative analysis of the neuroprotective effects of this compound in various neuronal cell lines, with a focus on supporting experimental data and detailed methodologies.
Comparative Efficacy of Neuroprotective Agents
While direct head-to-head in vitro studies comparing this compound with other neuroprotective agents are limited in publicly available literature, an indirect comparison can be made by examining individual studies on different compounds under similar experimental paradigms. This section summarizes the neuroprotective effects of this compound and a notable alternative, Neuropeptide Y (NPY), in neuronal cell culture models.
Table 1: Summary of Neuroprotective Effects of this compound and Neuropeptide Y in Neuronal Cell Lines
| Compound | Cell Line | Insult/Toxin | Key Findings | Reference |
| This compound (NNZ-2566) | Primary Striatal Cultures | Apoptosis-inducing conditions | Significantly attenuates apoptotic cell death. | [1][2] |
| Embryonic Striatal Neurons | Okadaic Acid | Provides cell preservation. | [1] | |
| HT22 Hippocampal Neurons | Amyloid-β Oligomers (AβO) | Rescues AβO-induced cytotoxicity and inhibits apoptosis. | [3] | |
| BV2 Microglial Cells | Amyloid-β Oligomers (AβO) | Suppresses inflammatory cytokines (TNF-α, IL-6, IL-1). | [3] | |
| Neuropeptide Y (NPY) | SH-SY5Y Neuroblastoma | Glutamate | Significantly increases cell viability against glutamate-induced toxicity. | |
| SH-SY5Y Neuroblastoma | β-amyloid (Aβ) 25-35 | Prevents cell loss due to Aβ toxicity. | ||
| SH-SY5Y Neuroblastoma | Tunicamycin (ER Stress Inducer) | Significantly increases cell viability under ER stress conditions. |
Signaling Pathways and Experimental Workflows
The neuroprotective mechanisms of this compound and its parent compound, GPE, involve the activation of pro-survival signaling pathways and the inhibition of inflammatory and apoptotic cascades.
Caption: Hypothesized signaling pathways for this compound's neuroprotective effects.
The evaluation of neuroprotective compounds typically follows a standardized workflow to determine efficacy and mechanism of action.
References
- 1. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound for the treatment of Rett syndrome: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NNZ-2566 treatment inhibits neuroinflammation and pro-inflammatory cytokine expression induced by experimental penetrating ballistic-like brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Trofinetide's Mechanism of Action: A Comparative Analysis Across Multiple Research Models in Rett Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trofinetide's performance with other investigational alternatives for the treatment of Rett syndrome (RTT). The information is based on available preclinical and clinical data, with a focus on the cross-validation of its mechanism of action in multiple research models.
Introduction to this compound and Rett Syndrome
Rett syndrome is a rare neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, leading to a range of severe impairments in cognitive, motor, and autonomic function.[1] this compound (brand name Daybue™) is a synthetic analog of glycine-proline-glutamate (GPE), a naturally occurring tripeptide cleaved from insulin-like growth factor 1 (IGF-1).[2] It is the first FDA-approved treatment for Rett syndrome in adult and pediatric patients two years of age and older.[2] The core of this compound's mechanism is believed to be its ability to modulate the IGF-1 signaling pathway, which is crucial for neuronal development, synaptic function, and plasticity, and is found to be dysregulated in RTT.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound and its alternatives.
Table 1: Preclinical Efficacy in Rett Syndrome Mouse Models
| Compound | Mouse Model | Key Efficacy Endpoints | Quantitative Results |
| This compound (GPE) | Mecp2-mutant mice | Lifespan, locomotor function, breathing patterns, synaptic function | Extended lifespan, improved locomotor function, and ameliorated breathing patterns. Partially rescued immature synaptic function and organization.[2] |
| Mecasermin (rhIGF-1) | Mecp2 mutant mice | Apnea, anxiety and mood | Improved apnea and some neurobehavioral parameters, specifically anxiety and mood.[3] |
| Anavex 2-73 | MECP2-null mutation mice | Motor coordination, balance, motor learning, muscular strength | Dose-related and significant improvements in an array of behavioral and gait paradigms. Treatment for four weeks significantly increased the automatic visual response. |
| Sarizotan | Mecp2-deficient and knock-in mutant mice | Apnea, breathing regularity | Reduced the incidence of apnea by approximately 75-80% and corrected irregular breathing patterns. In a 2-week trial, it reduced apnea incidence by 73.9-75.6% compared to vehicle. |
| Ketamine | Mecp2-null mice | Lifespan, phenotypic severity | Daily low-dose treatment extended the median survival from 53 days to 83 days. Almost 80% of adult mice treated from postnatal day 15 showed a mild phenotypic score compared to vehicle-treated mice. |
Table 2: Clinical Efficacy in Rett Syndrome Patients
| Compound | Trial Phase | Key Efficacy Endpoints | Quantitative Results |
| This compound | Phase 3 (LAVENDER Study) | Rett Syndrome Behaviour Questionnaire (RSBQ) Total Score Change from Baseline to Week 12 | -4.9 for this compound vs. -1.7 for placebo (p=0.0175). |
| Clinical Global Impression–Improvement (CGI-I) Score at Week 12 | 3.5 for this compound vs. 3.8 for placebo (p=0.0030). | ||
| Mecasermin (rhIGF-1) | Phase 1 | Apnea, anxiety and mood | Improvement in apnea and some neurobehavioral parameters (anxiety and mood) during a 20-week open-label extension. |
| Anavex 2-73 | Phase 2 | Not specified in provided results | Ongoing clinical trials. |
| Sarizotan | Phase 2/3 (STARS trial) | Apnea episodes while awake | Did not reduce apnea episodes compared to placebo; failed to meet primary and secondary endpoints. |
| Ketamine | Phase 2 | Rett symptoms | Oral ketamine was not effective in easing Rett symptoms. |
Experimental Protocols
Preclinical Studies in Mecp2 Mutant Mouse Models
-
Animal Models: The most commonly used models are the Mecp2-null (hemizygous males) and heterozygous female mice, which replicate many of the key features of Rett syndrome. Specific strains mentioned in the literature include Mecp2tm1.1Jae and Bird strains.
-
Drug Administration:
-
This compound: Administered via oral daily dosing in preclinical studies.
-
Anavex 2-73: Chronic oral daily dosing starting at ~5.5 weeks of age and continued through a 12-week behavioral testing period.
-
Sarizotan: Administered 20 minutes before recording respiratory patterns or motor behavior. For longer-term studies, a crossover design was used for 7 and 14-day administration.
-
Ketamine: Administered via daily intraperitoneal injections of a low dose (8 mg/kg).
-
-
Behavioral Assessments:
-
Motor Function: Assessed using paradigms that measure muscular coordination, balance, and motor learning.
-
Breathing Abnormalities: Respiratory patterns, including the incidence of apnea, are determined using whole-body plethysmography.
-
-
Cellular and Molecular Assessments:
-
Synaptic Density and Morphology: Assessed using techniques like Golgi staining or fluorescent protein labeling in Thy1-YFP transgenic mice, followed by confocal microscopy and image analysis to quantify dendritic spine density and morphology.
-
Inflammatory Cytokine Measurement: Brain tissue is homogenized, and the supernatant is used to measure levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using multiplex immunoassays (e.g., Bio-Plex).
-
Clinical Trials in Rett Syndrome Patients
-
This compound - LAVENDER Phase 3 Study:
-
Design: A 12-week, double-blind, randomized, placebo-controlled study in 187 female participants with Rett syndrome, aged 5-20 years.
-
Co-Primary Efficacy Endpoints:
-
Rett Syndrome Behaviour Questionnaire (RSBQ): A 45-item caregiver-completed questionnaire assessing the frequency of a range of behavioral and emotional characteristics of RTT. Items are rated on a 3-point scale (0=not true, 1=sometimes true, 2=often true).
-
Clinical Global Impression–Improvement (CGI-I): A 7-point scale used by clinicians to rate the severity of a patient's illness and improvement over time. The scale is adapted with RTT-specific anchors to enhance its validity and reliability for this condition.
-
-
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is believed to be through the IGF-1 signaling pathway, which is critical for normal brain development and function. In Rett syndrome, this pathway is impaired. This compound, as a GPE analog, is thought to activate this pathway, leading to a cascade of downstream effects that ameliorate the Rett phenotype.
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound in Rett syndrome.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical drug evaluation in Rett syndrome mouse models.
Comparison with Alternatives
While this compound is the only approved treatment for Rett syndrome, several other compounds have been investigated, targeting different aspects of the disease pathology.
-
Mecasermin (Recombinant Human IGF-1): As the precursor to the active tripeptide GPE that this compound mimics, mecasermin directly targets the IGF-1 pathway. Preclinical and early clinical studies showed some promise in improving certain symptoms. However, larger-scale clinical trial data is not as robust as for this compound.
-
Anavex 2-73 (Blarcamesine): This compound is a sigma-1 receptor agonist and muscarinic receptor modulator. Its proposed mechanism involves restoring cellular homeostasis, which is disrupted in Rett syndrome. Preclinical data in mouse models have shown improvements in a range of behavioral deficits.
-
Sarizotan: This drug is a serotonin (5-HT1a) and dopamine receptor agonist. It was investigated primarily to address the severe breathing abnormalities common in Rett syndrome. While it showed significant efficacy in reducing apnea in mouse models, it failed to demonstrate a benefit in a Phase 2/3 clinical trial and its development for this indication was terminated.
-
Ketamine: An NMDA receptor antagonist, ketamine has been explored due to evidence of altered glutamate signaling in the Rett brain. Preclinical studies in mouse models showed that it could improve some Rett-like phenotypes and extend lifespan. However, a Phase 2 clinical trial with oral ketamine did not show efficacy.
Logical Relationship of this compound's Multi-level Action
Caption: Logical flow from MECP2 deficiency to symptomatic improvement with this compound.
Conclusion
The cross-validation of this compound's mechanism of action across multiple research models, from preclinical studies in Mecp2 mutant mice to a successful Phase 3 clinical trial in humans, provides a robust body of evidence for its efficacy in treating Rett syndrome. Its targeted action on the fundamentally dysregulated IGF-1 pathway appears to address multiple downstream consequences of MECP2 deficiency, including synaptic dysfunction and neuroinflammation. While other investigational drugs have shown promise in preclinical models by targeting different pathways, they have yet to demonstrate the same level of clinical efficacy as this compound. This comparative analysis underscores the importance of a well-defined molecular target and a comprehensive translational research program in the development of effective therapies for complex neurodevelopmental disorders like Rett syndrome.
References
Comparative Analysis of Trofinetide Versus Standard-of-Care in the Treatment of Rett Syndrome
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of trofinetide (DAYBUE™) with the standard-of-care for the treatment of Rett syndrome (RTT), a rare neurodevelopmental disorder. As the first FDA-approved treatment for RTT, this compound represents a significant development in the management of this complex condition.[1][2][3] The current standard-of-care is primarily supportive, focusing on managing individual symptoms through a multidisciplinary approach.[2][4] This comparison is based on data from the pivotal Phase 3 LAVENDER™ clinical trial, which evaluated the efficacy and safety of this compound against a placebo, representing the standard-of-care baseline.
Mechanism of Action: this compound
Rett syndrome is primarily caused by mutations in the MECP2 gene, which is crucial for normal brain function. This compound is a synthetic analog of glycine-proline-glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1). The proposed mechanism of action for this compound involves modulating the IGF-1 signaling pathway, which is vital for neuronal development and function. It is thought to address core symptoms by reducing neuroinflammation and supporting synaptic function, potentially stimulating synaptic maturation to overcome the neuronal immaturities characteristic of Rett syndrome.
References
A Preclinical Comparative Guide to Trofinetide and Emerging Alternatives for Neurodevelopmental Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy and safety of trofinetide with emerging alternative therapies in preclinical models. The information is intended to support researchers and drug development professionals in evaluating therapeutic candidates for neurodevelopmental disorders, primarily focusing on Rett Syndrome. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key cited studies. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
This compound, a synthetic analogue of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), is the first FDA-approved treatment for Rett Syndrome (RTT), a rare and severe neurodevelopmental disorder.[1][2] Its development stemmed from preclinical studies demonstrating its neuroprotective and anti-inflammatory effects.[1] This guide evaluates the long-term preclinical data for this compound and compares it with two emerging alternatives, vorinostat and MB-204, which have shown promise in preclinical models of RTT.
Mechanism of Action
This compound's precise mechanism of action is not fully elucidated, but it is believed to modulate inflammatory responses and support synaptic function. Preclinical data suggests it can reduce neuroinflammation and promote neuronal health.[3]
Vorinostat is a histone deacetylase (HDAC) inhibitor. In preclinical RTT models, it has demonstrated the ability to reverse disease phenotypes by restoring protein acetylation.[4]
MB-204 is an adenosine A2a receptor antagonist. This mechanism is being explored for its potential to address neurological symptoms in disorders like Rett Syndrome.
Comparative Preclinical Efficacy
The following table summarizes the key long-term efficacy findings for this compound, vorinostat, and MB-204 in preclinical models of Rett Syndrome, primarily utilizing Mecp2-deficient mice.
| Efficacy Endpoint | This compound | Vorinostat | MB-204 |
| Social Behavior | Trend towards improvement, but no significant effect on locomotor functions in one study. | Significantly ameliorated multiple disease-related features. | Reversed social behavioral deficiencies (p<0.0001 vs control) and was significantly better than this compound (p<0.0001). |
| Repetitive Behaviors | No significant improvement reported in key studies. | Not specifically detailed in the provided results. | Reversed the percentage of spontaneous alternations and same arm returns in the Y-maze test (p<0.0001 vs control), outperforming this compound. |
| Breathing Abnormalities | GPE, a related compound, ameliorated breathing patterns. | Broadly improved respiratory abnormalities. | Not specifically detailed in the provided results. |
| Locomotor Function | No effect on locomotor functions in one key study. GPE, a related compound, improved locomotor function. | Rescued deficiencies in mobility and walking. | Not specifically detailed in the provided results. |
| Lifespan | GPE, a related compound, extended the life span of mutant mice. | Not specifically detailed in the provided results. | Not specifically detailed in the provided results. |
| Post-Treatment Effects | Minimal carry-over effects, lasting up to 14 days. | Not specifically detailed in the provided results. | Strong carry-over effects on multiple social behavior endpoints, persisting for 21 days post-treatment. |
Comparative Preclinical Safety and Toxicology
This table summarizes the long-term safety and toxicology findings for the three compounds in various animal models.
| Safety Parameter | This compound | Vorinostat | MB-204 |
| Animal Model(s) | Rat, Dog | Rat, Dog | Data not available |
| Study Duration | 26 weeks (rat), 39 weeks (dog) | 26 weeks (rat and dog) | Data not available |
| Key Findings | Well-tolerated up to 2000 mg/kg/day in rats and 1000 mg/kg/day in dogs with no drug-related deaths. Minimal clinical signs and no adverse changes in body weight. In dogs, a decrease in uterine weight was observed at high doses. | In rats, adverse findings included decreased food consumption, weight loss, and hematologic changes. In dogs, primary adverse effects were gastrointestinal; the No Observed Adverse Effect Level (NOAEL) was 60 mg/kg/day. | Data not available |
| Genetic Toxicology | Not mutagenic in Ames assay, no structural chromosomal abnormalities, and no clastogenic potential. | Weakly mutagenic in the Ames assay and clastogenic in rodent cells, but not in normal human lymphocytes. | Data not available |
| Cardiovascular Safety | Slight prolongation of the QTcV interval at ≥ 400 mg/kg in dogs (IV administration). | No cardiovascular effects, including on the QTc interval, after a single oral dose of 150 mg/kg in dogs. | Data not available |
| Reproductive Toxicology | No adverse effects on fertility or reproductive function in rats. | Can cross the placenta and has embryotoxic and fetotoxic effects in animal studies. | Data not available |
Experimental Protocols
This compound Preclinical Efficacy Study (Based on Tropea et al., 2009 and FDA Non-Clinical Review)
-
Animal Model: Mecp2-null mutant mice, a model for Rett Syndrome.
-
Dosing: this compound (20 mg/kg/day) or vehicle administered via intraperitoneal injection.
-
Treatment Duration: Daily for 5 or 20 weeks, starting at 4 weeks of age.
-
Efficacy Endpoints:
-
Behavioral Assessments: Locomotor activity.
-
Physiological Assessments: Respiratory function.
-
Neurophysiological Assessments: Hippocampal synaptic plasticity (long-term potentiation).
-
Histological Assessments: Dendritic complexity and spine length in the hippocampus.
-
Vorinostat Preclinical Efficacy Study (Based on "AI-enabled drug prediction..." study)
-
Animal Model: Mecp2-deficient mouse model of Rett Syndrome.
-
Dosing: Daily intraperitoneal injections for two weeks, starting before symptom onset.
-
Efficacy Endpoints:
-
General Health and Neurological Severity: Assessed using the "Bird score".
-
Motor Function: Mobility and walking ability.
-
Multi-organ System Evaluation: Assessment of CNS and non-CNS abnormalities (gastrointestinal, respiratory, inflammatory).
-
MB-204 Preclinical Efficacy Study (Based on Marvel Biosciences Press Releases)
-
Animal Model: Mecp2 knockout mice.
-
Dosing: MB-204 (10 mg/kg, oral, once daily) compared to this compound (100 mg/kg, injected, once daily).
-
Treatment Duration: Approximately two weeks.
-
Efficacy Endpoints:
-
Social Behavior: Number and duration of nose and paw touching, following behavior, and three-chamber test.
-
Cognitive Function: Y-maze test for spatial working memory and repetitive behaviors.
-
Post-Treatment Effects: Monitoring of behavioral endpoints for up to three weeks after cessation of treatment.
-
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Caption: General workflow for preclinical evaluation of therapeutic candidates.
Caption: Logical framework for determining preclinical efficacy.
References
Independent Analysis of Trofinetide's Pivotal Trial: A Comparative Guide for Researchers
An Objective Comparison of Trofinetide's Clinical Trial Findings with Real-World Evidence and Standard of Care for Rett Syndrome
This compound, marketed as Daybue, is the first FDA-approved treatment specifically for Rett syndrome, a rare neurodevelopmental disorder.[1][2] Its approval was based on the pivotal Phase 3 LAVENDER trial.[3][4] This guide provides a comprehensive comparison of the findings from this pivotal trial with emerging real-world evidence and the established standard of care for Rett syndrome. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the available data to inform future research and clinical perspectives.
Performance Comparison: Pivotal Trial vs. Real-World Evidence
While no formal independent replication of the LAVENDER trial has been published, the ongoing LOTUS study provides real-world observational data on this compound's effectiveness and safety in a clinical setting.[5] Additionally, post-marketing pharmacovigilance data offers further insights into the safety profile of this compound in a broader patient population.
Efficacy Data Comparison
The following table summarizes the key efficacy findings from the LAVENDER trial and compares them with the caregiver-reported outcomes from the LOTUS study.
| Efficacy Endpoint/Outcome | LAVENDER Trial (Pivotal) | LOTUS Study (Real-World Evidence) |
| Primary Endpoint 1: Rett Syndrome Behaviour Questionnaire (RSBQ) Change from Baseline | Statistically significant improvement with a mean change of -5.1 for this compound vs. -1.7 for placebo. | 71-90% of caregivers reported at least one behavioral symptom improvement. |
| Primary Endpoint 2: Clinical Global Impression-Improvement (CGI-I) Score | Statistically significant improvement with a mean score of 3.5 for this compound vs. 3.8 for placebo. | Not directly measured in the same way, but caregiver-reported improvements in core symptoms align with CGI-I domains. |
| Key Secondary Endpoint: Communication and Symbolic Behavior Scales Developmental Profile™ Infant-Toddler Checklist–Social (CSBS-DP-IT–Social) Composite Score Change from Baseline | Statistically significant improvement. | Caregivers reported improvements in nonverbal communication (48-71%), alertness (44-70%), and social interaction/connectedness (33-58%). |
| Other Observed Improvements | Improvements in some motor skills and reduced anxiety. | Improvements in hand use, eye gaze, and attention/focus. |
Safety and Tolerability Data Comparison
This table compares the safety profile of this compound as observed in the LAVENDER trial and in real-world post-marketing data.
| Adverse Event | LAVENDER Trial (Pivotal) | Real-World Evidence (Post-Marketing Surveillance & LOTUS Study) |
| Diarrhea | 82% in the this compound group vs. 20% in the placebo group. | Most common adverse event, with a reported incidence of 23-50% in the initial weeks of treatment in the LOTUS study. Pharmacovigilance data confirms diarrhea as a frequently reported event. |
| Vomiting | 29% in the this compound group vs. 12% in the placebo group. | Also a commonly reported adverse event in real-world settings. |
| Weight Decreased | Not reported as a primary adverse event. | Identified as an off-label signal in post-marketing surveillance. |
| Discontinuation due to Adverse Events | 17.2% in the this compound group vs. 2.1% in the placebo group. | Real-world data suggests that titration of the dose may improve tolerability and decrease discontinuations. |
Comparison with Standard of Care and Alternative Treatments
Prior to the approval of this compound, the treatment for Rett syndrome was purely symptomatic and supportive. A multidisciplinary approach remains the cornerstone of care.
| Treatment Modality | Standard of Care / Alternatives | This compound |
| Pharmacological Interventions | - Seizure control: Anticonvulsants. - Muscle stiffness/spasticity: Medications to reduce muscle tone. - Breathing irregularities: No specific approved medications. - Sleep disturbances: Melatonin, sedating agents. - Gastrointestinal issues: Laxatives, reflux medications. | The first disease-modifying therapy for Rett syndrome, targeting core symptoms. |
| Non-Pharmacological Therapies | - Physical therapy: To improve mobility, balance, and prevent contractures. - Occupational therapy: To improve hand use and activities of daily living. - Speech-language therapy: To enhance communication skills, often using augmentative and alternative communication (AAC) devices. - Nutritional support: High-calorie diets and feeding tubes to address growth failure and swallowing difficulties. | Does not replace the need for these supportive therapies but may improve a patient's ability to engage with and benefit from them. |
| Investigational Therapies | - Gene therapy: Aimed at correcting the underlying MECP2 gene mutation (currently in clinical trials). - Other repurposed drugs: Investigational use of drugs targeting various pathways implicated in Rett syndrome. | An approved therapy with a novel mechanism of action. |
Experimental Protocols
Pivotal LAVENDER Trial Methodology
The LAVENDER study was a Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: 187 female patients with Rett syndrome, aged 5 to 20 years, with a documented mutation in the MECP2 gene.
-
Intervention: Participants were randomized to receive either this compound oral solution or a placebo twice daily for 12 weeks.
-
Primary Endpoints:
-
Change from baseline in the Rett Syndrome Behaviour Questionnaire (RSBQ) total score. The RSBQ is a 45-item caregiver-completed questionnaire that assesses the frequency of various behavioral symptoms of Rett syndrome.
-
Clinical Global Impression-Improvement (CGI-I) score at week 12. The CGI-I is a 7-point scale used by clinicians to rate the severity of a patient's illness and any change over time.
-
-
Key Secondary Endpoint: Change from baseline in the Communication and Symbolic Behavior Scales Developmental Profile™ Infant-Toddler Checklist–Social (CSBS-DP-IT–Social) composite score, a caregiver-reported measure of communication skills.
Signaling Pathways and Mechanism of Action
This compound is a synthetic analog of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1). While its exact mechanism of action in Rett syndrome is not fully understood, it is thought to modulate synaptic function and reduce neuroinflammation. IGF-1 signaling is crucial for brain development and plasticity, and its dysregulation is implicated in the pathophysiology of Rett syndrome.
References
A Comparative Guide to the Pharmacokinetic Profile of Trofinetide Oral Solution
This guide provides a detailed comparison of the pharmacokinetic (PK) profile of trofinetide oral solution under different administration conditions. The data presented is intended for researchers, scientists, and drug development professionals to offer insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this formulation. This compound is the first treatment approved for Rett syndrome in adult and pediatric patients two years of age and older.[1][2]
Executive Summary
This compound is commercially available as an oral solution (Daybue™).[1] Pharmacokinetic studies have demonstrated that it is rapidly absorbed, exhibits linear kinetics, and has a negligible food effect on its overall exposure.[3][4] The primary route of elimination is renal, with approximately 80% of the drug excreted unchanged in the urine. Co-administration with a high-fat meal results in a minor reduction in the peak plasma concentration (Cmax) and a slight delay in the time to reach peak concentration (Tmax), but does not impact the total drug exposure (AUC). These findings support the administration of this compound oral solution without regard to meals.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of a single 12 g dose of this compound oral solution administered to healthy adults under morning fasted, morning fed (high-fat meal), and evening fasted conditions.
| Pharmacokinetic Parameter | Morning Fasted (Reference) | Morning Fed | Evening Fasted |
| Tmax (median, h) | 2.00 | 2.50 | 2.00 |
| Cmax (mean, µg/mL) | 77.0 | 58.1 | 76.8 |
| AUC0–t (mean, µg·h/mL) | 884 | 933 | 974 |
| AUC0–∞ (mean, µg·h/mL) | 916 | 967 | 1006 |
| t½ (mean, h) | 2.6 (alpha) / 20 (beta) | Not Reported | Not Reported |
Data sourced from a Phase 1, open-label study in healthy adult subjects. AUC0–t: Area under the concentration-time curve from time zero to the last measurable concentration. AUC0–∞: Area under the concentration-time curve from time zero to infinity. Cmax: Maximum observed plasma concentration. Tmax: Time to reach Cmax. t½: Half-life. This compound exhibits a biphasic elimination with an initial rapid decline (alpha) and a slower terminal phase (beta).
Experimental Protocols
The data presented above was generated from a Phase 1, open-label, randomized, crossover study designed to evaluate the effect of food and evening dosing on the pharmacokinetics of this compound.
Study Design:
-
Population: Healthy adult subjects aged 18-45 years.
-
Treatment Arms: Subjects received a single 12 g dose of this compound (60 mL oral solution) under three different conditions:
-
A (Reference): Morning administration after an overnight fast of at least 10 hours.
-
B: Morning administration within 5 minutes of consuming a standardized high-fat breakfast.
-
C: Evening administration after a fast of at least 4 hours.
-
-
Study Structure: The study followed a crossover design where subjects were randomized to different sequences of the treatment conditions.
Methodology:
-
Dosing: A single 12 g oral dose of this compound was administered.
-
Sample Collection: Serial blood samples were collected at scheduled timepoints post-dosing to analyze this compound concentrations in whole blood. Urine samples were also collected to characterize the excretion profile.
-
Bioanalysis: this compound concentrations in blood and urine were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay.
-
Pharmacokinetic Analysis: PK parameters including Cmax, Tmax, and AUC were calculated using non-compartmental methods. Bioequivalence was assessed by comparing the 90% confidence intervals for the geometric mean ratios of Cmax and AUC between the test (fed, evening) and reference (fasted) conditions against the standard 80-125% equivalence limits.
Visualizations
Mechanism of Action and Signaling Context
While the precise mechanism of action for this compound in treating Rett syndrome is not fully understood, it is a synthetic analog of glycine-proline-glutamate (GPE). GPE is a naturally occurring tripeptide cleaved from insulin-like growth factor 1 (IGF-1). It is believed that this compound may exert neuroprotective effects, potentially by reducing inflammation and improving synaptic function.
Caption: Conceptual signaling context for this compound as an analog of GPE.
Experimental Workflow for Food-Effect PK Study
The following diagram illustrates the typical workflow of a clinical study designed to assess the impact of food on the pharmacokinetics of an oral drug formulation.
Caption: Workflow for a two-way crossover food-effect pharmacokinetic study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Phase 1, Open-Label Study to Evaluate the Effects of Food and Evening Dosing on the Pharmacokinetics of Oral this compound in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1, Open-Label Study to Evaluate the Effects of Food and Evening Dosing on the Pharmacokinetics of Oral this compound in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Trofinetide for Rett Syndrome and Fragile X Syndrome
An In-depth Guide for Researchers and Drug Development Professionals on the Preclinical and Clinical Landscape of Trofinetide and its Alternatives
This compound, marketed as Daybue, has emerged as a significant therapeutic development for the treatment of Rett syndrome and has been investigated for Fragile X syndrome. This guide provides a comprehensive meta-analysis of published preclinical and clinical studies on this compound, alongside a comparative evaluation of alternative therapeutic strategies for these complex neurodevelopmental disorders. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a structured overview of the current evidence, detailed experimental protocols, and visual representations of key biological pathways and study designs.
Executive Summary
This compound, a synthetic analog of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), has demonstrated efficacy in treating core symptoms of Rett syndrome, leading to its FDA approval. Its mechanism is thought to involve reducing neuroinflammation and supporting synaptic function. For Fragile X syndrome, this compound has shown promise in preclinical models and early clinical trials. This guide delves into the quantitative data from these studies and contrasts them with findings for alternative treatments. For Rett syndrome, alternatives include mecasermin (recombinant human IGF-1) and cannabidiol. For Fragile X syndrome, other investigational drugs such as AFQ056 (mavoglurant) and gaboxadol have been evaluated. By presenting the available data in a comparative format, this guide aims to facilitate a deeper understanding of the therapeutic landscape and inform future research and development efforts.
This compound: An Overview
This compound is a novel molecule with a mechanism of action that is not yet fully elucidated but is believed to leverage the neuroprotective properties of IGF-1.[1] Preclinical studies in mouse models of both Rett syndrome and Fragile X syndrome have suggested that this compound can ameliorate core behavioral and cellular deficits associated with these conditions.[2][3] Clinical trials have further evaluated its safety and efficacy, culminating in the approval of Daybue for Rett syndrome.[4]
Comparative Analysis: Preclinical Studies
This section summarizes the key findings from preclinical studies of this compound and its alternatives in animal models of Rett syndrome and Fragile X syndrome.
Table 1: Comparison of Preclinical Efficacy in Rett Syndrome Mouse Models
| Compound | Animal Model | Key Efficacy Endpoints Investigated | Summary of Key Findings | Citations |
| This compound | MeCP2-mutant mice | Lifespan, locomotor function, breathing patterns, synaptic function | Partially rescued immature synaptic function and organization, extended lifespan, improved locomotor function, and ameliorated breathing patterns.[5] | |
| Mecasermin (rhIGF-1) | MeCP2-mutant mice | Synaptic maturation, breathing phenotypes | Leads to significant reversal of Rett syndrome-like symptoms. | |
| Cannabidiol (CBD/CBDV) | MeCP2-knockout mice | Seizures, cognitive deficits, CB1/CB2 receptor levels | Upregulated CB1 and CB2 receptor levels were restored after cannabidivarin (CBDV) treatment, which improved seizures and rescued cognitive deficits. |
Table 2: Comparison of Preclinical Efficacy in Fragile X Syndrome Mouse Models
| Compound | Animal Model | Key Efficacy Endpoints Investigated | Summary of Key Findings | Citations |
| This compound | Fmr1 knockout mice | Hyperactivity, social behavior, neuroinflammation, IGF-1 levels, cognitive function | Eliminated symptoms mimicking Fragile X syndrome, such as hyperactivity and troubled social behavior. Neuroinflammation was stopped, and brain IGF-1 levels were normalized. Showed improvements in cognitive function. | |
| AFQ056 (Mavoglurant) | Fmr1 knockout mice | Prepulse inhibition of startle response, dendritic spine morphology | Rescued the deficit in inhibition of the startle response and shortened elongated dendritic spines in cultured hippocampal neurons. | |
| Gaboxadol | Fmr1 knockout 2 mice | Hyperactivity, anxiety, aggression, repetitive behaviors | Normalized aberrant behaviors including hyperactivity, abnormal anxiety-like behavior, irritability, aggression, and repetitive behaviors to wild-type levels. |
Comparative Analysis: Clinical Studies
This section provides a detailed comparison of the clinical trial data for this compound and its alternatives, focusing on study design, efficacy outcomes, and safety profiles.
Rett Syndrome
Table 3: Comparison of Clinical Trial Designs for Rett Syndrome Treatments
| Feature | This compound (LAVENDER Trial - NCT04181723) | Mecasermin (NCT01777542) | Cannabidiol (Epilepsy Study) |
| Phase | Phase 3 | Phase 2 | Observational |
| Study Design | 12-week, double-blind, randomized, placebo-controlled, parallel-group | Double-blind, crossover | Longitudinal, observational |
| Patient Population | 187 females, aged 5-20 years, with classic/typical Rett syndrome and a documented MECP2 mutation. | 30 girls, aged 2-10 years, with classic Rett syndrome and a pathogenic MECP2 variant. | 46 patients with Rett syndrome, 26 with associated epilepsy, 10 of whom were treated with CBD. |
| Intervention | This compound oral solution or matching placebo, twice daily. | Subcutaneous injections of rhIGF-1 or placebo, twice daily. | Epidyolex® (cannabidiol, 100 mg/mL oral solution). |
| Primary Endpoints | Change from baseline in Rett Syndrome Behaviour Questionnaire (RSBQ) total score and Clinical Global Impression-Improvement (CGI-I) score at week 12. | Anxiety Depression and Mood Scale (ADAMS) Social Avoidance subscale, RSBQ Fear/Anxiety subscale, Parent Target Symptom Visual Analog Scale (PTSVAS), CGI, Parent Global Impression (PGI), and Kerr severity scale. | Efficacy and tolerance for drug-resistant epilepsy. |
Table 4: Comparison of Clinical Efficacy in Rett Syndrome
| Compound | Key Efficacy Outcome | Result | p-value | Citations |
| This compound | Change in RSBQ Total Score vs. Placebo | -4.9 vs -1.7 | 0.0175 | |
| CGI-I Score vs. Placebo | 3.5 vs 3.8 | 0.0030 | ||
| Mecasermin | Primary Endpoints | No significant differences between randomization groups. | N/A | |
| Cannabidiol | Seizure Reduction (≥50%) | 70% of patients | N/A | |
| Seizure Reduction (>75%) | 25.9% of patients | N/A |
Table 5: Comparison of Safety and Tolerability in Rett Syndrome
| Compound | Most Common Adverse Events | Percentage of Patients | Citations |
| This compound | Diarrhea, Vomiting | 80.6%, 26.9% | |
| Mecasermin | No serious adverse events reported. | N/A | |
| Cannabidiol/CBDV | Somnolence, Irritability, Loss of appetite, Hypersomnolence, Drooling | Generally mild |
Fragile X Syndrome
Table 6: Comparison of Clinical Trial Designs for Fragile X Syndrome Treatments
| Feature | This compound (Phase 2 Trial - NCT01894958) | AFQ056 (Mavoglurant) (FXLEARN Trial - NCT02920892) | Gaboxadol (ROCKET Trial - NCT03697161) |
| Phase | Phase 2 | Phase 2 | Phase 2a |
| Study Design | Exploratory, multicenter, double-blind, placebo-controlled, parallel group. | Double-blind, placebo-controlled, parallel-group, flexible-dose, forced-titration with an embedded language-learning intervention. | Randomized, double-blind, parallel-group, proof-of-concept. |
| Patient Population | 72 adolescent and adult males with Fragile X syndrome. | 100 children with Fragile X syndrome, aged 32 months to 6 years. | Male patients with Fragile X syndrome, aged 13–22 years. |
| Intervention | 35 mg/kg or 70 mg/kg twice daily this compound or placebo for 28 days. | AFQ056 or placebo, with dose optimization, alongside a standardized parent-implemented language intervention. | 5 mg gaboxadol once, twice, or three times daily for 12 weeks. |
| Primary Endpoints | Safety and tolerability. | Weighted Communication Scale (WCS). | Incidence of adverse events. |
Table 7: Comparison of Clinical Efficacy in Fragile X Syndrome
| Compound | Key Efficacy Outcome | Result | p-value | Citations |
| This compound (70 mg/kg) | Improvement on three FXS-specific outcome measures | Demonstrated efficacy compared with placebo based on pre-specified criteria. | 0.045 (probability of false-positive) | |
| AFQ056 (Mavoglurant) | Change in WCS score vs. placebo | Not significantly different between groups. | N/A | |
| Gaboxadol | ABC-CFXS total score improvement | 26.2% mean improvement | 0.002 | |
| ADAMS total score improvement | 21.6% mean improvement | 0.004 | ||
| CGI-S total score reduction | 0.4 mean reduction | 0.002 |
Table 8: Comparison of Safety and Tolerability in Fragile X Syndrome
| Compound | Most Common Adverse Events | Percentage of Patients | Citations |
| This compound | Upper respiratory tract infection, Diarrhea | 7%, 6% | |
| AFQ056 (Mavoglurant) | No safety issues reported in the FXLEARN trial. | N/A | |
| Gaboxadol | Upper respiratory infections, Headaches, Diarrhea, Irritability | 18%, 13%, 9%, 9% |
Detailed Experimental Protocols
This section provides a more in-depth look at the methodologies employed in the key clinical trials discussed in this guide.
This compound: LAVENDER Trial (Rett Syndrome)
-
Study Design: A Phase 3, 12-week, double-blind, randomized, placebo-controlled study.
-
Participants: 187 females aged 5-20 with a diagnosis of classic Rett syndrome and a confirmed MECP2 mutation. Key inclusion criteria included a body weight of ≥12 kg and stable seizure patterns. Exclusion criteria included treatment with insulin within 12 weeks of baseline and clinically significant cardiovascular, endocrine, renal, hepatic, respiratory, or gastrointestinal disease.
-
Intervention: Participants were randomized 1:1 to receive either this compound oral solution or a matching placebo twice daily. Dosing was weight-based.
-
Outcome Measures:
-
Co-Primary: Change from baseline to week 12 in the Rett Syndrome Behaviour Questionnaire (RSBQ) total score and the Clinical Global Impression-Improvement (CGI-I) score. The RSBQ is a 45-item caregiver-completed questionnaire assessing a range of behavioral and emotional characteristics. The CGI-I is a 7-point scale rated by the clinician.
-
Secondary: Included the Communication and Symbolic Behavior Scales Developmental Profile Infant-Toddler Checklist (CSBS-DP-IT) Social Composite score.
-
-
Statistical Analysis: The primary efficacy endpoints were analyzed using a mixed model for repeated measures (MMRM).
Mecasermin: NCT01777542 (Rett Syndrome)
-
Study Design: A double-blind, placebo-controlled, crossover study with two 20-week treatment periods separated by a 28-week washout period.
-
Participants: 30 girls aged 2-10 years with classic Rett syndrome and a pathogenic MECP2 mutation. Participants were required to be in the post-regression stage of the disease and have stable medication for at least 4 weeks.
-
Intervention: Twice-daily subcutaneous injections of mecasermin (recombinant human IGF-1) or placebo.
-
Outcome Measures:
-
Primary: A suite of behavioral and clinical assessments including the Anxiety Depression and Mood Scale (ADAMS) Social Avoidance subscale, the Rett Syndrome Behaviour Questionnaire (RSBQ) Fear/Anxiety subscale, and the Clinical Global Impression (CGI) scale, among others.
-
Exploratory: Cardiorespiratory and electroencephalography (EEG)-based biomarkers.
-
-
Statistical Analysis: The crossover design allowed for within-subject comparisons of treatment effects.
Gaboxadol: ROCKET Trial (Fragile X Syndrome)
-
Study Design: A 12-week, randomized, double-blind, parallel-group, Phase 2a proof-of-concept study.
-
Participants: Male patients aged 13-22 years with a confirmed FMR1 full mutation. Key inclusion criteria included a Clinical Global Impressions–Severity (CGI-S) score of 4 or more and an IQ <75.
-
Intervention: Participants were randomized 1:1:1 to receive 5 mg of gaboxadol orally once, twice, or three times daily.
-
Outcome Measures:
-
Primary: Incidence of adverse events.
-
Secondary: Aberrant Behavior Checklist-Community for Fragile X syndrome (ABC-CFXS) and Clinical Global Impressions-Improvement (CGI-I) scale.
-
-
Statistical Analysis: The study was primarily designed to assess safety and tolerability, with exploratory efficacy analyses.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of the investigated drugs and the workflows of their key clinical trials.
Caption: Proposed signaling pathway of this compound.
Caption: Signaling pathway of mecasermin.
Caption: Mechanism of action of gaboxadol.
Caption: Mechanism of action of AFQ056.
Caption: Proposed mechanism of action of cannabidiol in epilepsy.
Caption: Workflow of the LAVENDER clinical trial.
Conclusion
This comparative guide provides a meta-analysis of the available preclinical and clinical data on this compound and its alternatives for Rett syndrome and Fragile X syndrome. The data presented in a structured and comparative format, along with detailed experimental protocols and visual diagrams, offer a valuable resource for the scientific community.
For Rett syndrome, this compound has demonstrated statistically significant and clinically meaningful improvements in core symptoms, leading to its regulatory approval. While mecasermin showed promise in preclinical models, it did not meet its primary endpoints in a Phase 2 clinical trial. Cannabidiol has shown efficacy in treating seizures associated with Rett syndrome.
For Fragile X syndrome, this compound has shown positive signals in a Phase 2 trial. The mGluR5 antagonist AFQ056 (mavoglurant) did not demonstrate efficacy in the FXLEARN study, while the GABA-A receptor agonist gaboxadol showed significant improvements in behavioral symptoms in the ROCKET trial.
The continued investigation into these and other novel therapeutic agents is crucial for addressing the significant unmet medical needs of individuals with Rett syndrome and Fragile X syndrome. This guide serves as a foundation for researchers and clinicians to build upon as they work towards developing more effective treatments for these challenging neurodevelopmental disorders.
References
- 1. What are the approved indications for this compound? [synapse.patsnap.com]
- 2. Double-blind, randomized, placebo-controlled study of this compound in pediatric Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fragilexnewstoday.com [fragilexnewstoday.com]
- 4. Frontiers | Development of this compound for the treatment of Rett syndrome: from bench to bedside [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Trofinetide
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical substances like trofinetide is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance according to multiple Safety Data Sheets (SDS), adherence to proper disposal protocols is essential to prevent environmental contamination and maintain a safe working environment.[1][2][3][4] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of accidental exposure, even with non-hazardous materials.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.
-
Body Protection: Impervious clothing, such as a lab coat.
In the event of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek medical attention.
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the procedures for disposing of different types of this compound waste generated in a laboratory setting.
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating waste at the point of generation is the first and most critical step. This compound waste can be categorized as follows:
| Waste Type | Description | Recommended Disposal Stream |
| Unused/Expired this compound | Pure, solid this compound or its prepared solutions that are no longer needed. | Chemical Waste (Non-Hazardous) |
| Contaminated Labware (Sharps) | Needles, syringes, or other sharp objects contaminated with this compound. | Sharps Waste |
| Contaminated Labware (Non-Sharps) | Vials, pipette tips, gloves, and other materials that have come into direct contact with this compound. | Chemical Waste (Non-Hazardous) |
| Aqueous Solutions | Dilute aqueous solutions containing this compound from experimental procedures. | Laboratory Wastewater (as permitted) or Chemical Waste |
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental mixing of incompatible waste streams and ensure compliant disposal.
-
Solid and Liquid Chemical Waste:
-
Use a dedicated, leak-proof, and sealable container compatible with chemical waste.
-
Label the container clearly with "Non-Hazardous Chemical Waste" and "this compound." Include the date of initial waste accumulation.
-
-
Sharps Waste:
-
Place all contaminated sharps immediately into a designated, puncture-resistant sharps container.
-
Do not overfill the container.
-
Step 3: Disposal Procedures
For Unused/Expired this compound and Contaminated Non-Sharps:
-
Collect all unused solid this compound and contaminated non-sharp labware (e.g., gloves, pipette tips, vials) in the designated, labeled chemical waste container.
-
Ensure the container is securely sealed to prevent spills.
-
Store the sealed container in a designated satellite accumulation area within the laboratory.
-
Arrange for disposal through your institution's licensed hazardous waste contractor, following local, state, and federal regulations.
For Accidental Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.
-
For solid spills, carefully sweep up the material to avoid dust formation.
-
Place the absorbed material or swept solids into a sealed container for hazardous waste.
-
Decontaminate the spill area with alcohol or another suitable solvent.
-
Dispose of all contaminated cleaning materials as hazardous waste.
For Aqueous Solutions:
-
Consult your institution's environmental health and safety (EHS) office for guidance on the disposal of dilute, non-hazardous aqueous solutions. Some institutions may permit the disposal of small quantities down the drain with copious amounts of water, while others may require collection as chemical waste. Do not discharge to drains without explicit permission from your EHS department.
Disposal of DAYBUE® (this compound) Oral Solution in a Clinical/Home Setting
For the commercially available form of this compound, DAYBUE®, specific disposal instructions are provided for patients and caregivers:
-
Any unused DAYBUE® oral solution should be discarded 14 days after the bottle is first opened.
-
For disposal of the unused portion, it is recommended to follow the FDA guidelines for disposing of non-flush list medicines in household trash:
-
Mix the remaining liquid with an unappealing substance like dirt, cat litter, or used coffee grounds. Do not crush any tablets or capsules if applicable.
-
Place the mixture in a sealed container, such as a plastic bag.
-
Throw the sealed container in your household trash.
-
Scratch out all personal information on the prescription label before recycling or discarding the empty bottle.
-
-
Acadia Pharmaceuticals Inc. offers a recycling program for DAYBUE® packaging materials in the United States (excluding Alaska, Hawaii, and US territories).
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
